Biotin-PEG4-SH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H37N3O6S2 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1 |
InChI Key |
NIJSULOOONHHJS-LNLFQRSKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG4-SH chemical structure
An In-depth Technical Guide to Biotin-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, diagnostics, and drug delivery systems.[1][2][3] It incorporates three key chemical motifs: a high-affinity biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive thiol (-SH) group.[2][4] The biotin group enables strong and specific binding to avidin and streptavidin, a cornerstone of many detection and purification systems. The PEG4 linker enhances water solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance. The terminal sulfhydryl group offers a reactive handle for covalent attachment to various substrates, most notably maleimide-functionalized molecules and gold surfaces. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols relevant to the use of this compound.
Chemical Structure and Properties
The structure of this compound consists of a biotin molecule linked via an amide bond to a 15-atom tetraethylene glycol spacer, which is terminated with a thiol group.
Diagram 1: Chemical Structure of this compound
Caption: Key functional components of the this compound molecule.
Physicochemical Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇N₃O₆S₂ | |
| Molecular Weight | ~479.65 g/mol | |
| CAS Number | 2762393-22-4 | |
| Appearance | Off-white to light yellow oil or semi-solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light, keep under nitrogen |
Chemical Identifiers
| Identifier Type | Identifier | Reference |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
| SMILES | O=C(NCCOCCOCCOCCOCCS)CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O | |
| InChI | InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1 |
Core Applications
This compound is a versatile tool for life science research and development. Its bifunctional nature allows for the specific biotinylation of a wide range of molecules and materials.
-
Bioconjugation: The primary application is the covalent labeling of biomolecules. The thiol group reacts efficiently with maleimide-activated proteins, peptides, or nucleic acids to form stable thioether bonds. This is a common strategy for preparing biotinylated probes for immunoassays (e.g., ELISA, Western blotting), protein purification, and cell sorting applications.
-
Surface Immobilization: The thiol group has a high affinity for noble metal surfaces, enabling the straightforward immobilization of biotin onto gold nanoparticles, gold-coated sensor chips (e.g., for Surface Plasmon Resonance - SPR), and other gold substrates. This facilitates the creation of surfaces that can capture streptavidin-conjugated molecules for various biosensing and diagnostic assays.
-
PROTAC Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in a common bioconjugation application: the labeling of a maleimide-activated protein.
Protocol: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the steps to covalently link this compound to a protein that has been functionalized with maleimide groups. The maleimide group reacts specifically with the sulfhydryl group of this compound at a neutral pH to form a stable thioether bond.
A. Materials Required
-
Maleimide-activated protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of any sulfhydryl-containing compounds (e.g., DTT, 2-mercaptoethanol).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Method for buffer exchange/purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.
B. Reagent Preparation
-
Protein Solution: Prepare the maleimide-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: As this compound can be difficult to weigh, it is recommended to prepare a stock solution. Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM). The maleimide group is more stable than other reactive groups but can hydrolyze over time, so do not store the reagent in aqueous solutions.
C. Reaction Procedure
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of this compound over the protein is typically recommended to ensure efficient labeling.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix gently and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
There is generally no harm in reacting longer, but prolonged incubation at room temperature may increase the risk of protein degradation.
Diagram 2: Experimental Workflow for Protein Biotinylation
Caption: Step-by-step workflow for labeling a maleimide-activated protein.
D. Purification of the Biotinylated Protein
-
After incubation, remove the excess, non-reacted this compound using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications that utilize streptavidin binding.
-
Follow the manufacturer's instructions for the chosen purification method. For desalting columns, equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the purified, biotinylated protein.
Protocol: Quantification of Biotin Incorporation (HABA Assay)
The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of the HABA dye from avidin by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.
A. Materials Required
-
Thermo Scientific™ Pierce™ Biotin Quantitation Kit (or equivalent HABA/Avidin reagents)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Biotinylated protein sample from Protocol 4.1
B. Procedure
-
Follow the instructions provided with the HABA assay kit.
-
In brief, an avidin/HABA premix is prepared, and its initial absorbance at 500 nm is measured.
-
A known volume of the biotinylated protein solution is added to the premix.
-
The biotin on the protein will displace the HABA dye from the avidin, causing the absorbance at 500 nm to decrease.
-
The change in absorbance is directly proportional to the amount of biotin in the sample.
-
The moles of biotin per mole of protein can be calculated based on this change and the protein concentration.
Application Example: Biotin-Streptavidin Interaction
The utility of biotinylating a molecule of interest (e.g., a primary antibody) with this compound is realized in its subsequent high-affinity interaction with streptavidin. This interaction is one of the strongest known non-covalent biological interactions, making it exceptionally stable and specific.
Diagram 3: Biotinylated Antibody Binding to Immobilized Streptavidin
References
Biotin-PEG4-SH: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties, Applications, and Experimental Protocols for a Versatile Biotinylation Reagent
For researchers, scientists, and professionals in drug development, precise molecular tools are paramount for advancing discoveries. Biotin-PEG4-SH is a thiol-reactive biotinylation reagent that offers a versatile solution for labeling and purifying proteins, peptides, and other molecules. This guide provides a detailed overview of its core properties, experimental applications, and the underlying biochemical pathways.
Core Physicochemical Properties
This compound, with the chemical formula C20H37N3O6S2, is characterized by a biotin moiety linked to a thiol group via a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This PEG linker enhances the solubility of the reagent and the resulting conjugates in aqueous solutions, while also minimizing steric hindrance, allowing for efficient interaction between the biotin and its binding partners, such as avidin or streptavidin.
| Property | Value | Source |
| Molecular Formula | C20H37N3O6S2 | PubChem[1], Precise PEG[2] |
| Molecular Weight | 479.65 g/mol | Precise PEG[2] |
| Average Molecular Weight | 479.7 g/mol | PubChem |
| Monoisotopic Molecular Weight | 479.21237826 Da | PubChem |
| CAS Number | 2762393-22-4 | Precise PEG, MedchemExpress |
| Appearance | Off-white to light yellow oil | MedchemExpress |
| Purity | >96% | Precise PEG |
| Boiling Point (Predicted) | 736.2 ± 60.0 °C | ChemicalBook |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | ChemicalBook |
Key Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in a variety of applications:
-
PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Bioconjugation and Click Chemistry: The thiol group allows for specific conjugation to molecules with complementary reactive groups, such as maleimides. This is a cornerstone of bioconjugation and click chemistry, enabling the precise attachment of biotin to proteins, antibodies, or drug molecules.
-
Surface Labeling and Functionalization: The thiol group can be used to attach the biotin moiety to the surface of nanoparticles or other materials, facilitating their detection and purification.
-
Affinity Assays and Detection Systems: The high-affinity interaction between biotin and streptavidin is leveraged in numerous detection systems, such as ELISA, Western blotting, and immunohistochemistry.
Experimental Protocols
While specific protocols require optimization based on the application, the following provides a general framework for common uses of thiol-reactive biotinylation reagents.
General Workflow for Protein Biotinylation
This workflow illustrates the fundamental steps for labeling a protein with this compound.
Caption: General workflow for protein biotinylation with this compound.
Protocol 1: Biotinylation of a Thiol-Containing Protein
This protocol outlines the steps for labeling a protein containing accessible thiol groups (cysteine residues) with this compound.
Materials:
-
Protein with accessible thiol groups
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
-
Method for removing non-reacted biotin (e.g., dialysis, desalting column)
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein has disulfide bonds that need to be reduced to expose thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Biotinylation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 20-fold molar excess is common.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume the excess this compound.
-
Purification: Remove the excess, non-reacted this compound and quenching reagents using dialysis or a desalting column.
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
Biotinylated molecules can be internalized by cells through biotin receptor-mediated endocytosis. This pathway is of significant interest in targeted drug delivery.
Caption: Simplified pathway of biotin receptor-mediated endocytosis.
Conclusion
This compound is a powerful and versatile reagent for researchers in various scientific disciplines. Its well-defined molecular weight, high purity, and the advantageous properties conferred by the PEG spacer make it an excellent choice for a wide range of biotinylation applications, from fundamental research to the development of novel therapeutics and diagnostics. The experimental protocols and conceptual pathways provided in this guide serve as a starting point for the successful implementation of this reagent in the laboratory.
References
Biotin-PEG4-SH: A Comprehensive Technical Guide for Researchers
CAS Number: 2762393-22-4
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing Biotin-PEG4-SH. This versatile linker molecule, featuring a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal thiol group, is a valuable tool in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Core Properties and Specifications
This compound is characterized by its high affinity for avidin and streptavidin, the hydrophilicity and flexibility of its PEG spacer, and the reactive nature of its terminal thiol group. These properties make it ideal for a range of applications where specific and stable linkages to biomolecules or surfaces are required.
| Property | Value | Source(s) |
| CAS Number | 2762393-22-4 | [1] |
| Molecular Formula | C₂₀H₃₇N₃O₆S₂ | [1] |
| Molecular Weight | 479.65 g/mol | [1] |
| Appearance | Off-white to light yellow oil | [1] |
| Purity | >95% | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | -20°C, protect from light, under nitrogen |
Key Applications and Experimental Workflows
The unique trifunctional nature of this compound lends itself to a variety of advanced applications in biomedical research and drug development.
Bioconjugation and Surface Functionalization
The terminal thiol group of this compound allows for its covalent attachment to various substrates, including maleimide-activated proteins and gold surfaces. This enables the specific immobilization and detection of biomolecules.
This workflow describes the process of coating gold nanoparticles (AuNPs) with this compound, which can then be used in biosensing and immunoassay applications.
Targeted Drug Delivery
The biotin moiety of this compound can be used to target drug delivery systems, such as liposomes, to cells that overexpress biotin receptors, a common feature of many cancer cells.
This workflow outlines the preparation of drug-encapsulating liposomes functionalized with this compound for targeted delivery.
PROTAC Development
This compound serves as a versatile linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The biotin group can be used as a handle for purification and analysis.
This diagram illustrates the mechanism of action of a trivalent PROTAC, SIM1, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce the degradation of BET bromodomain proteins (e.g., BRD2, BRD3, BRD4). While SIM1 is a trivalent PROTAC, this pathway illustrates the general principle of PROTAC action where a linker like this compound would connect the target-binding and E3 ligase-binding moieties.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the reaction between the thiol group of this compound and a maleimide group on a protein, forming a stable thioether bond.
Materials:
-
Maleimide-activated protein in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines if the maleimide activation was performed using an NHS-ester crosslinker.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the method for creating a self-assembled monolayer of this compound on the surface of gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticle solution (e.g., 5 nM)
-
This compound
-
Ethanol or other suitable solvent
-
Phosphate buffer (100 mM, pH 7.2)
-
Sodium Chloride (NaCl)
-
Bovine Serum Albumin (BSA)
-
Tween 20
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in ethanol (e.g., 4 µM).
-
Incubation: Mix the gold nanoparticle solution with the this compound solution and shake at 25°C for 24 hours.
-
Salting and Blocking: Add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween to the mixture to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.
-
Further Incubation: Incubate for an additional hour with shaking.
-
Salt Concentration Increase: Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking for another hour.
-
Washing: Centrifuge the solution to pellet the functionalized AuNPs, remove the supernatant, and resuspend in a suitable storage buffer. Repeat the washing step to remove any unbound linker.
Protocol 3: Preparation of Biotin-Targeted Liposomes
This protocol describes the formation of liposomes incorporating a biotinylated lipid for targeted drug delivery applications.
Materials:
-
Primary lipid (e.g., Egg Phosphatidylcholine - EPC)
-
Biotinylated lipid (e.g., Biotin-PE - Biotinylated Phosphatidylethanolamine)
-
Hydration buffer (e.g., 150 mM NaCl, 25 mM EPPS, pH 8)
-
Drug to be encapsulated
-
Extrusion apparatus with polycarbonate filters (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., 99.9 mol% EPC, 0.1 mol% Biotin-PE) in a suitable organic solvent. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This will form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5) freeze-thaw cycles to increase encapsulation efficiency.
-
Extrusion: Extrude the liposome suspension multiple times (e.g., 10) through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency. The surface display of biotin can be confirmed using streptavidin-binding assays.
References
An In-depth Technical Guide to Biotin-PEG4-SH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-SH, a versatile heterobifunctional crosslinker. It details the molecule's core properties, explores its wide-ranging applications in research and drug development, and offers detailed experimental protocols for its practical implementation.
Core Properties of this compound
This compound is a molecule that incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal thiol group (-SH) for covalent attachment to specific surfaces or molecules.[1][2] The combination of these features makes it an invaluable tool in bioconjugation and surface modification.[3]
Physicochemical and Structural Characteristics
The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C20H37N3O6S2 | [4][5] |
| Molecular Weight | 479.65 g/mol | |
| CAS Number | 2762393-22-4 | |
| Appearance | Off-white to light yellow oil or solid/semi-solid | |
| Purity | >96% | |
| Solubility | Soluble in DMSO, DMF, DCM, water, and aqueous buffers. | |
| Storage Conditions | Store at -20°C, protect from light, and store under nitrogen. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Key Applications of this compound
The unique trifunctional nature of this compound lends itself to a multitude of applications in biotechnology and pharmaceutical research.
-
Bioconjugation and Protein Labeling: The thiol group can react with maleimide-activated proteins or other thiol-reactive functionalities, allowing for the specific attachment of a biotin tag. This is fundamental for immunoassays such as ELISA and Western blotting, where the biotinylated protein can be detected with high sensitivity using streptavidin-enzyme conjugates. The PEG4 spacer enhances the water solubility of the labeled protein and reduces the likelihood of aggregation.
-
Surface Functionalization for Biosensors: The thiol group enables the straightforward immobilization of the molecule onto gold surfaces, a common substrate in biosensors like Surface Plasmon Resonance (SPR). This creates a surface that can capture streptavidin, which in turn can bind to any biotinylated molecule of interest, facilitating the study of molecular interactions in real-time.
-
Nanoparticle Modification: this compound is used to functionalize gold nanoparticles. The thiol group readily forms a self-assembled monolayer on the gold surface. These biotinylated nanoparticles can then be used in a variety of applications, including diagnostics and targeted drug delivery.
-
PROTAC Linker Synthesis: In the field of targeted protein degradation, this compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for several key applications of this compound.
General Protein Labeling (via Thiol-Maleimide Chemistry)
This protocol describes the biotinylation of a protein that has been functionalized with a maleimide group.
Materials:
-
Protein-Maleimide conjugate in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare Protein Solution: Ensure the maleimide-activated protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. The typical protein concentration is 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer.
Functionalization of Gold Nanoparticles
This protocol outlines the steps for coating gold nanoparticles with this compound.
Materials:
-
Gold nanoparticle solution (5 nM)
-
This compound
-
Buffer solution (1.5 M NaCl, 100 mM phosphate, pH 7.2, 1% BSA, 0.2% Tween)
-
5 M NaCl solution
Procedure:
-
Initial Reaction: Mix the 5 nM gold nanoparticle solution with a 4 µM solution of this compound.
-
Incubation: Shake the mixture at 25°C for 24 hours.
-
Buffer Addition: Add the buffer solution to the mixture to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.
-
Second Incubation: Allow the mixture to react for an additional hour.
-
Salt Concentration Increase: Raise the salt concentration to 0.3 M by adding the 5 M NaCl solution.
-
Final Incubation: Keep the mixture shaking at 25°C for 1 hour. The functionalized nanoparticles are now ready for use.
Preparation of a Biotinylated Surface for SPR Biosensors
This protocol details the creation of a biotinylated self-assembled monolayer (SAM) on a gold-coated SPR sensor chip.
Materials:
-
Gold-coated SPR sensor chip
-
Thiol-PEG (for background surface)
-
This compound
-
Ethanol
-
Plasma or UV/Ozone cleaner
Procedure:
-
Chip Cleaning: Clean the gold sensor chip with a plasma or UV/Ozone cleaner for 10 minutes to remove organic contaminants.
-
Prepare Thiol Solutions: Prepare a 1 mM solution of a background thiol-PEG and a 1 mM solution of this compound in ethanol. The background thiol-PEG will form the majority of the SAM and resist non-specific binding.
-
Create Mixed Thiol Solution: Mix the background thiol-PEG and this compound solutions at a desired molar ratio in ethanol. A 1% (mol/mol) ratio of this compound is often sufficient for high-density streptavidin capture. The final total thiol concentration should be 1 mM.
-
SAM Formation: Immerse the cleaned gold chip in the mixed thiol solution and incubate for at least 12 hours at room temperature to allow for the formation of a well-ordered self-assembled monolayer.
-
Rinsing and Drying: Remove the chip from the solution, rinse thoroughly with ethanol, and dry under a stream of nitrogen. The chip is now ready for streptavidin immobilization and subsequent binding experiments.
Visualizing Experimental Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the conceptual framework of PROTACs.
Caption: Workflow for Protein Biotinylation using this compound.
Caption: Workflow for Functionalizing Gold Nanoparticles.
References
- 1. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 2. Bio-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 3. Biotin-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. SH-PEG-Biotin, Thiol PEG Biotin - Biopharma PEG [biochempeg.com]
Biotin-PEG4-SH: An In-Depth Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, diagnostics, and targeted therapeutics. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal thiol (-SH) group for covalent conjugation to specific targets. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its primary applications, and quantitative data to inform experimental design.
Core Mechanism of Action: The Thiol-Reactive Handle
The primary mechanism of action of this compound revolves around the reactivity of its terminal sulfhydryl (thiol) group. This nucleophilic group can readily form stable covalent bonds with specific electrophilic partners, enabling the targeted biotinylation of proteins, peptides, surfaces, and other molecules.
Thiol-Maleimide Conjugation
The most prevalent application of the thiol group in this compound is its reaction with a maleimide functional group. This Michael addition reaction is highly efficient and chemoselective for thiols within a specific pH range, resulting in a stable thioether bond.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the thiolate anion (S⁻) on one of the carbon atoms of the maleimide double bond. The optimal pH for this reaction is between 6.5 and 7.5.[1] Below pH 6.5, the concentration of the more reactive thiolate anion is low, leading to a slower reaction rate. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction loses its chemoselectivity as it can also react with primary amines, such as the side chain of lysine residues.[1] At pH 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1]
Conjugation to Noble Metal Surfaces
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, most notably gold (Au). This interaction leads to the formation of a self-assembled monolayer (SAM) on the gold surface through a stable gold-thiolate (Au-S) bond. This property is extensively used for the functionalization of gold nanoparticles and surfaces for various bio-sensing and diagnostic applications.
Quantitative Data Summary
The efficiency and outcome of this compound conjugation reactions are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing maleimide hydrolysis. | [1] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | Starting recommendation for proteins. Optimal ratio is target-dependent and should be empirically determined. For small peptides, a lower ratio (e.g., 2:1) may be optimal. | |
| Reaction Time (Thiol-Maleimide) | 2 hours at RT to overnight at 4°C | Incubation time can be adjusted based on the reactivity of the specific thiol and maleimide. | |
| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | One of the strongest known non-covalent biological interactions. |
| Target Molecule | Molar Ratio (Maleimide:Ligand) | Conjugation Efficiency | Reference(s) |
| cRGDfK (peptide) | 2:1 | 84 ± 4% | |
| 11A4 (nanobody) | 5:1 | 58 ± 12% |
Experimental Protocols
Protocol 1: Biotinylation of a Thiol-Containing Protein/Peptide
This protocol describes the general procedure for labeling a protein or peptide containing a free cysteine residue with this compound via a maleimide linker.
Materials:
-
Protein/peptide with a free thiol group
-
Biotin-PEG4-Maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the degassed reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Biotin-PEG4-Maleimide Stock Solution: Immediately before use, dissolve Biotin-PEG4-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the Biotin-PEG4-Maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
Purification: Remove the unreacted Biotin-PEG4-Maleimide and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
-
Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
References
The Pivotal Role of the PEG4 Linker in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation and drug development, the precision and efficacy of molecular tools are paramount. Among these, the Biotin-PEG4-SH linker has emerged as a critical component, offering a nuanced solution to the challenges of steric hindrance, solubility, and non-specific binding. This technical guide provides an in-depth analysis of the core functions of the tetraethylene glycol (PEG4) moiety within this bifunctional linker. Through a comprehensive review of its physicochemical properties, supported by quantitative data, detailed experimental protocols, and logical diagrams, this document serves as a vital resource for professionals dedicated to advancing bioconjugation strategies in therapeutics and diagnostics.
Introduction: The Architecture of a Versatile Linker
This compound is a heterobifunctional crosslinker composed of three key components: a biotin group for high-affinity binding to streptavidin and avidin, a thiol (-SH) group for covalent attachment to target molecules, and a central PEG4 spacer. The focus of this guide is the PEG4 linker, a short, hydrophilic chain of four ethylene glycol units. While seemingly a simple spacer, the PEG4 moiety imparts crucial properties that significantly enhance the performance of bioconjugates in a variety of applications, from immunoassays to the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functions of the PEG4 Linker
The integration of a PEG4 linker into a biotinylation reagent confers several key advantages that are critical for the success of many bioconjugation applications.
Enhanced Hydrophilicity and Solubility
Many biomolecules and potent drug payloads are inherently hydrophobic, leading to challenges with aggregation in aqueous environments. The PEG4 linker, with its repeating ether units, is highly hydrophilic, which helps to improve the overall solubility of the resulting conjugate.[1][2] This property is particularly crucial in the development of ADCs, where aggregation can lead to reduced efficacy and increased immunogenicity.[3][4] this compound is soluble in water and other aqueous buffers, as well as a range of organic solvents like DMSO and DMF.[5]
Reduction of Steric Hindrance
The defined length of the PEG4 spacer arm provides critical spatial separation between the biotin moiety and the conjugated molecule. This separation minimizes steric hindrance, ensuring that the biotin's binding affinity to streptavidin is not impeded by the bulk of the conjugated protein or drug. The spacer arm of a Biotin-PEG4-NHS ester, a closely related compound, has been measured to be 29 Å. This optimal spacing is crucial for applications such as pull-down assays and immunoassays, where efficient capture of the biotinylated molecule is essential.
Increased Stability and Improved Pharmacokinetics
In the context of therapeutic molecules, PEGylation is a well-established strategy to improve pharmacokinetic (PK) properties. The hydrophilic PEG linker can create a protective hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life. This leads to improved drug exposure at the target site and a better overall therapeutic index.
Data Presentation: Quantitative Insights into PEG Linker Function
The following tables summarize quantitative data from various studies to provide a clear comparison of the impact of PEG linkers on key performance metrics in bioconjugation and drug development.
| Property | Value | Source |
| Spacer Arm Length | ~29 Å | |
| Solubility | Soluble in water (10 mg/mL), DMSO, and DMF | |
| Molecular Weight | 479.65 g/mol |
Table 1: Physicochemical Properties of Biotin-PEG4 Linkers
| Linker | Clearance (mL/day/kg) | In Vitro Cytotoxicity (IC50 Fold Change vs. No PEG) |
| No PEG | ~15 | 1 |
| PEG2 | ~10 | - |
| PEG4 | ~7 | 4.5 |
| PEG8 | ~5 | - |
| PEG12 | ~5 | - |
| PEG24 | ~5 | 22 |
Table 2: Impact of PEG Linker Length on ADC Clearance and Cytotoxicity. Data adapted from comparative studies on ADCs. The clearance data illustrates that increasing PEG length up to 8 units improves the pharmacokinetic profile by reducing clearance. The cytotoxicity data, from a separate study, shows that longer PEG chains can sometimes lead to a reduction in in vitro potency, highlighting the need to optimize linker length for each specific application.
Mandatory Visualizations: Diagrams of Key Processes
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways where this compound and similar PEG linkers play a crucial role.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound and its derivatives. The following protocols provide a framework for common experimental procedures.
Protocol for Protein Biotinylation using a Thiol-Reactive PEG4 Linker
This protocol describes the conjugation of a maleimide-functionalized Biotin-PEG4 linker to a free sulfhydryl group on a protein. This compound can be converted to a maleimide derivative for this purpose.
Materials:
-
Protein with free sulfhydryl groups (e.g., reduced antibody) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Biotin-PEG4-Maleimide.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reducing agent (e.g., TCEP, optional).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Biotin-PEG4-Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEG4-Maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG4-Maleimide to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm biotinylation and assess purity using techniques such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.
Protocol for a Streptavidin Pull-Down Assay
This protocol outlines the steps for capturing a biotinylated protein and its interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein lysate.
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin).
-
Magnetic rack.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount of beads to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Equilibration: Wash the beads three times with the Binding/Wash Buffer.
-
Binding: Resuspend the equilibrated beads in the lysate containing the biotinylated protein. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in the Elution Buffer and incubate to release the biotinylated protein and its interacting partners.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry.
Conclusion
The PEG4 linker in this compound is a powerful and versatile tool in the field of bioconjugation. Its ability to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of bioconjugates makes it an indispensable component in the design of advanced diagnostics and therapeutics. The quantitative data, experimental protocols, and workflow diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals, enabling the rational design and successful implementation of PEG4-based bioconjugation strategies. As the demand for more sophisticated and effective biologics continues to grow, the strategic use of well-defined linkers like this compound will undoubtedly play a central role in the future of medicine.
References
The Thiol Group: A Locus of Reactivity in Biotin-PEG4-SH for Advanced Bioconjugation and Surface Immobilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The trifunctional molecule, Biotin-PEG4-SH, has emerged as a cornerstone reagent in bioconjugation and surface chemistry, enabling significant advancements in drug delivery, diagnostics, and proteomics. This guide delves into the pivotal role of its terminal thiol group, a nucleophilic powerhouse that dictates the molecule's utility in covalently linking to biological molecules and anchoring to metallic surfaces. We will explore the fundamental chemistry, present key quantitative data, and provide detailed experimental protocols to empower researchers in harnessing the full potential of this versatile linker.
The Architectural Significance of this compound
This compound is a heterobifunctional linker meticulously designed with three distinct moieties, each contributing a specific function:
-
Biotin: This vitamin (B7) acts as a high-affinity "tag" that binds with exceptional specificity and strength to avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for immobilization, purification, and detection applications.
-
PEG4 (Polyethylene Glycol) Linker: The tetraethylene glycol spacer is a flexible, hydrophilic chain. Its primary roles are to increase the water solubility of the entire molecule and any conjugate it forms, and to reduce steric hindrance. This spatial separation between the biotin and the reactive thiol end is crucial for maintaining the biological activity of conjugated molecules and ensuring efficient binding of the biotin to streptavidin.
-
Thiol (-SH) Group: This sulfhydryl group is the reactive workhorse of the molecule. Its high nucleophilicity allows it to form stable covalent bonds with a variety of electrophilic functional groups, most notably maleimides, and to form strong dative bonds with gold and other noble metal surfaces.
Quantitative Insights into Key Interactions
The efficacy of this compound in various applications is underpinned by the quantitative parameters of its interactions. The following tables summarize critical data for the key binding and reaction events.
| Interaction | Dissociation Constant (Kd) | Half-life of Complex | References |
| Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | > 200 days | [1][2][3][4] |
Table 1: Biotin-Streptavidin Binding Affinity. The exceptionally low dissociation constant signifies an extremely stable and practically irreversible interaction under physiological conditions.
| Reaction | Second-Order Rate Constant (k) | Reaction Conditions | References |
| N-ethylmaleimide + Cysteine | 14 L·mol⁻¹·s⁻¹ | pH 4.95, 25°C | [5] |
| Thiol + Maleimide | ~1,000 times faster than with amines | pH 7.0 |
Table 2: Thiol-Maleimide Reaction Kinetics. The reaction is rapid and highly specific for thiols at neutral pH, forming a stable thioether bond.
| Substrate | Surface Density of PEG-Thiol | Method | References |
| Gold Nanoparticles | 4.3 - 6.3 molecules/nm² | ICP-MS | |
| Gold Surfaces | ~4.5 x 10¹⁴ molecules/cm² | General for alkanethiols |
Table 3: Surface Density of Thiolated PEGs on Gold. The density is dependent on the length of the PEG chain and the nature of the gold surface.
The Thiol Group in Action: Bioconjugation and Surface Immobilization
The thiol group's reactivity is central to the two primary applications of this compound: the covalent labeling of biomolecules and the functionalization of surfaces.
Covalent Labeling of Biomolecules via Thiol-Maleimide Chemistry
The reaction between a thiol and a maleimide is a Michael addition, a highly efficient and specific conjugation method. This is particularly useful for labeling proteins at cysteine residues. The workflow for this process is illustrated below.
Caption: Workflow for protein labeling using thiol-maleimide chemistry.
Immobilization on Gold Surfaces
The thiol group has a strong affinity for gold and other noble metal surfaces, forming a self-assembled monolayer (SAM). This allows for the controlled and oriented immobilization of biotin on surfaces for applications such as biosensors and microarrays.
Caption: Immobilization of this compound on a gold surface.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the thiol group of this compound.
Protocol 1: Labeling of a Protein with a Maleimide-Activated Fluorophore
This protocol describes the conjugation of a maleimide-containing fluorescent dye to a protein that has been modified to present a free thiol group using this compound.
Materials:
-
Protein of interest (e.g., antibody) in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4.
-
This compound.
-
Maleimide-activated fluorescent dye.
-
Reducing agent (e.g., Dithiothreitol - DTT).
-
Desalting column.
-
Reaction buffer: 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2.
-
Quenching reagent: 1 M β-mercaptoethanol.
Procedure:
-
Protein Reduction (if necessary): If the protein does not have a free thiol, disulfide bonds can be reduced. Dissolve the protein in the reaction buffer. Add a 10-fold molar excess of DTT and incubate for 30 minutes at room temperature.
-
Removal of Reducing Agent: Immediately pass the reduced protein solution through a desalting column equilibrated with reaction buffer to remove excess DTT.
-
Introduction of this compound (if needed): To introduce a thiol group, react the protein with a 10- to 20-fold molar excess of an amine-reactive Biotin-PEG4-NHS ester first, followed by reduction of a disulfide if the protein has one. Alternatively, if the protein has a specific site for modification, a thiol can be introduced using other chemical methods. For the purpose of this protocol, we assume the protein has a free thiol.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the maleimide-activated fluorescent dye (dissolved in DMSO or DMF) to the thiol-containing protein solution.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a final concentration of 10 mM β-mercaptoethanol to quench the reaction by reacting with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess dye and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.
Protocol 2: Immobilization of this compound on a Gold Surface for Biosensor Applications
This protocol details the preparation of a biotinylated gold surface for subsequent immobilization of streptavidin-conjugated molecules.
Materials:
-
Gold-coated sensor chip or substrate.
-
This compound.
-
Ethanol (absolute).
-
Ultrapure water.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Streptavidin solution (1 mg/mL in PBS).
Procedure:
-
Surface Cleaning: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with ultrapure water and then with ethanol. Dry the surface under a stream of nitrogen.
-
Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean, dry gold substrate in the this compound solution. Allow the self-assembly to proceed for at least 12-18 hours at room temperature in a covered container to prevent evaporation and contamination. For a more complete monolayer, incubation for up to 48 hours is recommended.
-
Washing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules. Dry the surface under a stream of nitrogen.
-
Streptavidin Immobilization: Immerse the biotinylated gold surface in the streptavidin solution for 1 hour at room temperature.
-
Blocking and Washing: Rinse the surface with PBS to remove unbound streptavidin. To block any remaining non-specific binding sites, incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Final Washing: Rinse the surface again with PBS. The surface is now ready for the binding of biotinylated target molecules.
Conclusion
The thiol group in this compound is the linchpin for its widespread utility in modern life sciences and drug development. Its predictable and efficient reactivity with maleimides enables the precise construction of complex bioconjugates, while its strong affinity for gold facilitates the creation of highly functionalized surfaces for a myriad of applications. By understanding the fundamental principles and quantitative aspects of these interactions, and by following robust experimental protocols, researchers can effectively leverage the power of this versatile molecule to advance their scientific endeavors.
References
- 1. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biotin-PEG4-SH for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A key component in the design of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature and length of this linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.
This technical guide focuses on Biotin-PEG4-SH, a versatile linker that incorporates a biotin moiety, a tetraethylene glycol (PEG) spacer, and a terminal thiol group. The inclusion of a biotin handle provides a powerful tool for researchers, enabling a wide range of biochemical and analytical applications, including affinity purification, target engagement studies, and various pull-down assays. The PEG4 spacer enhances solubility and provides optimal length and flexibility for ternary complex formation. The terminal thiol group allows for straightforward conjugation to various protein of interest (POI) ligands, typically through Michael addition to maleimide-functionalized warheads or nucleophilic substitution on haloacetyl groups.
This document provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in PROTAC synthesis and evaluation, and quantitative data to guide researchers in the development of novel protein degraders.
Core Concepts and Signaling Pathways
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for regulated protein degradation in eukaryotic cells. It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate (target protein) and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the target.
This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][2][3][4]
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule with a ligand for the target protein (the "warhead") and a ligand for an E3 ligase, connected by a linker. The PROTAC brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This induced proximity facilitates the ubiquitination of the target protein by the recruited E3 ligase, leading to its degradation by the proteasome.[5]
Caption: General mechanism of action for a PROTAC molecule.
This compound: Properties and Specifications
This compound is a valuable tool for PROTAC development due to its unique combination of functionalities.
| Property | Value | Reference |
| Molecular Formula | C20H37N3O6S2 | |
| Molecular Weight | 479.65 g/mol | |
| Appearance | Oil or semi-solid | |
| Solubility | Soluble in DMSO, DMF | |
| Reactive Group | Thiol (-SH) | |
| Spacer Arm | PEG4 (Tetraethylene glycol) | |
| Affinity Tag | Biotin | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
Protocol 1: Synthesis of a Biotinylated PROTAC via Michael Addition
This protocol describes the conjugation of this compound to a maleimide-functionalized warhead (e.g., a derivative of JQ1).
Materials:
-
Maleimide-functionalized warhead
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: Dissolve the maleimide-functionalized warhead (1 equivalent) in anhydrous DMF.
-
Addition of this compound: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the warhead solution.
-
Base Addition: Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to facilitate the Michael addition by deprotonating the thiol.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the desired biotinylated PROTAC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis via Michael addition.
Protocol 2: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a biotinylated PROTAC.
Materials:
-
Cell line expressing the target protein
-
Biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the biotinylated PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 values.
Protocol 3: Biotin-Based Affinity Pull-Down Assay
This protocol describes how to use the biotin tag on the PROTAC to pull down the ternary complex or interacting partners.
Materials:
-
Cell lysate from cells treated with the biotinylated PROTAC
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with binding/wash buffer to equilibrate them.
-
Lysate Incubation: Incubate the cell lysate containing the biotinylated PROTAC and its binding partners with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads extensively with binding/wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer. For analysis by Western blot, SDS-PAGE sample buffer can be used directly.
-
Analysis: Analyze the eluted proteins by Western blot to detect the target protein, E3 ligase, and other potential interacting partners.
Quantitative Data Presentation
Table 1: Degradation Potency (DC50) of BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 (nM) | Cell Line | Reference |
| MZ1 | VHL | JQ1 | PEG | ~25 | HeLa | |
| ARV-825 | CRBN | OTX015 | PEG | <1 | Burkitt's Lymphoma | |
| dBET1 | CRBN | JQ1 | PEG | ~4 | 22Rv1 | |
| AT1 | VHL | JQ1 | PEG | 1.8 | MOLM-13 |
Table 2: Binding Affinity (Kd) of BRD4 PROTAC Components
| Molecule | Binding Partner | Kd (nM) | Method | Reference |
| MZ1 | VHL | 67 | ITC | |
| MZ1 | BRD4 (BD2) | 18 | ITC | |
| AT1 | BRD4 (BD2) | 44 | Cellular | |
| JQ1 | BRD4 (BD1) | ~50 |
Conclusion
This compound is a highly valuable and versatile linker for the development of PROTACs. Its distinct features—a reactive thiol for conjugation, a flexible and solubilizing PEG spacer, and a biotin handle for downstream analysis—provide researchers with a powerful toolkit to synthesize, evaluate, and optimize novel protein degraders. The detailed protocols and representative data presented in this guide are intended to facilitate the rational design and successful implementation of this compound in PROTAC-based drug discovery programs. By leveraging the unique advantages of this linker, scientists can accelerate the development of next-generation therapeutics that target disease-causing proteins for degradation.
References
- 1. Michael Reaction | NROChemistry [nrochemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Biotin-PEG4-SH: An In-depth Technical Guide to a Versatile Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient linkage of molecules to biological entities is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the arsenal of chemical linkers, Biotin-PEG4-SH has emerged as a cornerstone reagent, offering a unique combination of a high-affinity binding moiety (biotin), a flexible and hydrophilic spacer (PEG4), and a reactive thiol group (-SH). This guide provides a comprehensive technical overview of this compound, its core attributes, and its application in bioconjugation, tailored for professionals in research and drug development.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional linker composed of three key components:
-
Biotin: A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins. This interaction is one of the strongest known in nature, making it an invaluable tool for affinity-based applications.
-
PEG4 (Polyethylene Glycol) Spacer: A discrete chain of four ethylene glycol units. This hydrophilic spacer imparts several beneficial properties to the bioconjugate, including increased water solubility, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[1][2][3][4] The PEG4 linker provides a flexible arm that allows for optimal orientation and interaction of the biotin moiety with its binding partners.[2]
-
Thiol (-SH) Group: A reactive sulfhydryl group that serves as a nucleophile. This functional group is primarily used for conjugation to electrophilic moieties, most notably maleimides, through a Michael addition reaction to form a stable thioether bond.
The strategic combination of these three components makes this compound a versatile tool for a wide range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various immunoassays.
Physicochemical and Bioconjugation Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C20H37N3O6S2 | |
| Molecular Weight | 479.65 g/mol | |
| Purity | >96% | |
| Appearance | Colorless to light yellow oil | MedChemExpress |
| Solubility | Soluble in DMSO and DMF | MedChemExpress |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
The primary mechanism of action for this compound in bioconjugation involves the reaction of its terminal thiol group with an electrophile, typically a maleimide. This reaction is highly efficient and selective for thiols under physiological pH conditions (6.5-7.5), resulting in the formation of a stable covalent thioether linkage.
Key Applications in Drug Development and Research
The unique properties of this compound have led to its widespread adoption in several critical areas of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the therapeutic. The PEG4 spacer in this compound can enhance the hydrophilicity of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads. This can help to mitigate aggregation and improve the overall pharmacokinetic profile of the conjugate. The length of the PEG linker is a critical parameter, with studies showing that longer PEG chains can lead to a longer plasma half-life and improved in vivo efficacy.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound can be utilized as a versatile building block in the synthesis of PROTACs, where the biotin serves as a valuable handle for purification and analytical purposes. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Immunoassays and Affinity-Based Applications
The high affinity of biotin for streptavidin is exploited in a multitude of detection and purification techniques. This compound can be used to label proteins, antibodies, or other biomolecules. These biotinylated molecules can then be detected or captured using streptavidin-coated surfaces, beads, or conjugated enzymes. The PEG4 spacer helps to extend the biotin moiety away from the surface of the biomolecule, reducing steric hindrance and ensuring efficient binding to streptavidin.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
Protocol for Conjugation of this compound to a Maleimide-Activated Antibody
This protocol outlines the steps for conjugating this compound to an antibody that has been functionalized with maleimide groups.
Materials:
-
Maleimide-activated antibody
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
-
Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)
Procedure:
-
Prepare the Antibody Solution: Dissolve the maleimide-activated antibody in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional): To cap any unreacted maleimide groups on the antibody, a quenching reagent can be added.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (biotin-to-antibody ratio) using methods such as the HABA assay or mass spectrometry.
Stability Assay for Thioether Bond in Bioconjugates
This protocol is designed to assess the stability of the thioether bond formed between this compound and a maleimide-activated molecule.
Materials:
-
Purified bioconjugate
-
Human plasma or a solution of a competing thiol (e.g., 5 mM glutathione in PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: Incubate the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in human plasma or the glutathione solution at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation: Stop the reaction by flash-freezing the aliquots in liquid nitrogen. For plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Analysis: Analyze the samples using a validated analytical method to quantify the amount of intact conjugate remaining over time. The rate of degradation can then be determined.
Data Presentation: Quantitative Insights
The selection of a linker in bioconjugation is often guided by quantitative data that compares different linker technologies. The following tables summarize key quantitative parameters related to the use of PEG linkers.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~4.0 | 0.47 |
| PEG12 | ~3.5 | 0.41 |
| PEG24 | ~3.0 | 0.35 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of an ADC
| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| PEG4 | 15 | 60 |
| PEG8 | 25 | 85 |
| PEG12 | 30 | 95 |
| PEG24 | 50 | 98 |
Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows.
References
Biotin-PEG4-SH for Surface Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Biotin-PEG4-SH for the modification of various surfaces. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the fields of bioconjugation, biosensor development, targeted drug delivery, and cell adhesion studies. This document details the chemical properties of this compound, provides structured quantitative data, and offers detailed experimental protocols for its application and characterization.
Introduction to this compound
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to streptavidin and avidin with the versatile surface anchoring capabilities of a thiol group. The molecule consists of three key components:
-
Biotin: A vitamin that forms one of the strongest known non-covalent biological interactions with the proteins streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁴ M), making it an ideal tag for specific capture and detection.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG4): A short chain of four ethylene glycol units that provides several advantages. The PEG spacer is hydrophilic, enhancing the water solubility of the molecule and the resulting modified surface. It also acts as a flexible linker, minimizing steric hindrance and allowing the biotin moiety to be readily accessible for binding to streptavidin or avidin.
-
Thiol Group (-SH): A sulfhydryl group that readily forms a stable covalent bond with noble metal surfaces, most notably gold, through a process of self-assembly. This thiol group can also be used for conjugation to other molecules or surfaces through thiol-maleimide chemistry.[3]
The unique combination of these components makes this compound a powerful tool for the controlled and specific functionalization of surfaces for a wide array of biological applications.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇N₃O₆S₂ | [4] |
| Molecular Weight | 479.65 g/mol | [5] |
| Purity | > 96% | |
| Spacer Arm Length | 29 Å | |
| Solubility | Soluble in aqueous buffers, DMSO, and DMF | |
| Reactive Groups | Thiol (-SH), Biotin | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Quantitative Data on Biotin-Streptavidin Interaction and Surface Modification
The following tables summarize key quantitative data related to the performance of biotinylated surfaces.
Table 3.1: Binding Kinetics of Biotin and Streptavidin
The interaction between biotin and streptavidin is characterized by a very fast association rate and an extremely slow dissociation rate, resulting in a very low dissociation constant.
| Parameter | Value | Method | Reference |
| Association Rate Constant (kₐ or kₒₙ) | ~10⁷ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (kₑ or kₒff) | ~10⁻⁶ s⁻¹ | Electrospray Ionization Mass Spectrometry (ESI-MS) | |
| Dissociation Constant (Kₑ) | ~10⁻¹⁴ M | General |
Table 3.2: Stability of Thiol-Gold Self-Assembled Monolayers (SAMs)
The stability of the self-assembled monolayer is crucial for the longevity and reliability of the functionalized surface.
| Condition | Stability | Observation | Reference |
| Ambient Air | Limited (less than 1 day for some thiol SAMs on gold) | Thiol SAMs on gold can be less stable than phosphonic acid SAMs on titanium. | |
| Aqueous Buffer (e.g., TBS) | Stable for up to 7 days | Stability is dependent on the specific thiol and buffer conditions. | |
| Varying pH | Dissociation favored at high pH | The gold-thiol bond can dissociate under various conditions. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Surface Modification of Gold with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, SPR chip)
-
This compound
-
Absolute Ethanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Clean glass vials
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by extensive rinsing with DI water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. A safer alternative is to use UV/Ozone cleaning for 10-15 minutes.
-
Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
SAM Formation: Immerse the cleaned and dried gold substrate into the this compound solution. The self-assembly process can proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Storage: Store the modified substrate in a clean, dry environment. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
Protocol for Surface Characterization using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the surface of the modified substrate.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the this compound modified gold substrate onto the sample holder of the XPS instrument.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. Key elements to look for are Au, C, N, O, and S.
-
High-Resolution Scans: Acquire high-resolution spectra for the core levels of the elements of interest: Au 4f, C 1s, N 1s, O 1s, and S 2p.
-
Data Analysis:
-
Elemental Composition: Determine the atomic concentrations of the detected elements from the survey spectrum.
-
Chemical State Analysis: Analyze the high-resolution spectra to identify the chemical states of the elements. For example, the S 2p spectrum can confirm the formation of a gold-thiolate bond (Au-S). The C 1s spectrum will show components corresponding to C-C/C-H, C-O (from the PEG linker), and C=O/N-C=O (from the biotin moiety).
-
Layer Thickness Estimation: The thickness of the SAM can be estimated from the attenuation of the Au 4f signal from the underlying gold substrate.
-
Protocol for Surface Plasmon Resonance (SPR) Analysis of Biotin-Streptavidin Binding
SPR is a label-free technique used to monitor biomolecular interactions in real-time. This protocol describes how to measure the binding of streptavidin to a this compound functionalized gold surface.
Materials:
-
SPR instrument
-
This compound modified SPR sensor chip
-
Streptavidin
-
Running buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
System Preparation: Equilibrate the SPR system with the running buffer until a stable baseline is achieved.
-
Ligand Immobilization: The this compound is already immobilized on the sensor chip as prepared in Protocol 4.1.
-
Analyte Injection: Inject a series of concentrations of streptavidin in the running buffer over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time.
-
Association Phase: The increase in RU during the injection of streptavidin corresponds to the association of streptavidin with the biotin on the surface.
-
Dissociation Phase: After the injection, flow the running buffer over the surface to monitor the dissociation of the streptavidin from the biotin. The decrease in RU corresponds to the dissociation phase.
-
Regeneration: If the binding is reversible, inject the regeneration solution to remove the bound streptavidin and prepare the surface for the next injection. The strong biotin-streptavidin interaction is essentially irreversible, so regeneration may not be feasible without damaging the surface. In this case, a new sensor surface may be required for each experiment.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.
Workflow for Surface Modification and Characterization
This diagram outlines the general steps for modifying a surface with this compound and subsequently characterizing the functionalized surface.
Workflow for a Targeted Drug Delivery System
This diagram illustrates a conceptual workflow for the development of a targeted drug delivery system using this compound.
Logical Flow for a Cell Adhesion Assay
This diagram shows the logical steps involved in performing a cell adhesion assay on a this compound modified surface.
Conclusion
This compound is a highly effective and versatile reagent for the functionalization of surfaces in a wide range of biological and biomedical applications. Its unique combination of a high-affinity biotin tag, a flexible and hydrophilic PEG spacer, and a robust thiol anchor group provides researchers with a powerful tool for creating well-defined and biologically active surfaces. By following the detailed protocols and understanding the quantitative aspects of the biotin-streptavidin interaction and SAM formation, researchers can successfully implement this compound in their experimental designs to advance their work in areas such as biosensing, targeted drug delivery, and the study of cellular interactions.
References
- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
An In-depth Technical Guide to PEGylated Biotin Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylated biotin reagents, detailing their structure, advantages, and applications. It includes quantitative data on common reagents, detailed experimental protocols for their use, and diagrams illustrating key concepts and workflows to facilitate their integration into research and development projects.
Introduction to Biotinylation and PEGylation
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. Biotin, a small vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1][2] This high-affinity bond forms the basis for numerous applications in detection, purification, and immobilization of biomolecules.[3][4]
PEGylation is the modification of a molecule by attaching polyethylene glycol (PEG) chains. PEG is a hydrophilic, flexible, and non-immunogenic polymer.[5] Incorporating PEG linkers into biotinylation reagents confers several significant advantages, enhancing the performance of biotin-based assays.
Core Concepts of PEGylated Biotin Reagents
A PEGylated biotin reagent is a chemical tool designed for biotinylation that incorporates a PEG spacer arm. This structure consists of three key components:
-
Biotin Moiety: The functional head of the reagent that ensures high-affinity binding to streptavidin or avidin.
-
PEG Spacer Arm: A flexible, hydrophilic chain of repeating ethylene glycol units. The length of this arm can be varied to suit different applications.
-
Reactive Group: A chemical group at the terminus of the PEG spacer that covalently attaches the entire reagent to a specific functional group on the target molecule (e.g., primary amines or sulfhydryls).
The primary advantages of the PEG spacer arm include:
-
Increased Hydrophilicity: The PEG chain imparts water solubility to the biotinylated molecule, which helps to prevent aggregation, especially for antibodies and other proteins in solution.
-
Reduced Steric Hindrance: The long, flexible spacer arm extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and ensuring greater accessibility for binding to bulky streptavidin molecules.
-
Enhanced Stability and Biocompatibility: PEGylation can protect molecules from degradation and reduce their immunogenicity, which is particularly valuable in in-vivo applications.
Types and Properties of Common Reagents
PEGylated biotin reagents are classified based on their reactive group, which determines their target on the molecule to be labeled. The choice of reagent depends on the available functional groups on the target biomolecule and the desired reaction conditions.
| Reagent Name | Reactive Group | Target Functional Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |
| NHS-PEG4-Biotin | N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 588.67 | 29.0 | Water-soluble (10 mg/mL) |
| NHS-PEG12-Biotin | N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 941.09 | 56.0 | Water-soluble |
| NHS-SS-PEG4-Biotin | N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 751.94 | 37.9 | Water-soluble, Cleavable (Disulfide Bond) |
| Maleimide-PEG2-Biotin | Maleimide | Sulfhydryls (-SH) | 525.63 | 29.1 | Water-soluble |
| Biotin (Long Arm) Maleimide | Maleimide | Sulfhydryls (-SH) | 479.60 | ~23.1* | DMF, DMSO |
Note: Spacer arm length for Biotin (Long Arm) Maleimide is estimated based on its structure (6-aminohexanoate spacer).
Key Applications and Experimental Protocols
PEGylated biotin reagents are versatile tools used in a wide range of applications, including ELISA, Western blotting, affinity chromatography, cell surface labeling, and targeted drug delivery.
Experimental Workflow: Cell Surface Protein Biotinylation and Pulldown
A primary application for water-soluble, membrane-impermeable reagents like NHS-PEG-Biotin is the specific labeling of proteins on the exterior of living cells. This allows researchers to isolate and identify cell surface proteins, study receptor trafficking, and differentiate between extracellular and intracellular protein populations. The workflow involves labeling surface proteins, lysing the cells, and then using streptavidin-coated beads to capture the biotinylated proteins for subsequent analysis.
Detailed Protocol: Cell Surface Biotinylation
This protocol is a representative example for labeling cell surface proteins on adherent cells using an amine-reactive, water-soluble PEGylated biotin reagent (e.g., NHS-PEG4-Biotin).
Materials:
-
Adherent cells cultured in appropriate plates.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Quenching Buffer: PBS containing 100 mM glycine or Tris, ice-cold.
-
NHS-PEG4-Biotin reagent.
-
Anhydrous Dimethyl sulfoxide (DMSO) or water for reconstitution.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Cell scraper.
Methodology:
-
Cell Preparation:
-
Place the culture plate of confluent cells on ice.
-
Gently aspirate the culture medium.
-
Wash the cells three times with ice-cold PBS to completely remove any amine-containing media and serum proteins.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of NHS-PEG4-Biotin. For example, dissolve 2 mg of the reagent in 170 µL of ultrapure water to create a 20 mM stock solution.
-
Note: NHS-ester reagents are moisture-sensitive and hydrolyze in water. Reconstituted reagent should be used immediately and not stored.
-
-
Biotinylation Reaction:
-
Dilute the NHS-PEG4-Biotin stock solution into ice-cold PBS to a final concentration of 0.25-0.5 mg/mL (or a final reaction concentration of ~2 mM).
-
Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the plate at 4°C for 30 minutes with gentle rocking. Performing the reaction on ice minimizes the internalization of the biotin reagent.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any excess reagent.
-
-
Cell Lysis:
-
After the final wash, aspirate the buffer and add ice-cold Cell Lysis Buffer to the plate.
-
Incubate on ice for 10-30 minutes.
-
Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing biotinylated proteins) to a new tube. The lysate is now ready for affinity purification.
-
Detailed Protocol: Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins from a cell lysate using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins.
-
Streptavidin Magnetic Beads.
-
Wash Buffer (e.g., Lysis buffer or PBS with mild detergent).
-
Elution Buffer (e.g., SDS-PAGE sample buffer like Laemmli buffer).
-
Magnetic rack.
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Pipette the required volume of bead slurry into a new microcentrifuge tube. The binding capacity varies by manufacturer (e.g., 30 µg of biotinylated antibody per mg of beads).
-
Place the tube on a magnetic rack to pellet the beads, then remove the supernatant.
-
Wash the beads three times with Wash Buffer, using the magnetic rack to separate the beads between washes. This equilibrates the beads for binding.
-
-
Binding:
-
Add the cell lysate containing biotinylated proteins to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant (this is the "unbound" fraction).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. Thorough washing is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and break the biotin-streptavidin interaction, releasing the bound proteins.
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted proteins. This sample is ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol: HABA Assay for Biotin Quantitation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation. HABA binds to avidin, producing a distinct color that absorbs at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin pre-mixed solution or individual components.
-
PBS (pH 7.2-7.5). Avoid buffers containing potassium.
-
Biotinylated protein sample (free biotin must be removed via dialysis or desalting).
-
Spectrophotometer and cuvettes (or 96-well plate reader).
Methodology (Cuvette Format):
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture in PBS as directed by the manufacturer.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gentle inversion.
-
Final Reading: Wait for the reading to stabilize (1-2 minutes) and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex. Refer to the specific kit manufacturer's instructions for the precise calculation formula.
Conclusion
PEGylated biotin reagents are powerful and versatile tools that enhance traditional biotin-streptavidin systems. By providing increased solubility, minimizing steric hindrance, and improving biocompatibility, these reagents enable more efficient and reliable labeling, detection, and purification of biomolecules. A thorough understanding of the different reagent types and their specific properties, as detailed in this guide, allows researchers to select the optimal tool and protocol to achieve their experimental goals in fields ranging from basic biological research to advanced drug development.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotinylated peptide pull down assay [bio-protocol.org]
- 3. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Biotin-PEG4-SH Conjugation
These application notes provide a detailed protocol for the conjugation of Biotin-PEG4-SH to proteins and other molecules containing maleimide groups. This method is widely used by researchers, scientists, and drug development professionals for applications such as protein labeling, purification, and detection.
Introduction
This compound is a thiol-reactive biotinylation reagent that enables the covalent attachment of biotin to molecules containing a maleimide group. The conjugation is based on the highly efficient and specific Michael addition reaction between the thiol (-SH) group of the this compound and the maleimide group of the target molecule.[1][2][3] This reaction forms a stable thioether bond, resulting in a biotinylated molecule.[2] The polyethylene glycol (PEG) spacer arm (PEG4) is hydrophilic, which helps to increase the solubility of the labeled molecule and reduce aggregation.[4] The spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin.
This technology is a cornerstone of bioconjugation, enabling a wide range of applications, including:
-
Protein and Antibody Labeling: For use in immunoassays, immunohistochemistry, and flow cytometry.
-
Purification of Proteins and Biomolecules: Biotinylated molecules can be efficiently purified using streptavidin or avidin-based affinity chromatography.
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs) for targeted therapy.
-
Biosensor Development: For the immobilization of biomolecules onto sensor surfaces.
Experimental Protocols
Materials and Reagents
-
This compound
-
Maleimide-activated protein or other molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or streptavidin/avidin affinity chromatography resin.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.
Step-by-Step Conjugation Protocol
-
Preparation of the Maleimide-Activated Molecule:
-
Dissolve the maleimide-activated protein or molecule in the conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for this specific conjugation where the thiol is on the biotin reagent), treat it with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: For the reaction of this compound with a maleimide-activated molecule, this step is not necessary for the target molecule.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the maleimide-activated protein solution. The optimal molar ratio may need to be determined empirically for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added at a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.
-
-
Purification of the Biotinylated Conjugate:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Alternatively, for purification based on the biotin tag, the conjugate can be captured on a streptavidin or avidin affinity resin. However, elution from these resins can be challenging due to the extremely strong biotin-streptavidin interaction and may require harsh, denaturing conditions. Milder elution can be achieved using monomeric avidin resins.
-
Quantification of Biotin Incorporation
The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by biotin.
Data Presentation
| Parameter | Recommended Value | Notes |
| pH of Conjugation Buffer | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific for thiols in this pH range. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Reaction Temperature | Room Temperature or 4°C | |
| Purification Method | Size-Exclusion Chromatography or Affinity Chromatography | Size-exclusion is recommended for removing excess reagent. Affinity purification is for isolating the biotinylated product. |
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a maleimide-activated protein.
References
Application Notes and Protocols for Biotin-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SH is a versatile bifunctional molecule that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of a thiol (-SH) group. The tetraethylene glycol (PEG4) linker enhances water solubility, reduces steric hindrance, and provides a flexible spacer arm, making this reagent ideal for a variety of applications in research and drug development. The terminal sulfhydryl group allows for covalent conjugation to maleimide-activated molecules, noble metal surfaces (such as gold), and other thiol-reactive entities. These application notes provide detailed protocols for the use of this compound in bioconjugation, surface functionalization, and pull-down assays.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Property | Value |
| Molecular Formula | C20H37N3O6S2 |
| Molecular Weight | 479.65 g/mol |
| Appearance | Off-white to light yellow oil |
| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents.[1] |
| Storage | Store at -20°C, protected from light and under nitrogen.[1] |
| Stock Solution Stability | In solvent at -80°C for up to 6 months; at -20°C for up to 1 month.[1] |
Handling Recommendations: this compound is sensitive to moisture and temperature. For optimal use, it should be stored in a dry, low-temperature environment. It is advisable to prepare fresh solutions immediately before use and to avoid repeated freeze-thaw cycles.[2] For best stability, materials may be handled under an inert gas.[2]
Application 1: Site-Specific Biotinylation of Maleimide-Activated Proteins
The thiol group of this compound reacts specifically with a maleimide group via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the site-specific labeling of proteins that have been engineered to contain a cysteine residue or have been chemically modified to introduce a maleimide group.
Experimental Workflow: Protein Biotinylation
Caption: Workflow for site-specific protein biotinylation.
Protocol: Biotinylation of a Maleimide-Activated Antibody
This protocol describes the biotinylation of an antibody that has been activated with a maleimide group.
Materials:
-
Maleimide-activated antibody
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of sulfhydryl-containing compounds
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Maleimide-Activated Antibody:
-
Dissolve the maleimide-activated antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with PBS or another suitable storage buffer. Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA assay).
-
Assess the degree of biotinylation using a biotin quantitation assay (e.g., HABA assay).
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Quantitative Data: Thiol-Maleimide Reaction Parameters
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines. |
| Temperature | 4°C - 25°C | Lower temperatures can be used to slow the reaction and minimize side reactions. |
| Molar Ratio (Biotin:Protein) | 10-20 fold excess | The optimal ratio may need to be determined empirically based on the protein and desired degree of labeling. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive sulfhydryl groups. |
Application 2: Functionalization of Gold Nanoparticles
The strong affinity between the thiol group of this compound and gold surfaces allows for the straightforward functionalization of gold nanoparticles. This creates biotinylated nanoparticles that can be used in a variety of applications, including biosensors, immunoassays, and targeted drug delivery.
Experimental Workflow: Gold Nanoparticle Functionalization
Caption: Workflow for gold nanoparticle functionalization.
Protocol: Functionalization of Gold Nanoparticles
This protocol describes the functionalization of citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
This compound
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
NaCl
-
Microcentrifuge
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM stock solution of this compound in ethanol or another suitable solvent.
-
Prepare a wash buffer containing 10 mM phosphate, 0.15 M NaCl, 0.1% BSA, and 0.02% Tween 20, pH 7.2.
-
-
Functionalization:
-
To a solution of AuNPs (e.g., 5 nM), add the this compound stock solution to a final concentration of approximately 4 µM.
-
Incubate the mixture with shaking at room temperature for 24 hours.
-
-
Stabilization and Washing:
-
Add the wash buffer to the AuNP solution.
-
After 1 hour, increase the salt concentration to 0.3 M with a concentrated NaCl solution and continue to shake for another hour.
-
Pellet the functionalized AuNPs by centrifugation. The speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the pellet in the wash buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unreacted this compound.
-
-
Characterization and Storage:
-
Resuspend the final pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterize the biotinylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and UV-Vis spectroscopy to assess the surface plasmon resonance peak.
-
Store the functionalized nanoparticles at 4°C.
-
Application 3: Biotin-Based Pull-Down Assays
This compound can be used to biotinylate a molecule of interest (e.g., a protein, peptide, or small molecule) for use as a "bait" in pull-down assays. This allows for the identification and isolation of interacting "prey" molecules from a complex biological sample, such as a cell lysate.
Experimental Workflow: Pull-Down Assay
References
Application Notes and Protocols: Site-Specific Antibody Biotinylation using Thiol-Reactive Biotin-PEG4-Maleimide
For use by researchers, scientists, and drug development professionals, these application notes provide a detailed guide to the site-specific biotinylation of antibodies utilizing a thiol-reactive biotin-PEG4-maleimide linker. This method offers precise control over the location of biotin conjugation, preserving the antigen-binding site and ensuring batch-to-batch consistency.
Introduction
Biotinylation is a widely used technique for labeling antibodies for various applications, including immunoassays (ELISA, Western Blot, IHC), affinity purification, and targeted drug delivery.[1][] The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust system for detection and purification.[3][4]
Traditional biotinylation methods often target primary amines (lysine residues) using NHS-ester chemistry, which can lead to random labeling and potential inactivation of the antibody if the antigen-binding site is modified.[1] Site-specific biotinylation, targeting the thiol groups of reduced cysteines in the antibody's hinge region, offers a significant advantage by ensuring that the biotin label is attached away from the antigen-binding domains. This results in a homogenous population of well-defined biotinylated antibodies with preserved immunoreactivity.
Biotin-PEG4-Maleimide is a thiol-reactive reagent that covalently attaches biotin to free sulfhydryl groups. The maleimide group reacts specifically with thiols at a neutral pH to form a stable thioether bond. The polyethylene glycol (PEG) spacer arm is hydrophilic, which helps to reduce aggregation of the labeled antibody and minimizes steric hindrance for subsequent binding to streptavidin.
Principle of the Method
The site-specific biotinylation of an antibody using a maleimide-activated biotin reagent involves a two-step process:
-
Reduction of Disulfide Bonds: The antibody's interchain disulfide bonds in the hinge region are selectively reduced to generate free thiol (-SH) groups. This is typically achieved using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Conjugation with Biotin-PEG4-Maleimide: The maleimide group of the biotin reagent reacts with the newly formed thiol groups on the antibody via a Michael addition reaction, forming a stable covalent thioether linkage.
This process results in the site-specific attachment of biotin molecules to the antibody's heavy chains, away from the antigen-binding Fab fragments.
Quantitative Data Summary
The efficiency of antibody biotinylation can be influenced by several factors, including the molar ratio of the biotin reagent to the antibody, the antibody concentration, and the reaction conditions. The following tables provide a summary of typical quantitative data.
Table 1: Recommended Molar Ratios for Biotinylation
| Antibody Concentration | Recommended Molar Excess of Biotin-PEG4-Maleimide to Antibody |
| 1 mg/mL | 20-30 fold |
| 5 mg/mL | 10-20 fold |
| 10 mg/mL | 10-15 fold |
Note: These are starting recommendations and may require optimization for specific antibodies and applications.
Table 2: Typical Biotinylation Efficiency and Antibody Recovery
| Parameter | Typical Range | Method of Determination |
| Biotin-to-Antibody Ratio (B/A) | 2 - 8 | HABA Assay or Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Purity (LMW species) | > 95% | Size Exclusion Chromatography (SEC) |
Data compiled from various sources on antibody conjugation and purification.
Experimental Protocols
Materials and Reagents
-
Purified antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5) free of primary amines and thiols.
-
Biotin-PEG4-Maleimide
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
-
Spectrophotometer
Protocol 1: Reduction of Antibody Disulfide Bonds
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. To prevent the re-formation of disulfide bonds, it is advisable to perform this step under an inert gas like nitrogen or argon.
Protocol 2: Biotinylation of Reduced Antibody
-
Immediately before use, dissolve the Biotin-PEG4-Maleimide in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Add the desired molar excess of the Biotin-PEG4-Maleimide stock solution to the reduced antibody solution. Mix gently but thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the conjugation reaction, add a quenching solution, such as 1 M Glycine or Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of Biotinylated Antibody
-
Remove the excess, unreacted biotin reagent and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified biotinylated antibody.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the antibody.
Characterization of Biotinylated Antibody
Determination of Antibody Concentration
Measure the absorbance of the purified biotinylated antibody solution at 280 nm using a spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the antibody's extinction coefficient.
Determination of Biotin-to-Antibody Ratio (B/A)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Analysis of Antibody Integrity and Purity
The integrity and purity of the biotinylated antibody can be assessed by SDS-PAGE and size-exclusion chromatography (SEC). Under reducing SDS-PAGE conditions, a successful conjugation to the heavy chain can be visualized. SEC can be used to confirm the absence of aggregation and low molecular weight contaminants.
Visualizations
Experimental Workflow
Caption: Workflow for site-specific antibody biotinylation.
Thiol-Maleimide Conjugation Chemistry
Caption: Thiol-maleimide Michael addition reaction.
Application in a Sandwich ELISA
Caption: Use of a biotinylated antibody in a sandwich ELISA.
Applications
Site-specifically biotinylated antibodies are valuable reagents in a wide range of applications, including:
-
Immunoassays: In techniques like ELISA, Western blotting, and immunohistochemistry, the biotinylated antibody serves as the detection reagent, which is then bound by a streptavidin-enzyme conjugate for signal generation.
-
Flow Cytometry: Biotinylated antibodies can be used for cell surface staining, followed by incubation with a fluorescently labeled streptavidin conjugate.
-
Affinity Purification: Biotinylated antibodies can be used to capture and purify their target antigen from complex mixtures using streptavidin-coated beads or columns.
-
Targeted Drug Delivery: The biotin-streptavidin interaction can be exploited to conjugate drugs or imaging agents to antibodies for targeted delivery to specific cells or tissues.
Storage
For long-term storage, it is recommended to add a stabilizer such as bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and a preservative like sodium azide to 0.01-0.03%. The biotinylated antibody conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%. Under these conditions, the antibody conjugate should be stable for a year or longer.
Disclaimer: The provided protocols are intended as a general guide. Optimization may be required for specific antibodies and applications.
References
Application Notes and Protocols for Cell Surface Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a critical technique in modern biological research, enabling the study of protein localization, trafficking, and interaction with extracellular ligands. Biotinylation, the covalent attachment of biotin to proteins, followed by detection with streptavidin conjugates, offers a robust and versatile method for these investigations. This document provides detailed protocols for the biotinylation of cell surface proteins using Biotin-PEG4 reagents, focusing on direct and indirect labeling strategies.
The choice of biotinylation reagent depends on the available functional groups on the extracellular domains of target proteins. The most common targets are primary amines (-NH2) found in lysine residues and the N-terminus, and sulfhydryl (thiol, -SH) groups in cysteine residues.
-
Biotin-PEG4-NHS Ester: This reagent contains an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines at physiological to slightly alkaline pH, forming a stable amide bond. This is a common method for general cell surface protein labeling due to the abundance of lysine residues.
-
Biotin-PEG4-Maleimide: This reagent targets sulfhydryl groups on cysteine residues. The maleimide group reacts specifically with thiols at a neutral pH to form a stable thioether bond. This method is more specific than NHS ester labeling, as accessible cysteine residues are less common than lysines.
-
Biotin-PEG4-SH: The use of a thiol-containing biotin reagent for cell labeling is an indirect, two-step process. It requires the initial modification of cell surface proteins to introduce a thiol-reactive group, such as a maleimide. This can be achieved using a heterobifunctional crosslinker like Sulfo-SMCC, which first reacts with primary amines and then presents a maleimide group for subsequent reaction with the this compound.
The inclusion of a polyethylene glycol (PEG4) spacer in these reagents enhances their water solubility and provides a flexible linker arm, which minimizes steric hindrance during the binding of biotin to streptavidin.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different cell surface biotinylation protocols. Optimization may be required for specific cell types and experimental goals.
| Parameter | Biotin-PEG4-NHS Ester Labeling | Biotin-PEG4-Maleimide Labeling | Two-Step Labeling (Sulfo-SMCC + this compound) |
| Target Functional Group | Primary Amines (-NH2) | Sulfhydryl/Thiol (-SH) | Primary Amines, then Thiols |
| Cell Density | 1 x 10^6 to 25 x 10^6 cells/mL | ~1 x 10^6 cells/mL | 1-10 mg/mL protein equivalent on cell surface |
| Reagent Concentration | 2 mM (final) | 10-50 µM (final) | Sulfo-SMCC: 0.5-5.0 mM; this compound: 10-20 fold molar excess over introduced maleimides |
| Reaction Buffer | PBS, pH 8.0 (amine-free) | PBS, pH 7.0-7.5 (thiol-free) | Step 1 (Sulfo-SMCC): PBS, pH 7.2-7.5 (amine-free); Step 2 (this compound): PBS, pH 7.0-7.5 |
| Incubation Time | 30 minutes | 30 minutes | Step 1: 30-40 minutes; Step 2: 2 hours to overnight |
| Incubation Temperature | Room Temperature or 4°C | 4°C or on ice | Room Temperature or 4°C |
| Quenching Reagent | Tris buffer or Glycine | PBS with 1% BSA or Cysteine | Step 1: Tris buffer or Glycine; Step 2: Cysteine or other thiol-containing buffer |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the chemical reactions and experimental workflow for cell surface biotinylation.
Caption: Reaction scheme for labeling cell surface amines with Biotin-PEG4-NHS Ester.
Caption: Experimental workflow for direct cell surface biotinylation using Biotin-PEG4-NHS Ester.
Experimental Protocols
Protocol 1: Direct Labeling of Cell Surface Amines with Biotin-PEG4-NHS Ester
This protocol is for the general biotinylation of cell surface proteins by targeting primary amine groups.
Materials:
-
Cells in suspension or adherent cells
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0, ice-cold
Procedure:
-
Cell Preparation:
-
For cells in suspension, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).
-
-
Resuspend Cells: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[1] For adherent cells, add enough PBS (pH 8.0) to cover the cell monolayer.
-
Prepare Biotin Reagent: Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO. For example, dissolve 2 mg of the reagent in 170 µL of DMSO.[1]
-
Labeling Reaction: Add the Biotin-PEG4-NHS Ester stock solution to the cell suspension to a final concentration of 2 mM.[1] For a 1 mL cell suspension, this would be 100 µL of the 20 mM stock solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[1] For temperature-sensitive cells or to minimize internalization of the label, incubation can be performed at 4°C.[1]
-
Quench Reaction: Add the Quenching Buffer to the cell suspension to stop the reaction. For a 1 mL reaction, add 50-100 µL of 1 M Tris-HCl, pH 8.0. Incubate for 10-15 minutes on ice.
-
Wash Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted biotin reagent and quenching buffer.
-
Downstream Applications: The biotinylated cells are now ready for downstream applications such as flow cytometry, cell lysis for western blotting, or affinity purification.
Protocol 2: Direct Labeling of Cell Surface Thiols with Biotin-PEG4-Maleimide
This protocol targets the sulfhydryl groups of cysteine residues on the cell surface.
Materials:
-
Cells in suspension
-
Biotin-PEG4-Maleimide
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.5, ice-cold and degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Quenching Buffer: PBS with 1% Bovine Serum Albumin (BSA) or 5 mM Cysteine, ice-cold
Procedure:
-
Cell Preparation: Harvest cells by centrifugation and wash three times with ice-cold, degassed PBS (pH 7.0-7.5). Resuspend cells in the same buffer at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Reduction of Disulfide Bonds: To increase the number of available thiols, disulfide bonds can be reduced. Add TCEP to the cell suspension to a final concentration of 100-500 µM and incubate for 10-15 minutes at room temperature. After incubation, wash the cells twice with ice-cold, degassed PBS to remove the TCEP.
-
Prepare Biotin Reagent: Prepare a 10 mM stock solution of Biotin-PEG4-Maleimide in anhydrous DMSO. This solution should be made fresh for each experiment.
-
Labeling Reaction: Dilute the 10 mM stock solution in ice-cold, degassed PBS to the desired final labeling concentration (a starting concentration of 10-50 µM is recommended). Add the diluted reagent to the cell suspension.
-
Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Quench Reaction: Add ice-cold Quenching Buffer to the cell suspension. The thiol groups in BSA or cysteine will react with any excess maleimide reagent. Incubate for 10 minutes on ice.
-
Wash Cells: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound reagent. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
Downstream Applications: The labeled cells are ready for subsequent analysis.
Protocol 3: Two-Step Labeling Using this compound
This is an indirect method that first introduces maleimide groups onto the cell surface, which then serve as targets for the thiol-containing biotin reagent.
Part A: Introduction of Maleimide Groups with Sulfo-SMCC
Materials:
-
Cells in suspension
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reaction Buffer: PBS, pH 7.2-7.5 (amine-free)
-
Desalting column
Procedure:
-
Cell Preparation: Wash cells as described in Protocol 1, Step 1, using the Reaction Buffer. Resuspend to the desired concentration.
-
Activate Cells with Sulfo-SMCC:
-
Immediately before use, dissolve Sulfo-SMCC in the Reaction Buffer to a concentration of 0.5-5.0 mM.
-
Add the Sulfo-SMCC solution to the cell suspension. A 10- to 50-fold molar excess of crosslinker over the amount of amine-containing protein is a general starting point.
-
Incubate for 30-40 minutes at room temperature or for 2 hours at 4°C.
-
-
Remove Excess Crosslinker: Wash the cells three times with the Reaction Buffer to remove unreacted Sulfo-SMCC. Alternatively, for soluble proteins, a desalting column would be used. The cells now have maleimide groups on their surface.
Part B: Labeling with this compound
Materials:
-
Maleimide-activated cells from Part A
-
This compound
-
Reaction Buffer: PBS, pH 7.0-7.5 (degassed)
-
Anhydrous DMSO
Procedure:
-
Prepare Biotin Reagent: Dissolve this compound in a small amount of DMSO and then dilute to the final concentration in degassed Reaction Buffer.
-
Labeling Reaction: Resuspend the maleimide-activated cells in the Reaction Buffer. Add the this compound solution. A 10- to 20-fold molar excess of the thiol reagent over the estimated number of introduced maleimide groups is recommended.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching and Washing: Wash the cells three times with PBS to remove unreacted this compound. A quenching step with a maleimide-containing compound can be performed but is often unnecessary if washing is thorough.
-
Downstream Applications: The biotinylated cells are ready for use.
References
Application Note: Utilizing Biotin-PEG4-SH for High-Affinity Capture and Kinetic Analysis in Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time monitoring of biomolecular interactions. A critical step in a successful SPR experiment is the stable and functional immobilization of a ligand to the sensor surface. The biotin-streptavidin interaction, with its exceptionally high affinity (KD ≈ 10-14 to 10-15 M), provides a robust and versatile method for capturing biotinylated molecules in a highly specific and oriented manner.
This application note provides a detailed protocol for the functionalization of a gold SPR sensor chip using Biotin-PEG4-SH . The thiol (-SH) group facilitates the formation of a stable self-assembled monolayer (SAM) on the gold surface, while the tetra-polyethylene glycol (PEG4) spacer minimizes non-specific binding and increases the accessibility of the terminal biotin moiety. This prepared surface can then be used to capture streptavidin, creating a high-capacity sensor surface for the analysis of a wide range of biotinylated analytes, including proteins, peptides, nucleic acids, and small molecules.
Principle of the Method
The experimental workflow involves a three-step process:
-
Surface Functionalization: A bare gold sensor chip is functionalized with this compound. The thiol group forms a covalent bond with the gold surface, creating a self-assembled monolayer. A co-immobilization with a hydroxyl-terminated PEG-thiol is recommended to control the density of biotin on the surface, which can optimize streptavidin binding and minimize steric hindrance.
-
Streptavidin Capture: Streptavidin is injected over the biotinylated surface. The high-affinity interaction results in the stable and essentially irreversible capture of streptavidin, creating a functional sensor surface.
-
Analyte Interaction Analysis: The biotinylated analyte of interest is then captured on the streptavidin surface. A second, non-biotinylated molecule (the analyte) is injected at various concentrations to study its interaction with the captured ligand in real-time.
Experimental Protocols
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, Nicoya)
-
Sensor Chips: Bare gold (Au) sensor chips
-
Reagents for Surface Functionalization:
-
This compound (Molecular Weight: ~480 g/mol )
-
HS-(CH2)11-(OCH2CH2)4-OH (PEG4-thiol, for co-immobilization)
-
Absolute Ethanol (for dissolving thiols)
-
-
Reagents for Streptavidin Capture:
-
Streptavidin (from Streptomyces avidinii)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
-
Reagents for Analyte Interaction:
-
Biotinylated Ligand
-
Analyte of interest
-
Regeneration Solution (e.g., 10 mM Glycine-HCl pH 2.0, or 50 mM NaOH with 1 M NaCl, depending on the stability of the captured ligand)
-
-
Chip Cleaning Reagents (handle with extreme care):
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV/Ozone cleaner
-
Deionized (DI) water (18.2 MΩ·cm)
-
Detailed Methodologies
Step 1: Gold Sensor Chip Cleaning and Preparation
A pristine gold surface is crucial for the formation of a high-quality SAM.
-
Piranha Cleaning (use appropriate personal protective equipment in a fume hood):
-
Immerse the gold chip in freshly prepared Piranha solution for 30-60 seconds.
-
Rinse extensively with DI water.
-
Rinse with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
UV/Ozone Cleaning (safer alternative):
-
Place the gold chip in a UV/Ozone cleaner for 10-15 minutes.
-
Rinse with DI water and then ethanol.
-
Dry with nitrogen gas.
-
Step 2: Immobilization of this compound
This step creates the biotinylated self-assembled monolayer.
-
Prepare a 1 mM total thiol stock solution in absolute ethanol. For optimal surface density, a mixed SAM is recommended. A 1:10 molar ratio of this compound to PEG4-thiol is a good starting point.
-
Example: For a 1 mM total thiol solution, use 0.1 mM this compound and 0.9 mM PEG4-thiol.
-
-
Immediately after cleaning, immerse the gold chip in the thiol solution. Ensure the entire gold surface is covered.
-
Incubate for at least 2 hours at room temperature in a sealed container to prevent evaporation and contamination. For a denser, more ordered monolayer, incubation can be extended to 12-18 hours.
-
After incubation, rinse the chip thoroughly with absolute ethanol to remove non-covalently bound thiols.
-
Dry the chip under a gentle stream of nitrogen.
-
Store the functionalized chip in a desiccator until use. It is recommended to use the chip within 24 hours.
Step 3: Streptavidin Capture
This protocol is performed on the SPR instrument.
-
Dock the this compound functionalized chip in the SPR instrument.
-
Prime the system with running buffer (e.g., HBS-EP+) until a stable baseline is achieved.
-
Prepare a 10-50 µg/mL solution of streptavidin in the immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Inject the streptavidin solution over the functionalized surface at a low flow rate (e.g., 5-10 µL/min). Monitor the response units (RU).
-
Continue the injection until the desired immobilization level is reached (typically 2000-4000 RU for streptavidin).
-
Wash the surface with running buffer to remove any non-specifically bound streptavidin until the baseline is stable.
-
A brief injection of a high salt buffer (e.g., 1 M NaCl) can help remove any electrostatically bound protein.
Step 4: Biotinylated Ligand Capture and Analyte Interaction
-
Prepare a solution of your biotinylated ligand in running buffer at a concentration of 1-20 µg/mL.
-
Inject the biotinylated ligand over the streptavidin surface at a typical flow rate of 10-30 µL/min. The required immobilization level will depend on the molecular weight of the ligand and analyte and should be optimized to avoid mass transport limitations.
-
Prepare a series of concentrations of your analyte in running buffer. It is recommended to use a concentration range that spans at least 10-fold below and 10-fold above the expected KD. Include a zero-concentration (buffer only) injection for double referencing.
-
Perform a kinetic analysis by injecting the analyte concentrations sequentially from lowest to highest over the captured ligand surface. Use a flow rate of 30-50 µL/min.
-
Allow for sufficient association and dissociation time to accurately model the binding kinetics.
-
Between each analyte injection, regenerate the surface using the mildest conditions that effectively remove the analyte while preserving the activity of the captured ligand (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0). The strong biotin-streptavidin bond will remain intact.
Data Presentation
The following tables summarize typical quantitative data obtained from an SPR experiment using a this compound functionalized surface.
Table 1: Surface Preparation and Immobilization Levels
| Step | Ligand | Target Immobilization Level (RU) | Achieved Immobilization Level (RU) |
| Streptavidin Capture | Streptavidin | 2500 | 2580 ± 75 |
| Ligand Capture | Biotinylated Protein X (25 kDa) | 500 | 512 ± 32 |
| Control Surface | Streptavidin (no ligand) | 2500 | 2610 ± 90 |
Table 2: Kinetic and Affinity Data for Analyte Y Binding to Captured Ligand X
| Analyte Y Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) | Rmax (RU) | Chi² |
| 0 (Blank) | - | - | - | - | - |
| 10 | 2.1 x 10⁵ | 5.3 x 10⁻⁴ | 2.5 | 48.5 | 0.85 |
| 30 | 2.2 x 10⁵ | 5.1 x 10⁻⁴ | 2.3 | 50.1 | 0.91 |
| 100 | 2.0 x 10⁵ | 5.5 x 10⁻⁴ | 2.8 | 49.2 | 0.79 |
| 300 | 2.1 x 10⁵ | 5.2 x 10⁻⁴ | 2.5 | 51.0 | 0.88 |
| Average | 2.1 x 10⁵ | 5.3 x 10⁻⁴ | 2.5 | 0.86 |
Visualizations
Caption: Experimental workflow for SPR using a this compound functionalized surface.
Caption: Molecular interactions on the functionalized SPR sensor surface.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Streptavidin Immobilization | Incomplete SAM formation due to contaminated gold surface. | Ensure thorough cleaning of the gold chip before thiol incubation. |
| Low density of this compound in the SAM. | Increase the molar ratio of this compound to PEG4-thiol in the immobilization solution. | |
| High Non-Specific Binding (NSB) | Insufficient PEG density in the SAM. | Ensure a high surface coverage of the mixed PEG-thiol monolayer. Increase the PEG4-thiol concentration. |
| Analyte is "sticky". | Add a blocking agent like BSA (0.1 mg/mL) or increase the surfactant concentration in the running buffer. | |
| Incorrectly prepared reference surface. | The reference flow cell should be prepared in the same way as the active cell but without the captured ligand. | |
| Loss of Ligand Activity | Harsh regeneration conditions. | Test a matrix of milder regeneration solutions (e.g., lower concentration of glycine, different pH). |
| Ligand is unstable on the surface over time. | This method is best for stable ligands. If instability is an issue, consider a fresh capture for each analyte concentration (single-cycle kinetics). | |
| Mass Transport Limitation | Ligand density is too high. | Reduce the amount of captured biotinylated ligand. |
| Flow rate is too low. | Increase the flow rate during analyte injection. |
Conclusion
The use of this compound to functionalize gold sensor chips provides a reliable and versatile platform for SPR-based interaction analysis. This method leverages the strength of the biotin-streptavidin interaction to create a stable and reproducible sensor surface capable of capturing a wide variety of biotinylated molecules. The inclusion of a PEG spacer is critical for minimizing non-specific binding and ensuring the biological activity of the captured ligand. By following the detailed protocols and troubleshooting guide presented in this application note, researchers can effectively implement this strategy to obtain high-quality kinetic and affinity data for their biomolecular systems.
Application Notes and Protocols for Biotin-PEG4-SH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SH is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule incorporates three key components: a biotin moiety for high-affinity targeting to avidin, streptavidin, or cells overexpressing biotin receptors; a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance; and a terminal thiol (-SH) group for covalent conjugation to various therapeutic payloads or carrier systems.[1]
The thiol group offers versatile conjugation chemistry, enabling the stable attachment of this compound to drug delivery vehicles such as nanoparticles, liposomes, and proteins. This is commonly achieved through thiol-maleimide "click" chemistry or by forming strong bonds with gold surfaces.[2][3] The high-affinity interaction between biotin and avidin/streptavidin (with a dissociation constant, Kd, in the femtomolar range) is a cornerstone of many targeted therapeutic and diagnostic applications.[4] This robust and specific binding allows for a modular approach to drug delivery, where the targeting and therapeutic components can be linked with high efficiency.
These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its conjugation and the characterization of the resulting systems.
Key Applications
-
Active Targeting of Cancer Cells: Many cancer cells overexpress biotin receptors, making biotin a valuable targeting ligand for delivering chemotherapeutic agents directly to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[5]
-
Development of PROTACs: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
-
Functionalization of Nanoparticles: The thiol group allows for the straightforward surface modification of gold nanoparticles and other metallic nanoparticles, as well as conjugation to lipid-based and polymeric nanoparticles.
-
Pre-targeted Drug Delivery: A two-step targeting strategy can be employed where a biotinylated antibody is first administered to target a specific tissue, followed by a drug-carrier conjugated with avidin or streptavidin that binds to the biotinylated antibody at the target site.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems utilizing biotinylated PEG linkers. While specific data for the this compound linker is often embedded within broader studies, these values provide a general indication of the performance that can be expected.
| Parameter | Drug Delivery System | Value | Reference |
| Drug Loading Content (DLC) | Doxorubicin in star polymer-Dox conjugates | 7.3–37.6 wt% | |
| Doxorubicin in mesoporous carbon nanoparticles | 52.3 wt% | ||
| Drug Loading Efficiency (DLE) | Doxorubicin in mesoporous carbon nanoparticles | 93.4 wt% | |
| Paclitaxel in biotin-conjugated PEG/PCL micelles | 10 wt% | ||
| Binding Affinity (Kd) | Biotin-Avidin/Streptavidin | ~10⁻¹⁵ M | |
| Iminobiotin-Avidin (pH-dependent) | 3.5 x 10⁻¹¹ M (basic pH) | ||
| Cellular Uptake | PEGylated liposomes in HepG2 cells | Significantly stronger fluorescence intensity compared to free drug | |
| Biotin-tagged DDS in A549 lung cancer cells | More efficient internalization than non-biotinylated DDS | ||
| In Vivo Tumor Growth Inhibition | Biotin-PEG4-1,8-naphthalimide (4d) in MGC-803 xenograft model | Significant tumor growth suppression at 12, 24, and 48 mg/kg |
Visualizing Key Processes
To better understand the applications of this compound, the following diagrams illustrate the fundamental mechanisms and experimental workflows.
Caption: Mechanism of Biotin-Targeted Drug Delivery.
Caption: Workflow for Nanoparticle Functionalization.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the conjugation of this compound to a protein that has been functionalized with maleimide groups, a common strategy for labeling antibodies or other proteins.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO for IgG)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent by size exclusion chromatography using a desalting column or by dialysis against PBS.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or by quantifying the amount of biotin incorporated using the HABA assay (see Protocol 3).
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the surface modification of gold nanoparticles (AuNPs) with this compound, leveraging the strong affinity of the thiol group for the gold surface.
Materials:
-
Gold nanoparticle solution (e.g., 10-50 nm diameter)
-
This compound
-
Ethanol
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare this compound Solution: Dissolve this compound in ethanol to a final concentration of 1-5 mM.
-
Functionalization Reaction: Add the this compound solution to the gold nanoparticle solution at a molar ratio determined by the desired surface coverage (a 1000-fold molar excess of this compound to AuNPs is a common starting point).
-
Incubation: Incubate the mixture for at least 12-24 hours at room temperature with gentle stirring or rocking to allow for the formation of a self-assembled monolayer on the gold surface.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess this compound.
-
Resuspend the pellet in phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted linker.
-
-
Characterization:
-
Confirm functionalization by observing the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Measure the hydrodynamic diameter and zeta potential using dynamic light scattering (DLS) to assess changes in size and surface charge.
-
Quantify the amount of biotin on the surface using the HABA assay (see Protocol 3).
-
Protocol 3: Quantification of Biotin on a Nanoparticle Surface using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin conjugated to a carrier. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
Biotinylated nanoparticle sample
-
HABA/Avidin pre-mixed reagent or individual HABA and Avidin solutions
-
Biotin standards of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: If using a pre-mixed reagent, reconstitute it according to the manufacturer's instructions. If preparing from individual components, dissolve HABA and avidin in PBS to the recommended concentrations.
-
Prepare Biotin Standards: Create a series of biotin standards of known concentrations (e.g., 0 to 50 µM) in PBS.
-
Standard Curve Measurement:
-
In separate wells of a microplate or in cuvettes, add a defined volume of the HABA/Avidin solution (e.g., 180 µL).
-
Add a small volume of each biotin standard to the corresponding wells (e.g., 20 µL).
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
Plot the change in absorbance (or the final absorbance) against the known biotin concentrations to generate a standard curve.
-
-
Sample Measurement:
-
In separate wells, add the same volume of the HABA/Avidin solution.
-
Add the same volume of your biotinylated nanoparticle suspension. It may be necessary to test different dilutions of your sample to ensure the reading falls within the linear range of your standard curve.
-
Incubate for the same duration as the standards.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Using the standard curve, determine the concentration of biotin in your nanoparticle sample.
-
Calculate the number of biotin molecules per nanoparticle by considering the concentration of your nanoparticles in the solution.
-
Protocol 4: In Vitro Cell Uptake Study of this compound Functionalized Nanoparticles
This protocol outlines a method to assess the cellular uptake of biotin-functionalized nanoparticles in cancer cells that overexpress the biotin receptor.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, A549) and a control cell line with low expression.
-
This compound functionalized nanoparticles (fluorescently labeled for visualization).
-
Non-functionalized (control) nanoparticles (also fluorescently labeled).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Paraformaldehyde (PFA) for fixing cells.
-
DAPI for nuclear staining.
-
Free biotin solution (for competition assay).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates with glass coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere and grow for 24 hours.
-
Competition Assay (Optional but Recommended): To demonstrate receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to block the biotin receptors.
-
Nanoparticle Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the biotinylated nanoparticles or control nanoparticles at a predetermined concentration. For the competition assay group, add the nanoparticles to the medium still containing the excess free biotin.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing and Fixing:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
For microscopy, fix the cells with 4% PFA for 15 minutes at room temperature. For flow cytometry, detach the cells using trypsin-EDTA and then fix if necessary.
-
-
Staining and Imaging (for Microscopy):
-
After fixing, wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the cell nuclei.
-
Image the cells using a fluorescence microscope, capturing images for the nanoparticle fluorescence and DAPI.
-
-
Analysis (for Flow Cytometry):
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
-
-
Data Interpretation: Compare the fluorescence intensity between cells treated with biotinylated nanoparticles and control nanoparticles. A higher fluorescence in the cells treated with biotinylated nanoparticles indicates successful targeting. In the competition assay, a significant reduction in fluorescence in the presence of free biotin confirms receptor-mediated uptake.
Conclusion
This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its well-defined structure and reactive thiol group allow for precise and efficient conjugation to a wide range of therapeutic agents and carriers. The high-affinity biotin-avidin interaction provides a robust mechanism for targeting, leading to enhanced therapeutic efficacy and reduced side effects. The protocols provided herein offer a foundation for researchers to utilize this compound in their drug delivery research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG4-SH in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG4-SH, a thiol-reactive biotinylation reagent, in the development of sensitive and robust diagnostic assays. Detailed protocols for its application in key immunoassay platforms are provided, along with performance data and visualizations to guide researchers in leveraging this versatile molecule for their diagnostic and drug development needs.
Introduction to this compound
This compound is a specialized biotinylation reagent featuring a terminal thiol (-SH) group, a flexible tetraethylene glycol (PEG4) spacer, and a high-affinity biotin moiety. This unique structure offers several advantages in diagnostic assay development:
-
Site-Specific Conjugation: The thiol-reactive group allows for the targeted conjugation of biotin to specific sites on proteins, such as reduced cysteine residues in antibody fragments (Fab'), or to maleimide-activated surfaces and molecules. This controlled orientation can enhance the functional activity of the conjugated biomolecule.
-
Reduced Steric Hindrance: The hydrophilic PEG4 spacer arm extends the biotin molecule away from the conjugated protein or surface, minimizing steric hindrance and improving its accessibility for binding to streptavidin or avidin. This can lead to enhanced signal amplification in immunoassays.
-
Increased Solubility and Stability: The PEG linker imparts hydrophilicity to the conjugate, which can reduce aggregation and improve the stability of labeled proteins in solution.
-
Versatility: The thiol group enables conjugation to a variety of substrates, including gold nanoparticles, maleimide-activated proteins, and other thiol-reactive surfaces, making it suitable for a range of assay formats.
Key Applications in Diagnostic Assays
This compound is a valuable tool for a variety of diagnostic assay formats, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): In sandwich ELISAs, this compound can be used to label detection antibodies. The strong and specific interaction between the biotinylated antibody and a streptavidin-enzyme conjugate provides a highly sensitive signal amplification system.
-
Lateral Flow Assays (LFA): this compound is utilized to functionalize gold nanoparticles, which serve as the detection reporters. The biotinylated gold nanoparticles can then be captured by streptavidin immobilized on the test line, generating a visible signal.
-
Surface Plasmon Resonance (SPR) Biosensors: The thiol group of this compound allows for the direct immobilization of biotin onto gold sensor chips. This creates a stable and well-oriented surface for capturing streptavidin-conjugated molecules or for studying biotin-protein interactions in real-time.
-
Electrochemical Biosensors: this compound can be used to modify electrode surfaces, enabling the development of highly sensitive electrochemical biosensors based on the biotin-streptavidin interaction for the detection of various analytes.
Quantitative Data Presentation
The performance of diagnostic assays utilizing biotinylated probes is critical. The following tables summarize key performance metrics from various studies employing biotin-streptavidin-based detection systems. While specific performance will vary depending on the assay design and analyte, these tables provide a general overview of the capabilities.
Table 1: Performance of Biotin-Streptavidin Based ELISA
| Analyte | Assay Format | Detection Limit (LOD) | Reference |
| Various Antigens | Sandwich ELISA | 2-5 times more sensitive than direct/indirect ELISA | [1] |
| TP53INP1 | Sandwich ELISA | Not specified | [2] |
| Human ACE | Sandwich ELISA | Not specified |
Table 2: Performance of Biotin-Streptavidin Based Biosensors
| Analyte | Assay Format | Detection Limit (LOD) | Linear Range | Reference |
| Biotinylated Protein A | AuNP-GFET | ~0.4 pM | 0.4 pM - 1.4 nM | [3] |
| Protein Tyrosine Phosphatase 1B | Lateral Flow Immunoassay | 44 ng/mL | 50 ng/mL - 10 µg/mL | [4] |
| Specific DNA Sequences | SPR Biosensor | 0.66 nM | Not specified | |
| Streptavidin | Electrochemical DNA Sensor | 18.8 pM | 0.5 nM - 5 µM | |
| HER2 | Electrochemical Immunosensor | 0.16 ng/mL | 7.5 - 50 ng/mL |
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of an Antibody Fragment (Fab') with this compound
This protocol describes the site-specific labeling of a reduced antibody fragment (Fab') with this compound. This method ensures that the biotin molecule is attached to the hinge region of the Fab', away from the antigen-binding site.
Materials:
-
Fab' fragment with a free thiol group
-
Biotin-PEG4-Maleimide
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, containing 5 mM EDTA
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the Fab' Fragment: If the Fab' fragment has a protected thiol group, it must be reduced first. This can be achieved by incubating the Fab' with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Immediately purify the reduced Fab' using a desalting column equilibrated with Reaction Buffer to remove the reducing agent.
-
Prepare the Biotin-PEG4-Maleimide Solution: Immediately before use, dissolve Biotin-PEG4-Maleimide in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG4-Maleimide stock solution to the purified, reduced Fab' fragment solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Biotinylated Fab':
-
Remove the excess, unreacted Biotin-PEG4-Maleimide by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the biotinylated Fab'.
-
-
Characterization (Optional):
-
Determine the protein concentration of the biotinylated Fab' using a standard protein assay (e.g., BCA assay).
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Protocol 2: Preparation of Biotinylated Gold Nanoparticles for Lateral Flow Assays
This protocol outlines the functionalization of gold nanoparticles (AuNPs) with this compound for use as detection reagents in lateral flow assays.
Materials:
-
Gold nanoparticles (e.g., 40 nm)
-
This compound
-
Reaction Buffer: 2 mM Borate buffer, pH 8.5
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1 µM.
-
Functionalization of Gold Nanoparticles:
-
Add the this compound solution to the gold nanoparticle suspension. The thiol group will spontaneously form a dative bond with the gold surface.
-
Incubate for 1 hour at room temperature with gentle stirring.
-
-
Blocking:
-
Add Blocking Buffer to the functionalized AuNPs and incubate for an additional 30 minutes to block any remaining active sites on the nanoparticle surface and prevent non-specific binding.
-
-
Washing and Concentration:
-
Centrifuge the biotinylated AuNPs to form a soft pellet. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the pellet in Storage Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound reagents.
-
-
Final Resuspension:
-
After the final wash, resuspend the biotinylated AuNPs in the desired volume of Storage Buffer. The final concentration can be adjusted based on the requirements of the lateral flow assay.
-
Protocol 3: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol provides a general procedure for a sandwich ELISA that utilizes a biotinylated detection antibody for signal amplification.
Materials:
-
Capture antibody
-
Biotinylated detection antibody (prepared using a suitable biotinylation reagent)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Antigen standard and samples
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
96-well ELISA plates
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Strep-HRP Incubation: Add 100 µL of Strep-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
Visualizations
Signaling Pathway: Sandwich ELISA Detection
The following diagram illustrates the principle of a sandwich ELISA with biotin-streptavidin signal amplification.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Avidin–Biotin Technology in Gold Nanoparticle-Decorated Graphene Field Effect Transistors for Detection of Biotinylated Macromolecules with Ultrahigh Sensitivity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lateral flow immunoassay with peptide-functionalized gold nanoparticles for rapid detection of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Biotin-PEG4-SH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Biotin-PEG4-SH, a valuable reagent in bioconjugation, drug delivery, and diagnostic assay development. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the thiol group, ensuring experimental success.
Introduction
This compound is a bifunctional molecule that incorporates a biotin moiety for high-affinity binding to avidin or streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive thiol (-SH) group.[1][2] The thiol group allows for specific conjugation to maleimides, haloacetyls, and noble metal surfaces like gold.[3][4] Proper preparation and storage of stock solutions are critical to prevent oxidation of the thiol group to a disulfide, which would render the molecule inactive for its intended conjugation chemistry.[5]
Physicochemical Properties and Solubility
Understanding the properties of this compound is essential for its effective handling and use.
| Property | Value | Source(s) |
| Molecular Formula | C20H37N3O6S2 | |
| Molecular Weight | 479.65 g/mol | |
| Appearance | Off-white to light yellow oil or solid/semi-solid | |
| Purity | >96% | |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene chloride. Less soluble in alcohol and toluene. Not soluble in ether. | |
| Storage (Solid) | -20°C, protect from light, stored under nitrogen. |
Experimental Protocols
Materials
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed, deionized water or buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Inert gas (Argon or Nitrogen)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Protocol for Preparing a 10 mM Stock Solution in an Organic Solvent
This protocol is recommended for applications where the final reaction volume can tolerate a small percentage of an organic solvent.
-
Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas (argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 479.65 g/mol ), add 208.49 µL of solvent.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, conical-bottom polypropylene tubes. This prevents multiple freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). The stock solution should be protected from light and stored under an inert gas atmosphere.
Protocol for Preparing an Aqueous Stock Solution
For applications sensitive to organic solvents, an aqueous stock solution can be prepared immediately before use.
-
Equilibrate the Reagent: As with the organic solvent protocol, allow the vial of this compound to reach room temperature before opening.
-
Use of Degassed Buffer: It is highly recommended to use a degassed buffer to minimize dissolved oxygen. To degas, sparge the buffer with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Dissolution: Add the desired volume of degassed buffer to the vial. This compound is soluble in water at concentrations of 10 mg/mL.
-
Immediate Use: Aqueous solutions of thiol-containing compounds are more susceptible to oxidation. Therefore, it is recommended to prepare these solutions immediately before use and to not store them for extended periods.
Handling and Storage of Thiol-Containing Reagents
The sulfhydryl group of this compound is prone to oxidation, forming a disulfide bridge. To ensure the reagent's reactivity, the following precautions are essential:
-
Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere whenever possible.
-
Avoid Contaminants: Ensure all glassware and plasticware are clean and free of oxidizing agents.
-
Proper Storage: Store the solid reagent and stock solutions at low temperatures (-20°C or -80°C), protected from light and moisture. Storing under an inert gas is highly recommended.
-
Single-Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
-
Waste Disposal: Dispose of thiol-containing waste in a designated container. Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution.
Visualizations
The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Schematic of this compound conjugation to a target molecule.
References
Application Notes and Protocols: Biotin-PEG4-SH in Medical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SH is a versatile heterobifunctional linker that plays a crucial role in various medical research applications. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin or avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal thiol (-SH) group for covalent conjugation to specific targets. The thiol group's reactivity towards maleimides and its high affinity for gold surfaces make this compound an invaluable tool for bioconjugation, targeted drug delivery, biosensor development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). These application notes provide detailed protocols and quantitative data for the key applications of this compound in medical research.
Key Applications
The unique properties of this compound lend themselves to a variety of applications in medical research, primarily centered around its ability to specifically and efficiently biotinylate molecules and surfaces.
-
Bioconjugation and Protein Labeling: The thiol group of this compound reacts with maleimide-activated proteins, peptides, or other biomolecules to form a stable thioether bond. This allows for the site-specific biotinylation of molecules containing a free cysteine or those that have been engineered to incorporate one.
-
Nanoparticle Functionalization: The strong affinity of the thiol group for gold enables the straightforward functionalization of gold nanoparticles. This is widely used in the development of diagnostic assays, biosensors, and targeted drug delivery systems.[1]
-
Targeted Drug Delivery: Biotin-functionalized nanoparticles or drug carriers can be targeted to cancer cells that overexpress biotin receptors.[2] The biotin-streptavidin interaction can also be used to assemble drug delivery systems.
-
PROTAC Development: this compound serves as a linker in the synthesis of PROTACs.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of Biotin-PEG-SH, providing a basis for experimental design and comparison.
| Parameter | Value/Range | Application Context | Reference |
| Drug Encapsulation & Loading | |||
| Encapsulation Efficiency (Artemisinin) | 45.5 ± 0.41% | Biotin-PEG-PCL Nanoparticles for Drug Delivery | [4] |
| Drug Loading (SN-38) | 7.96 ± 0.15% | Biotin-decorated PLGA Nanoparticles | [5] |
| Nanoparticle Characteristics | |||
| Functionalization Yield (AuNPs) | ~75% | Biotinylated Gold Nanoparticles | |
| Size of Drug-Loaded Nanoparticles | 70-180 nm | Biotin-PEG Functionalized Drug Delivery Systems | |
| Conjugation Efficiency | |||
| Maleimide-Thiol Conjugation | 58 - 84% | Conjugation to Maleimide-Activated Nanoparticles | |
| Conjugate Stability | |||
| Maleimide-Thiol Conjugate Stability | >90% retention after 7 days | Mono-sulfone-PEG conjugate (more stable) | |
| Maleimide-Thiol Conjugate Stability | <70% retention after 7 days | Standard maleimide-PEG conjugate in presence of GSH | |
| Binding Affinity | |||
| Biotin-Streptavidin Kd | ~10⁻¹⁴ - 10⁻¹⁵ M | General Biotin-Streptavidin Interaction |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol details the steps for coating gold nanoparticles (AuNPs) with this compound, a common procedure for creating probes for biosensing and targeted delivery applications.
Materials:
-
Gold nanoparticles (AuNPs) solution (e.g., 10-20 nm)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate (SDS), 10% solution
-
Deionized (DI) water
-
Microcentrifuge tubes
-
Spectrophotometer (for UV-Vis analysis)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DI water to a final concentration of 1-2 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Functionalization Reaction:
-
To 1 mL of the AuNP solution, add the this compound solution to achieve a final concentration of approximately 10-20 µM.
-
Incubate the mixture at room temperature for 1-2 hours with gentle shaking to allow for the formation of the gold-thiol bond.
-
-
Washing and Purification:
-
Add 10% SDS solution to the functionalized AuNP solution to a final concentration of 0.1% SDS. This helps to prevent aggregation during centrifugation.
-
Centrifuge the solution at a speed appropriate for the size of the AuNPs (e.g., 12,000 x g for 15-20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant, which contains excess, unbound this compound.
-
Resuspend the nanoparticle pellet in 1 mL of PBS, pH 7.4.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagent.
-
-
Characterization:
-
After the final wash, resuspend the biotinylated AuNPs in the desired buffer (e.g., PBS).
-
Measure the UV-Vis spectrum of the functionalized AuNPs. A slight red-shift in the surface plasmon resonance peak compared to the uncoated AuNPs indicates successful surface modification.
-
The concentration of the functionalized AuNPs can be determined using the Beer-Lambert law with the appropriate extinction coefficient for the nanoparticle size.
-
Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general procedure for labeling a protein that has been activated with a maleimide group using this compound.
Materials:
-
Maleimide-activated protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA. Avoid buffers containing thiols.
-
Quenching Solution: Cysteine or 2-mercaptoethanol (10 mM in reaction buffer)
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Reagents:
-
Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide groups on the protein, add the quenching solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Confirmation of Biotinylation:
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
The functionality of the biotinylated protein should be confirmed using an appropriate activity assay.
-
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships described in these application notes.
Caption: Workflow for Gold Nanoparticle Functionalization.
Caption: this compound Conjugation Workflow.
Caption: Targeted Drug Delivery Workflow.
Caption: PROTAC Development and Action Workflow.
References
- 1. youdobio.com [youdobio.com]
- 2. Multifunctional TPP-PEG-biotin self-assembled nanoparticle drug delivery-based combination therapeutic approach for co-targeting of GRP78 and lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-SH to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of Biotin-PEG4-SH to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful thiol-based biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound and a protein?
The conjugation of this compound to a protein occurs via a maleimide group at one end of the PEG spacer, which reacts with a free sulfhydryl (thiol) group on a protein. This reaction is a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring.[1][2][3] This forms a stable, covalent thioether bond.[2]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, the maleimide group can start to react with other nucleophilic groups, such as the primary amine of lysine residues.
Q3: What is a good starting molar ratio of this compound to protein?
A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the protein. However, the optimal ratio is highly dependent on the specific protein and the number of available cysteine residues. For smaller molecules like peptides, a 2:1 maleimide to thiol ratio has been shown to be effective, while larger proteins like nanobodies may require a 5:1 ratio for optimal results. It is recommended to perform a titration to determine the optimal molar ratio for your specific protein.
Q4: How can I determine the degree of biotinylation?
The most common method to determine the amount of biotin incorporated onto a protein is the HABA (2-(4'-Hydroxyphenylazo)benzoic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
Troubleshooting Guide
Low or No Biotinylation Efficiency
Problem: After performing the conjugation reaction and purifying the protein, the HABA assay indicates a low or zero degree of biotinylation.
| Potential Cause | Recommended Solution |
| Thiol Oxidation | Free sulfhydryl groups on the protein can oxidize to form disulfide bonds, which are unreactive with maleimides. Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is ideal as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before conjugation as it contains a thiol group that will compete with the protein for the maleimide. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer. |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. Solution: Always prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods. |
| Incorrect Molar Ratio | An insufficient amount of this compound will lead to incomplete labeling. Solution: Empirically determine the optimal molar ratio by testing a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1 of this compound to protein). |
| Suboptimal pH | If the reaction pH is too low (<6.5), the reaction rate will be significantly slower. Solution: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Interfering Substances in Buffer | Buffers containing primary amines (e.g., Tris or glycine) or thiol compounds will compete with the reaction. Solution: Perform a buffer exchange into a non-amine, non-thiol buffer like PBS or HEPES before starting the conjugation. |
Protein Precipitation After Labeling
Problem: The protein precipitates out of solution after the biotinylation reaction.
| Potential Cause | Recommended Solution |
| Over-Biotinylation | The addition of too many biotin molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility. Solution: Reduce the molar excess of this compound used in the reaction. Perform a titration to find the highest level of biotinylation that can be achieved without causing precipitation. |
| Solvent Shock | Adding a large volume of organic solvent (like DMSO or DMF) containing the this compound can cause the protein to precipitate. Solution: Prepare the this compound stock solution at a higher concentration to minimize the volume added to the protein solution. Add the stock solution slowly while gently vortexing. |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
-
Protein Preparation:
-
Ensure your protein is in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2). If necessary, perform a buffer exchange.
-
If your protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-100 fold molar excess of TCEP for 60 minutes at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to make a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., a 10:1 to 20:1 ratio of this compound to protein) of the this compound stock solution to your protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis. This step is crucial for accurate determination of the degree of biotinylation.
-
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
-
Reagent Preparation:
-
Prepare an Avidin/HABA solution. Kits are commercially available with pre-made reagents.
-
-
Measurement:
-
Pipette 900 µL of the Avidin/HABA solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable and record the value (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Thiol-maleimide conjugation reaction.
Caption: Troubleshooting low biotinylation efficiency.
References
Technical Support Center: Biotin-PEG4-SH
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guides
This section addresses common problems that may arise when working with this compound, providing potential causes and solutions.
| Problem | Possible Cause | Solution |
| Low or No Conjugation to Target Molecule | Degradation of this compound: The thiol group is susceptible to oxidation, leading to the formation of disulfide bonds which are unreactive towards the intended target (e.g., maleimide-functionalized molecules). | 1. Use Fresh Reagent: Prepare this compound solutions immediately before use. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in buffers prone to oxidation. 2. Proper Storage: Store solid this compound at -20°C, protected from light and moisture. For stock solutions (in an appropriate anhydrous solvent like DMSO), store in small, single-use aliquots at -80°C for up to one month to minimize freeze-thaw cycles. 3. Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen, a key contributor to thiol oxidation. 4. Include a Reducing Agent: In some applications, a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to the reaction mixture to keep the thiol in its reduced, reactive state. Note: Ensure the reducing agent is compatible with your target molecule and overall experimental design. |
| Incorrect Reaction Buffer: The pH of the reaction buffer can influence the reactivity and stability of the thiol group. Buffers containing certain additives may also interfere with the conjugation reaction. | 1. Optimize pH: The optimal pH for the reaction of thiols with maleimides is typically between 6.5 and 7.5. At pH values above 8.0, the maleimide group can become unstable, while at lower pH, the thiol is less nucleophilic. 2. Buffer Composition: Use non-amine containing buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing components that can react with thiols. | |
| High Background or Non-Specific Binding | Excess Unreacted this compound: Insufficient removal of the biotinylation reagent after the labeling reaction. | 1. Purification: After the conjugation reaction, remove unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography appropriate for your labeled molecule. |
| Precipitation of Reagent or Conjugate | Poor Solubility: While the PEG4 linker enhances water solubility, high concentrations of this compound or the resulting conjugate may still precipitate in aqueous buffers. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Solid this compound should be stored at -20°C, desiccated, and protected from light.[1] For stock solutions, dissolve the reagent in an anhydrous solvent like DMSO or DMF and store in small, single-use aliquots at -80°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[1]
Q2: My this compound solution is old. Can I still use it?
A2: It is highly recommended to use freshly prepared solutions of this compound for each experiment.[1] The thiol group is prone to oxidation, and the stability of the reagent in solution can be limited. The age of the stock solution can lead to inconsistent results.[1] You can assess the quality of your solution by quantifying the free thiol content using the Ellman's Test protocol provided below.
Q3: What is the main cause of this compound instability?
A3: The primary cause of instability is the oxidation of the sulfhydryl (-SH) group. This oxidation leads to the formation of a disulfide bond between two this compound molecules, rendering them unable to react with their intended target. This process is accelerated by exposure to air (oxygen), certain metal ions, and alkaline pH.
Q4: What buffer should I use for my conjugation reaction?
A4: Phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 is a commonly used and recommended buffer for reactions involving thiols and maleimides. Avoid buffers containing primary amines (e.g., Tris) or other components that could react with the thiol group.
Q5: How can I prevent the oxidation of the thiol group during my experiment?
A5: To minimize oxidation, you can:
-
Use degassed buffers.
-
Prepare solutions of this compound immediately before use.
-
Consider adding a mild, non-thiol-containing reducing agent like TCEP to your reaction mixture.
Quantitative Data on Stability
The stability of this compound in solution is influenced by several factors. The following table provides a general overview of its stability under various conditions. It is important to note that these are general guidelines, and for critical applications, it is recommended to perform a stability assessment under your specific experimental conditions using the protocol provided below.
| Condition | Parameter | Recommendation/Observation | Stability |
| Storage (Solid) | Temperature | -20°C, desiccated, protected from light | High (months) |
| Storage (Solution) | Solvent | Anhydrous DMSO or DMF | Moderate (weeks to a month at -80°C in single-use aliquots) |
| Aqueous Buffer | PBS, pH 7.4 | Low (hours to days, dependent on oxygen exposure and temperature) | |
| Reaction Conditions | pH | 6.5 - 7.5 | Optimal for thiol reactivity with maleimides |
| > 8.0 | Increased rate of thiol oxidation | ||
| Temperature | Room Temperature (20-25°C) | Standard for many conjugation reactions, but stability decreases over time. | |
| 4°C | Slower reaction rate, but increased stability in solution. | ||
| Additives | Reducing Agents (e.g., TCEP) | Can prevent oxidation | Enhances stability |
| Chelating Agents (e.g., EDTA) | Can chelate metal ions that catalyze oxidation | May improve stability |
Experimental Protocols
Protocol for Assessing this compound Stability using Ellman's Test
This protocol allows for the quantification of free sulfhydryl groups in a solution of this compound, providing a direct measure of its stability over time. Ellman's reagent (DTNB) reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Anhydrous DMSO or DMF
-
Cysteine (for standard curve)
-
UV-Vis Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
This compound Test Solution: Dilute the stock solution to the desired concentration (e.g., 100 µM) in the buffer and under the conditions you wish to test (e.g., PBS at room temperature).
-
Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer (e.g., 0, 25, 50, 100, 150, 200 µM) to generate a standard curve.
-
-
Assay:
-
For each time point in your stability study (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your this compound test solution.
-
In a microplate well or cuvette, mix 50 µL of the Ellman's Reagent Solution with 250 µL of your sample (or standard).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM cysteine) from all readings.
-
Plot the absorbance values for the cysteine standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your this compound samples at each time point.
-
The percentage of active this compound at a given time point can be calculated as: (Concentration at time t / Initial Concentration at time 0) * 100.
-
Visualizations
Caption: Degradation of this compound via oxidation.
Caption: Troubleshooting workflow for low conjugation.
Caption: Workflow for assessing stability.
References
Technical Support Center: Biotin-PEG4-SH
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical modification reagent that contains a biotin moiety, a short polyethylene glycol (PEG) linker with four repeating ethylene glycol units, and a terminal sulfhydryl group (-SH). The biotin group allows for strong and specific binding to avidin and streptavidin proteins. The PEG linker is hydrophilic and flexible, which helps to reduce non-specific binding and improve the solubility of the labeled molecule.[1] The sulfhydryl group can be used to attach the biotin-PEG linker to other molecules, such as proteins or surfaces, through maleimide chemistry or by forming disulfide bonds. Common applications include the biotinylation of proteins, peptides, and other molecules for detection, purification, and immobilization in assays like pull-downs, ELISA, and surface plasmon resonance.
Q2: How does the PEG4 linker help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) linker plays a significant role in minimizing non-specific binding through two primary mechanisms:
-
Steric Hindrance: The flexible PEG chain forms a "cloud" around the biotinylated molecule, which physically blocks non-specific interactions with other surfaces and proteins.[1]
-
Hydrophilicity: PEG is a neutral and hydrophilic polymer. This hydrophilic shield reduces hydrophobic interactions, which are a common cause of non-specific binding.[1]
Q3: What are the main causes of non-specific binding when using this compound?
A3: Non-specific binding is the undesirable adhesion of the biotinylated molecule or the streptavidin/avidin conjugate to surfaces or molecules other than the intended target. The primary causes are:
-
Hydrophobic Interactions: Molecules with exposed hydrophobic regions can non-specifically bind to plastic surfaces or other proteins.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Endogenous Biotin: Some tissues and cell types, particularly liver and kidney, have high levels of endogenous biotin-containing enzymes that can be recognized by streptavidin/avidin, leading to background signal.
Q4: Can the streptavidin or avidin beads themselves be a source of non-specific binding?
A4: Yes, the beads used for affinity purification (e.g., streptavidin-coated magnetic beads) can themselves be a source of non-specific binding.[2] Proteins from a complex lysate can adhere to the bead surface through hydrophobic or electrostatic interactions.[2] This is why proper blocking of the beads and stringent washing steps are crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
High Background in Western Blots or ELISAs
-
Problem: High background signal obscuring the specific signal.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions by increasing the concentration or incubation time of the blocking agent. Consider trying different blocking agents. (See Table 1 for a comparison). |
| Insufficient Washing | Increase the number of wash steps and/or the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild detergent (e.g., 0.05% Tween-20). |
| Endogenous Biotin | If working with tissues known for high biotin content (e.g., liver, kidney), perform an avidin/biotin blocking step before applying the primary antibody. |
| Probe Aggregation | Ensure the biotinylated probe is properly purified and filtered to remove any aggregates before use. |
Table 1: Illustrative Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Cost-effective and widely used. | May contain endogenous biotin. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins that can interfere with phospho-specific antibody detection and endogenous biotin. |
| Fish Gelatin | 0.5-2% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than other blocking agents in some cases. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, for specific applications. | Can be more expensive. |
False Positives in Pull-Down Assays
-
Problem: Identification of proteins that are not true interaction partners of your biotinylated bait protein.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with unconjugated beads before adding the biotinylated bait protein. This will remove proteins that non-specifically bind to the beads themselves. |
| Insufficient Washing | Increase the stringency of the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) and/or adding a non-ionic detergent (e.g., 0.1% NP-40 or 0.05% Tween-20). |
| Weak or Transient Interactions | Optimize the binding and washing conditions to be less stringent to preserve weaker interactions, but this may increase background. This requires careful optimization. |
Table 2: Illustrative Effect of Wash Buffer Composition on Signal-to-Noise Ratio in a Pull-Down Assay
| Wash Buffer Composition | Illustrative Signal Intensity (Specific Binding) | Illustrative Noise Intensity (Non-specific Binding) | Illustrative Signal-to-Noise Ratio |
| PBS | 100 | 50 | 2.0 |
| PBS + 150 mM NaCl | 95 | 30 | 3.2 |
| PBS + 300 mM NaCl | 90 | 15 | 6.0 |
| PBS + 300 mM NaCl + 0.05% Tween-20 | 85 | 10 | 8.5 |
Experimental Protocols
Protocol 1: General Procedure for Blocking Non-Specific Sites on Streptavidin-Coated Beads
This protocol is a crucial first step before performing a pull-down assay with a biotinylated molecule.
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in their storage buffer by gentle vortexing.
-
Transfer: Transfer the desired volume of bead slurry to a clean microcentrifuge tube.
-
Washing: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: After the final wash, resuspend the beads in a blocking buffer (e.g., PBST containing 1% w/v BSA).
-
Incubation: Incubate the beads for 30-60 minutes at room temperature with gentle rotation.
-
Final Wash: Place the tube on the magnetic separator, discard the blocking buffer, and wash the beads once more with PBST.
-
Proceed to Assay: The blocked beads are now ready for incubation with your biotinylated sample.
Protocol 2: Pre-clearing Cell Lysate to Reduce Non-specific Binding
This protocol is recommended for pull-down assays from complex protein mixtures like cell lysates.
-
Prepare Unconjugated Beads: Prepare an aliquot of unconjugated magnetic beads (the same type as your streptavidin beads) by washing them three times in your lysis buffer.
-
Incubate Lysate with Beads: Add the washed, unconjugated beads to your cell lysate.
-
Incubation: Incubate for 1 hour at 4°C with gentle rotation.
-
Separate Beads: Place the tube on a magnetic separator and carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube.
-
Proceed with Pull-Down: The pre-cleared lysate is now ready for incubation with your blocked streptavidin beads and biotinylated bait protein.
Visualizations
Caption: Mechanism of specific vs. non-specific binding.
Caption: Experimental workflow for a pull-down assay.
Caption: Troubleshooting decision tree for non-specific binding.
References
Technical Support Center: Biotin-PEG4-SH Reactions
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on storage, handling, and application of this reagent, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a biotinylation reagent that contains a terminal sulfhydryl (-SH) group. It is used to introduce a biotin label onto molecules that have a thiol-reactive group, most commonly a maleimide. This reaction, known as a Michael addition, forms a stable thioether bond. The polyethylene glycol (PEG) spacer arm enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1][2][]
Q2: What is the optimal pH for the this compound reaction with a maleimide?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[4][5] Within this range, the thiol group is sufficiently reactive, while the competing side reaction of maleimide hydrolysis is minimized. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q3: What buffers should I use for the conjugation reaction?
It is crucial to use non-amine-containing buffers, as primary amines can react with maleimides, especially at higher pH values. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
MES
-
Bicarbonate/Carbonate
-
Borate buffer
Q4: How should I prepare and store this compound?
This compound should be stored at -20°C, desiccated, and protected from light. Since the free sulfhydryl group is prone to oxidation, which can lead to the formation of disulfide-linked dimers, it is best to prepare solutions fresh for each use. If you must prepare a stock solution, use an anhydrous solvent like DMSO or DMF, aliquot it, and store it at -20°C or -80°C under an inert gas like argon or nitrogen.
Q5: How do I confirm that my final product is biotinylated?
The efficiency of biotinylation can be determined using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify the amount of biotin incorporated.
-
Fluorescent Assays: These are more sensitive alternatives to the HABA assay and are based on similar displacement principles but use fluorescent reporters.
-
Mass Spectrometry (MS): MS can confirm the mass shift corresponding to the addition of the this compound moiety.
-
Western Blotting: The biotinylated protein can be detected on a western blot using streptavidin conjugated to an enzyme like HRP or a fluorescent tag.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem: I am observing low or no conjugation efficiency.
This is the most common issue and can stem from several factors. Follow this systematic guide to identify the cause.
Q: Could my this compound reagent be the problem?
A: Yes, the free thiol group in this compound is susceptible to oxidation, forming a disulfide-bonded dimer (Biotin-PEG4-S-S-PEG4-Biotin) that is unreactive with maleimides.
-
Solution: Before the conjugation reaction, treat the this compound solution with a reducing agent to ensure a free sulfhydryl is available. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is highly effective, stable, and does not need to be removed prior to the reaction with maleimides. Dithiothreitol (DTT) can also be used, but it is a thiol-containing compound and must be completely removed (e.g., using a desalting column) before adding the maleimide-functionalized molecule, as it will compete for the reaction.
Q: How do I know if my maleimide-functionalized molecule is still active?
A: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, which renders it inactive.
-
Solution:
-
Always prepare solutions of your maleimide-functionalized molecule immediately before use.
-
If the molecule was dissolved in an aqueous buffer, ensure the pH was maintained between 6.5 and 7.5.
-
You can quantify the number of reactive maleimide groups using a reverse assay with a known concentration of a thiol-containing compound like glutathione, followed by quantifying the remaining unreacted thiol with Ellman's reagent (DTNB) or 4,4'-dithiodipyridine (4,4'-DTDP).
-
Q: What is the correct molar ratio of this compound to my maleimide-activated molecule?
A: The stoichiometry is critical. An insufficient amount of the biotin reagent will lead to incomplete labeling.
-
Solution: A 5- to 20-fold molar excess of the this compound reagent over the maleimide-functionalized molecule is a common starting point. For very dilute protein solutions, a greater molar excess may be required. It is highly recommended to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific molecule.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low/No Conjugation | Oxidation of this compound | Pre-treat this compound with TCEP (1-5 mM) for 30-60 minutes at room temperature. |
| Hydrolysis of Maleimide Group | Prepare maleimide-activated molecule solution fresh. Maintain reaction pH between 6.5-7.5. | |
| Incorrect Stoichiometry | Use a 5- to 20-fold molar excess of this compound. Optimize the ratio for your specific application. | |
| Suboptimal Reaction Buffer | Use a non-amine buffer (e.g., PBS, HEPES) at pH 6.5-7.5. | |
| Difficulty with Purification | Unreacted this compound | Remove excess reagent using size-exclusion chromatography (SEC), such as a desalting column, or through dialysis. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general guideline. Optimization is required for specific applications.
-
Preparation of Protein:
-
Dissolve or buffer exchange your maleimide-activated protein into a non-amine, degassed reaction buffer (e.g., PBS, 10 mM EDTA, pH 7.2).
-
-
Preparation of this compound:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
(Optional but Recommended) To ensure the thiol is reduced, add TCEP to the stock solution to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve efficiency.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable storage buffer.
-
Protocol 2: Quantification of Biotinylation via HABA Assay
This method is used to estimate the molar ratio of biotin to protein after purification.
-
Materials:
-
Avidin/HABA Reagent (commercially available in kits).
-
Biotinylated protein sample (purified).
-
Biotin standards.
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.
-
-
Procedure:
-
Add the Avidin/HABA reagent to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀).
-
Add a known amount of your biotinylated protein sample to the reagent. Biotin will displace the HABA from the avidin, causing a decrease in absorbance.
-
Measure the final absorbance at 500 nm after the reading stabilizes.
-
The change in absorbance is proportional to the amount of biotin in your sample.
-
Calculate the biotin concentration by comparing the absorbance change to a standard curve generated with known concentrations of free biotin.
-
Visualizations
Caption: Experimental workflow for conjugating this compound to a maleimide-activated molecule.
Caption: Troubleshooting decision tree for low this compound conjugation efficiency.
Caption: Desired reaction pathway and potential competing side reactions.
References
Biotin-PEG4-SH Technical Support Center
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the application of this reagent and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biotinylation reagent that contains a thiol (-SH) functional group. Its primary use is to attach a biotin label to molecules that have a thiol-reactive group, most commonly a maleimide. The reaction between the thiol group of this compound and a maleimide group on a target molecule (like a protein, antibody, or peptide) forms a stable covalent thioether bond. The polyethylene glycol (PEG4) spacer arm is hydrophilic, which helps to reduce aggregation of the labeled molecule and minimizes steric hindrance when the biotin tag binds to avidin or streptavidin.[1][2]
Q2: What is the optimal pH for conjugating this compound to a maleimide-activated molecule?
A2: The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[3][4][5] This range offers the best balance between reaction efficiency and specificity.
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis and can also react non-specifically with primary amines, such as the side chain of lysine residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the reactivity of the thiol group.
-
Solid Form: Upon receipt, store the solid reagent at -20°C, protected from moisture.
-
Stock Solutions: It is recommended to prepare stock solutions in a dry, water-miscible, biocompatible solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide: Common Challenges
This guide addresses the most common issues encountered during conjugation experiments with this compound.
Problem 1: Low or No Biotinylation Efficiency
If you observe a low yield of your biotinylated product, several factors could be at play. The following logical workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for low conjugation yield.
Detailed Solutions for Low Efficiency:
-
Cause A: Inactive Maleimide Group.
-
Problem: The maleimide group is prone to hydrolysis in aqueous solutions, especially at pH values above 7.5. Once hydrolyzed, it can no longer react with thiols.
-
Solution: Always prepare solutions of your maleimide-activated molecule immediately before use. Avoid storing it in aqueous buffers. If you suspect hydrolysis, use a fresh batch of the maleimide-activated molecule.
-
-
Cause B: Lack of Available Free Thiols.
-
Problem: The target cysteine residues on your protein may be inaccessible or oxidized, forming disulfide bonds (-S-S-). Disulfide bonds are unreactive towards maleimides. Similarly, the thiol on this compound can oxidize if not handled properly.
-
Solution:
-
Reduce Disulfide Bonds: Before the conjugation reaction, treat your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective and does not contain a thiol group, meaning it doesn't need to be removed prior to adding the biotinylation reagent. Dithiothreitol (DTT) is also effective but must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.
-
Prevent Re-oxidation: Use buffers that have been degassed (by vacuum or by bubbling with an inert gas like argon or nitrogen) to remove dissolved oxygen. Including 1-5 mM EDTA in the buffer can also help by chelating metal ions that catalyze thiol oxidation.
-
-
-
Cause C: Suboptimal Reaction Conditions.
-
Problem: Incorrect pH, interfering substances in the buffer, or an inappropriate molar ratio of reactants can lead to poor yield.
-
Solution:
-
Verify pH: Ensure your reaction buffer is between pH 6.5 and 7.5.
-
Use Appropriate Buffers: Avoid buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, 2-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES are common choices.
-
Optimize Molar Ratio: A 10- to 20-fold molar excess of the biotin reagent relative to the thiol-containing molecule is a common starting point for labeling proteins. This ratio may need to be optimized for your specific application.
-
-
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Buffer | Phosphate, HEPES (Amine- and Thiol-free) | Avoids competitive side reactions. |
| Reducing Agent | TCEP (preferred) or DTT (must be removed) | Ensures target cysteines are reduced to free thiols. |
| Additives | 1-5 mM EDTA, Degassed Buffers | Prevents re-oxidation of thiols. |
| Molar Ratio | 10-20x excess of this compound to maleimide | Drives the reaction to completion (starting point for optimization). |
| Temperature | Room Temperature or 4°C | Slower at 4°C, which can be useful for sensitive proteins. |
| Incubation Time | 1-2 hours at RT, or overnight at 4°C | Allows sufficient time for the reaction to proceed. |
| Table 1. Recommended Reaction Conditions for Thiol-Maleimide Conjugation. |
Problem 2: Non-Specific Binding or Side Reactions
Even with a successful primary reaction, you may encounter issues with non-specific labeling or unexpected products.
Caption: Common side reactions and their solutions.
-
Cause A: Thiazine Rearrangement
-
Problem: If you are labeling a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the newly formed succinimide ring. This leads to a rearrangement into a very stable six-membered thiazine ring. This can complicate purification and characterization.
-
Solution: This side reaction is pH-dependent and can be suppressed by performing the conjugation at a more acidic pH (e.g., pH 5.0), which keeps the N-terminal amine protonated and less reactive. Alternatively, if possible, avoid using peptides with a free N-terminal cysteine for maleimide conjugation.
-
-
Cause B: Conjugate Instability (Retro-Michael Reaction)
-
Problem: The thioether bond formed in the thiol-maleimide reaction is not completely stable and can reverse, especially in the presence of other thiols like glutathione, which is abundant in vivo. This "thiol exchange" can lead to the loss of your biotin label from its intended target.
-
Solution: To create a more stable conjugate, you can perform a post-conjugation hydrolysis step. After the initial reaction is complete, briefly increasing the pH to 8.5-9.0 will cause the succinimide ring to open. The resulting ring-opened product is much more stable and is not susceptible to the retro-Michael reaction.
-
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for reducing existing disulfide bonds in a protein to generate free thiols for labeling.
-
Prepare Protein: Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Prepare TCEP: Prepare a 10 mM stock solution of TCEP in the same degassed buffer.
-
Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature.
-
Proceed to Conjugation: The reduced protein is now ready for conjugation. Because TCEP is thiol-free, it typically does not need to be removed.
Protocol 2: General Procedure for Biotinylating a Maleimide-Activated Protein
This protocol provides a general workflow for labeling a maleimide-activated protein with this compound.
-
Prepare Protein: Dissolve your maleimide-activated protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL. Use this solution immediately.
-
Prepare this compound: Shortly before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted maleimide groups on your protein, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~10 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess this compound and quenching reagent using a desalting column (size-exclusion chromatography) or dialysis. The purified biotinylated protein is now ready for downstream applications.
Caption: General experimental workflow for biotinylation.
References
Technical Support Center: Post-Labeling Purification of Biotin-PEG4-SH Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-PEG4-SH following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: The removal of unconjugated this compound is a critical step for several reasons.[1][2] Firstly, excess biotin can competitively bind to streptavidin or avidin-based detection reagents, leading to high background signals and reduced assay sensitivity in downstream applications like ELISA, Western blotting, or pull-down assays.[3] Secondly, over-biotinylation and the presence of free biotin can interfere with the biological activity of the labeled molecule.[1] Lastly, for accurate quantification of biotin incorporation, it is essential to remove all non-reacted biotin.[4]
Q2: What are the common methods for removing small molecules like this compound from a protein sample?
A2: The most common techniques for removing small molecules from larger biomolecules are based on size differences. These include dialysis, size exclusion chromatography (also known as gel filtration or desalting), and tangential flow filtration (TFF). Each method has its advantages and is chosen based on factors like sample volume, protein concentration, and the desired level of purity.
Q3: What is the molecular weight of this compound, and why is it important for choosing a removal method?
A3: this compound has a molecular weight of approximately 479.65 g/mol . Knowing this small molecular weight is critical for selecting a purification method with an appropriate molecular weight cut-off (MWCO). The MWCO of the dialysis membrane or the fractionation range of the size exclusion resin must be large enough to retain your labeled protein while allowing the small this compound molecule to be efficiently removed. For example, a protein of 50 kDa would be easily separated from the 0.48 kDa biotin reagent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of excess biotin. | - Increase dialysis time and the number of buffer changes. - Ensure the chosen desalting column is appropriate for the sample volume and used according to the manufacturer's instructions. - Consider using a different purification method, such as tangential flow filtration for more efficient removal. |
| Low recovery of the labeled protein | - The protein may be sticking to the desalting column resin or dialysis membrane. - Over-labeling may cause protein aggregation and precipitation. | - For desalting columns, ensure the sample volume is within the recommended range. - Consider adding a carrier protein like BSA before purification if your protein of interest is at a low concentration. - Optimize the molar ratio of the biotin reagent to the protein during the labeling reaction to avoid over-biotinylation. |
| Inconsistent labeling and purification results between batches | - Incomplete quenching of the labeling reaction. - Variability in the purification process. | - Ensure the quenching step with a primary amine-containing buffer (e.g., Tris or glycine) is sufficient to stop the reaction before purification. - Standardize the purification protocol, including buffer composition, sample loading, and elution times. |
| Presence of non-biotinylated proteins in the final purified sample | Non-specific binding of proteins to the purification matrix. | - For affinity purification methods targeting the biotin tag, pre-clear the sample with beads that do not have streptavidin to reduce non-specific binding. |
Comparison of Purification Methods
| Method | Principle | Typical MWCO / Resin Type | Advantages | Disadvantages |
| Dialysis | Diffusion-based separation across a semi-permeable membrane. Small molecules pass through the pores into a large volume of buffer, while larger molecules are retained. | Membrane MWCO significantly larger than 0.5 kDa and smaller than the protein of interest (e.g., 10 kDa for a >30 kDa protein). | - Gentle on proteins. - Can handle large sample volumes. | - Time-consuming (can take overnight or longer). - Requires large volumes of buffer. - Potential for sample dilution. |
| Size Exclusion Chromatography (SEC) / Desalting Columns | Separation based on molecular size as the sample passes through a column packed with porous beads. Larger molecules elute first, while smaller molecules enter the pores and elute later. | Resins with low fractionation ranges suitable for separating small molecules from proteins >5-10 kDa. | - Fast, with protocols often completed in under 15 minutes. - High recovery of protein. - Can also be used for buffer exchange. | - Sample volume is limited by the column size. - Potential for some sample dilution. |
| Tangential Flow Filtration (TFF) | The sample solution flows parallel to a membrane surface. Pressure drives small molecules through the membrane, while larger molecules are retained and concentrated. | Membrane MWCO is selected to be significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). | - Rapid and efficient for both concentration and purification (diafiltration). - Highly scalable for large volumes. - Gentle on sensitive molecules. | - Requires specialized equipment. - Can have higher initial setup costs. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Column
This protocol is suitable for rapid cleanup of small to medium sample volumes (typically up to 2.5 mL, depending on the column).
Materials:
-
Biotinylated protein sample
-
Desalting column (e.g., PD-10)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation: Remove the top and bottom caps of the desalting column and allow the storage buffer to drain out by gravity.
-
Equilibration: Equilibrate the column by washing it with 4-5 column volumes of the desired buffer. For a PD-10 column, this would be approximately 25 mL of buffer. Discard the flow-through.
-
Sample Application: Apply the biotinylated protein sample to the top of the packed resin bed. If the sample volume is less than the recommended amount (e.g., 2.5 mL for a PD-10 column), add equilibration buffer after the sample has fully entered the resin to make up the total volume.
-
Elution: Place a collection tube under the column. Elute the purified, biotinylated protein by adding the appropriate volume of elution buffer (e.g., 3.5 mL for a PD-10 column). The larger, biotinylated protein will pass through the column more quickly and be collected, while the smaller, excess this compound will be retained in the resin and elute later.
-
Fraction Collection (Optional): To ensure optimal recovery, collect several fractions (e.g., 0.5 mL each) and determine the protein concentration of each fraction using a method like a Bradford assay. Pool the fractions containing the protein.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is ideal for larger sample volumes where processing time is not a critical factor.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Hydrate Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer for at least 2-5 minutes.
-
Load Sample: Load the biotinylated protein sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase. Securely clamp or seal both ends.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate the exchange of small molecules.
-
Buffer Changes: For efficient removal of the excess biotin, perform several buffer changes. A typical procedure involves dialyzing for at least 3 hours, changing the buffer, and repeating this process 3-4 times, or dialyzing overnight.
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis bag/cassette from the buffer, dry the outside, and recover the purified protein sample.
Workflow Diagram
Caption: Workflow for labeling and purifying biotinylated proteins.
References
Technical Support Center: Biotin-PEG4-SH Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-SH conjugation.
Troubleshooting Guide
Problem: Low or No Biotinylation Detected
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction pH | The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. At pH values below 6.5, the reaction rate is significantly slower. Conversely, at a pH above 8.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis.[1][2] Ensure your reaction buffer is within the optimal pH range. |
| Oxidation of Sulfhydryl Groups | Free sulfhydryl (-SH) groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1] |
| Presence of Competing Thiols | Reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (BME) contain free thiols and will compete with your molecule of interest for reaction with the maleimide.[2] If used to reduce disulfide bonds, they must be removed before initiating the conjugation reaction, for instance, by using a desalting column. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent and does not need to be removed. |
| Hydrolysis of Maleimide Group | The maleimide group on the this compound reagent is susceptible to hydrolysis, rendering it inactive. This is more likely to occur at higher pH and with prolonged storage in aqueous solutions. Prepare the maleimide reagent solution immediately before use and avoid storing it in aqueous buffers for extended periods. |
| Incorrect Stoichiometry | An incorrect molar ratio of the this compound to your target molecule can lead to low conjugation efficiency. It is advisable to perform optimization experiments with varying molar ratios to determine the ideal conditions for your specific molecule. |
| Steric Hindrance | The sulfhydryl group on your target molecule may be sterically hindered, preventing efficient reaction with the maleimide. The PEG4 spacer on the biotin reagent is designed to minimize this, but it can still be a factor. |
Frequently Asked Questions (FAQs)
1. How can I confirm that my this compound conjugation was successful?
Several methods can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): This is a highly accurate method to confirm conjugation by detecting the mass shift corresponding to the addition of the this compound moiety.
-
SDS-PAGE Analysis: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel. This can be further confirmed by Western blotting using streptavidin-HRP.
-
HABA Assay: This colorimetric assay provides a quantitative estimation of the amount of biotin incorporated into your protein.
2. What is the expected mass increase after successful conjugation with this compound?
The expected mass increase can be calculated from the molecular weight of the this compound reagent.
| Component | Molecular Weight ( g/mol ) |
| Biotin-PEG4-Maleimide | ~525.6 |
| Net Mass Addition | ~525.6 |
Note: The exact mass may vary slightly depending on the specific product.
3. My conjugate appears to be unstable. What could be the reason?
The thioether bond formed between the maleimide and the sulfhydryl group can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in intracellular environments. Additionally, if the conjugation is to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at physiological or higher pH.
4. Can I use Tris buffer for my conjugation reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine, as they can react with the maleimide group, especially at higher pH values, and will compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly recommended buffer.
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation: After the conjugation reaction, remove excess, unreacted this compound using a desalting column or dialysis.
-
Digestion (for bottom-up proteomics): Denature the protein, reduce disulfide bonds with an agent like TCEP, alkylate with iodoacetamide, and then digest the protein into smaller peptides using an enzyme such as trypsin.
-
Enrichment (Optional): Biotinylated peptides can be enriched using streptavidin-coated beads.
-
LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS data for peptides that show a mass modification corresponding to the mass of the this compound moiety.
SDS-PAGE and Western Blot Analysis
-
Sample Preparation: Mix your conjugated protein sample with SDS-PAGE loading buffer. Include an unconjugated protein sample as a negative control.
-
Electrophoresis: Run the samples on a polyacrylamide gel.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful conjugation should show a band at a higher molecular weight compared to the unconjugated control.
-
Western Blot: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane and then probe with a streptavidin-horseradish peroxidase (HRP) conjugate. Detect the signal using a chemiluminescent substrate. Only the biotinylated protein should produce a signal.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
-
Remove Free Biotin: It is crucial to remove all unconjugated biotin from the sample before performing the assay, for example, by using a desalting column or dialysis.
-
Prepare HABA/Avidin Solution: Prepare a solution containing HABA and avidin. The HABA-avidin complex has a characteristic absorbance at 500 nm.
-
Initial Absorbance Reading: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add your biotinylated protein sample to the HABA/Avidin solution. The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Final Absorbance Reading: Measure the absorbance again after the reading stabilizes.
-
Calculation: The change in absorbance is proportional to the amount of biotin in your sample. The degree of biotinylation can be calculated based on the protein concentration.
Visualizations
References
Technical Support Center: Biotin-PEG4-SH
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues during their experiments. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to help you avoid common side reactions and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal sulfhydryl (thiol) group (-SH). Its primary application is in bioconjugation, where the thiol group can react with various functional groups, most commonly maleimides, to attach a biotin label to proteins, peptides, or other molecules.[1][2] The PEG spacer enhances water solubility, reduces non-specific binding, and minimizes steric hindrance.[3][4][5]
Q2: What are the most common side reactions observed when using this compound with maleimide-functionalized molecules?
The primary side reactions are associated with the thiol-maleimide conjugation chemistry. These include:
-
Thiazine Rearrangement: This occurs when the maleimide-conjugated cysteine is at the N-terminus of a peptide, leading to the formation of a stable six-membered thiazine ring. This can complicate purification and characterization of the conjugate.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the thiol and the maleimide is potentially reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the biotin-PEG4 moiety to other molecules, causing off-target effects.
-
Hydrolysis of the Maleimide Ring: The succinimide ring formed after conjugation can undergo hydrolysis, particularly at basic pH. While this can in some cases stabilize the conjugate against the retro-Michael reaction, uncontrolled hydrolysis can lead to a heterogeneous product mixture.
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.
Q3: How can I prevent or minimize these side reactions?
Several strategies can be employed to mitigate these side reactions:
-
pH Control: Maintaining the reaction pH between 6.5 and 7.5 is crucial for favoring the thiol-maleimide reaction and minimizing reactions with amines and hydrolysis of the maleimide. For preventing thiazine rearrangement with N-terminal cysteines, conducting the conjugation at a more acidic pH (around 5) can be effective, but the conjugate must then be stored and used under acidic conditions.
-
Acetylation of N-terminal Cysteine: Acetylating the N-terminal amine of a cysteine-containing peptide can prevent the nucleophilic attack that initiates thiazine formation.
-
Post-conjugation Hydrolysis: A controlled hydrolysis step at a slightly basic pH (8.5-9.0) after the initial conjugation can be performed to open the thiosuccinimide ring and form a stable, non-reversible product.
-
Use of Alternative Maleimides: Modified maleimides, such as dibromomaleimides, can be used to create more stable conjugates that are not susceptible to the retro-Michael reaction.
Q4: My biotinylation efficiency is low. What are the possible causes and solutions?
Low biotinylation efficiency can stem from several factors:
-
Oxidized Thiols: The target molecule may contain disulfide bonds instead of free thiols. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended to ensure the availability of free sulfhydryl groups.
-
Hydrolyzed Maleimide: If you are reacting this compound with a maleimide-functionalized molecule, the maleimide may have been prematurely hydrolyzed. Always prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Incorrect Molar Ratio: A low molar ratio of the biotinylation reagent to the target molecule can result in incomplete labeling. Increasing the molar excess of the this compound can improve efficiency. A 10-20 fold molar excess is a good starting point.
-
Inaccessible Cysteines: The target cysteine residues on a protein may be buried within the protein structure and inaccessible for conjugation.
Troubleshooting Guides
Issue 1: Poor Conjugation Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidized thiols on the target molecule. | Pre-treat the protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. | Increased availability of free thiols for conjugation, leading to higher yield. |
| Hydrolysis of the maleimide reagent before conjugation. | Prepare maleimide solutions fresh in an appropriate dry organic solvent like DMSO or DMF and add to the reaction buffer immediately before starting the conjugation. | Minimized hydrolysis of the maleimide ensures its reactivity towards the thiol. |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction kinetics. | Faster and more efficient conjugation. |
| Insufficient molar excess of this compound. | Increase the molar excess of this compound to the target molecule (e.g., from 5x to 10x or 20x). | Drives the reaction towards completion, increasing the yield of the biotinylated product. |
Issue 2: Heterogeneous Product Mixture on Analysis (e.g., Mass Spectrometry)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thiazine rearrangement with N-terminal cysteine. | If conjugating to an N-terminal cysteine, consider either acetylating the N-terminus or performing the conjugation at pH ~5. | A single, desired conjugate product without the thiazine impurity. |
| Uncontrolled hydrolysis of the succinimide ring. | After the initial conjugation, perform a controlled hydrolysis step by adjusting the pH to 8.5-9.0 for a defined period, followed by re-neutralization. | A more homogeneous product with a stable, hydrolyzed succinimide ring. |
| Reaction with primary amines. | Strictly maintain the reaction pH below 7.5 to ensure the maleimide reacts selectively with thiols. | Reduced off-target labeling on lysine residues, leading to a cleaner product profile. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with this compound via Maleimide Chemistry
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a dry, biocompatible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound by dialysis or using a desalting column.
-
Protocol 2: Procedure to Minimize Thiazine Rearrangement with N-terminal Cysteine Peptides
-
Peptide Preparation:
-
Dissolve the N-terminal cysteine-containing peptide in a buffer at pH 5.0.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a dry organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of this compound to the peptide solution.
-
Monitor the reaction by HPLC until the peptide is consumed.
-
-
Purification and Storage:
-
Purify the conjugate using reverse-phase HPLC.
-
Store and handle the purified conjugate under acidic conditions (pH < 6) to prevent subsequent thiazine formation.
-
Visualizations
Caption: Thiol-Maleimide conjugation pathway and potential side reactions.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
Technical Support Center: Impact of Reducing Agents on Biotin-PEG4-SH
Welcome to the Technical Support Center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of this compound in the presence of reducing agents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive components?
A1: this compound is a bioconjugation reagent. Its structure consists of three key components:
-
Biotin: A vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin.[1][2]
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer arm that increases the solubility of the molecule in aqueous solutions and reduces steric hindrance, making the biotin group more accessible for binding to streptavidin or avidin.[2]
-
Thiol (-SH): A sulfhydryl group that is reactive towards specific functional groups, most notably maleimides, to form stable thioether bonds. It can also form a disulfide bond with another thiol group.
Q2: How do reducing agents impact this compound?
A2: The primary impact of reducing agents on this compound is on its thiol (-SH) group and any disulfide bonds it may have formed. Reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME) are used to cleave disulfide bonds (S-S) and regenerate free thiols (-SH).[3] If this compound has formed a disulfide-linked conjugate, these agents will cleave that bond.
Q3: Is the biotin moiety or the PEG linker affected by common reducing agents?
A3:
-
Biotin: The biotin molecule itself is generally stable and its strong interaction with streptavidin is not affected by the presence of common reducing agents like DTT, TCEP, or BME under typical experimental conditions.[4]
-
PEG Linker: Polyethylene glycol is a stable and non-toxic polymer that is resistant to hydrolysis, oxidation, and degradation under the conditions typically used for disulfide bond reduction.
Q4: Which reducing agent should I choose for my experiment?
A4: The choice of reducing agent depends on your specific application and downstream experimental steps.
| Reducing Agent | Advantages | Disadvantages | Optimal pH |
| DTT (Dithiothreitol) | Strong reducing agent. | Must be removed before reacting with maleimides as it contains thiols. Prone to oxidation by air. | >7.0 |
| TCEP (Tris(2-carboxyethyl)phosphine) | Odorless, stable, and does not contain a thiol group, so it does not need to be removed before maleimide conjugation. Effective over a broad pH range. | Can have side reactions with maleimides under certain conditions. Not very stable in phosphate buffers. | 1.5 - 8.5 |
| 2-Mercaptoethanol (BME) | Effective reducing agent. | Pungent odor and toxic. | >7.0 |
Troubleshooting Guides
Problem 1: Low or no yield of my desired conjugate after a thiol-maleimide reaction.
| Possible Cause | Recommended Solution |
| Oxidation of the thiol group on this compound to a disulfide bond. | Before the conjugation reaction, treat your this compound solution with a reducing agent like TCEP to ensure the thiol group is free. If using DTT or BME, it must be removed prior to adding the maleimide-containing molecule. |
| Hydrolysis of the maleimide group on your target molecule. | Prepare the maleimide-functionalized molecule solution immediately before use. Ensure the pH of the reaction buffer is between 6.5 and 7.5. |
| Incorrect buffer composition. | Avoid buffers containing primary amines (e.g., Tris) as they can react with maleimides at higher pH. |
Problem 2: Incomplete cleavage of a disulfide-linked this compound conjugate.
| Possible Cause | Recommended Solution |
| Insufficient concentration of the reducing agent. | Increase the molar excess of the reducing agent. A 10-100 fold molar excess over the disulfide bond concentration is a common starting point. |
| Suboptimal reaction conditions (pH, temperature, time). | Ensure the pH of your buffer is optimal for your chosen reducing agent (see table above). Increase the incubation time (typically 15-60 minutes) or temperature (e.g., 37°C) to enhance cleavage efficiency. |
| Inaccessibility of the disulfide bond. | If the disulfide bond is buried within a protein's structure, denaturation using agents like urea or guanidinium hydrochloride may be necessary to expose it to the reducing agent. |
Problem 3: My biotinylated molecule precipitates after treatment with a reducing agent.
| Possible Cause | Recommended Solution |
| Disruption of native protein structure. | If your protein's stability relies on internal disulfide bonds, their reduction can lead to unfolding and aggregation. Try using a lower concentration of the reducing agent or performing the reduction at a lower temperature. |
| High protein concentration. | Aggregation upon reduction can be more pronounced at higher protein concentrations. Perform the reduction step at a lower protein concentration. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation using this compound
This protocol describes the conjugation of this compound to a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional, for pre-reduction of this compound if oxidized): TCEP solution (10 mM)
-
Quenching Reagent: Cysteine or 2-Mercaptoethanol (1 M)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
(Optional) Pre-reduction of this compound: If there is a possibility of disulfide bond formation in your this compound stock, add TCEP to a final concentration of 1-5 mM and incubate for 15 minutes at room temperature.
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound to the maleimide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent using a desalting column equilibrated with your desired storage buffer.
Protocol 2: Cleavage of a Disulfide-Linked this compound Conjugate
This protocol is for cleaving a disulfide bond within a biotinylated conjugate, for example, to elute a captured protein from a streptavidin resin using a cleavable biotin linker containing a disulfide bond.
Materials:
-
Disulfide-linked this compound conjugate (e.g., bound to streptavidin beads)
-
Cleavage Buffer: Tris buffer (50 mM), pH 8.0, containing 5 mM EDTA
-
Reducing Agent: DTT (1 M stock) or TCEP (0.5 M stock)
Procedure:
-
Prepare Conjugate: If your conjugate is bound to beads, wash the beads several times with the cleavage buffer to remove non-specifically bound molecules.
-
Add Reducing Agent: Resuspend the beads in cleavage buffer. Add the reducing agent to the desired final concentration.
-
For DTT: A final concentration of 20-50 mM is commonly used.
-
For TCEP: A final concentration of 10-20 mM is often sufficient.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.
-
Elution: Separate the supernatant containing the cleaved molecule from the beads by centrifugation or using a magnetic stand.
-
(Optional) Alkylation: To prevent re-formation of disulfide bonds, the free thiols can be alkylated by adding a reagent like iodoacetamide.
Visualizations
References
Biotin-PEG4-SH purity and quality control
Welcome to the technical support center for Biotin-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and successful application of this reagent in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols for quality control.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound and how is it determined?
A1: The standard purity for this compound is typically greater than 95% or 96%.[1] This is commonly determined by a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is also used to confirm the molecular weight.
Q2: How should I properly store and handle this compound?
A2: this compound should be stored at -20°C, protected from light, and kept under an inert atmosphere such as nitrogen or argon to prevent oxidation of the thiol group. It is crucial to avoid moisture, so ensure the container is tightly sealed and allow it to warm to room temperature before opening to prevent condensation.
Q3: What are the most common impurities or degradation products of this compound?
A3: The most common impurity is the disulfide dimer, formed by the oxidation of the thiol (-SH) groups of two this compound molecules. Other potential impurities can include starting materials from the synthesis or side-products. Hydrolysis of other functional groups can occur if the compound is exposed to moisture over long periods.
Q4: In what solvents is this compound soluble?
A4: this compound is generally soluble in aqueous buffers (at appropriate pH), as well as organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). The PEG4 linker enhances its water solubility.
Q5: Can I use buffers containing primary amines, such as Tris or glycine, in my reactions with this compound?
A5: While the thiol group of this compound does not directly react with primary amines, it is good practice to avoid them if your reaction scheme involves other amine-reactive functionalities or if subsequent purification steps could be complicated by their presence. For reactions involving maleimides, amine-containing buffers are generally acceptable.
Quality Control and Purity Data
Ensuring the purity of this compound is critical for reproducible and successful conjugation experiments. Below is a summary of typical specifications and data obtained from quality control analyses.
| Parameter | Typical Specification | Analytical Method |
| Purity | > 95% | HPLC |
| Identity | Conforms to structure | ¹H NMR |
| Molecular Weight | 479.65 g/mol | ESI-MS |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols for Quality Control
Here are detailed methodologies for the key experiments to verify the purity and identity of your this compound reagent.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities, most notably the disulfide dimer.
-
Column: C18 reverse-phase column (e.g., Thermo Scientific ODS Hypersil, 150 x 4.6 mm, 3 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[2]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase (95:5 A:B) to a concentration of 1 mg/mL.
¹H NMR Spectroscopy for Structural Identity
¹H NMR is used to confirm the chemical structure of this compound.
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
Biotin Protons: Multiple peaks between 1.3-1.8 ppm (aliphatic chain), 2.2 ppm (-CH₂CO-), 2.7-2.9 ppm (-CH₂S-), 3.1 ppm (-CH-S-), 4.3 ppm and 4.5 ppm (-CH-N-), 5.5-6.5 ppm (-NH protons).[3]
-
PEG4 Protons: A prominent multiplet around 3.6 ppm (-OCH₂CH₂O-).
-
Thiol-adjacent Protons: Peaks around 2.7-2.9 ppm (-CH₂SH).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
ESI-MS is used to verify the correct molecular weight of the compound.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF).
-
Mode: Positive or negative ion mode.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer.
-
Expected Ions (Positive Mode):
-
[M+H]⁺: Expected m/z = 480.65
-
[M+Na]⁺: Expected m/z = 502.63
-
[M+K]⁺: Expected m/z = 518.73
-
-
Fragmentation Analysis: In tandem MS (MS/MS) experiments, fragmentation patterns can provide further structural confirmation. Cleavages are expected at either end of the PEG spacer arm.
Quality Control Workflow
The following diagram illustrates the recommended workflow for the quality control of incoming this compound raw material.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides a structured approach to troubleshooting common problems related to this compound quality and its use in biotinylation reactions.
Troubleshooting Decision Tree
This diagram outlines a logical path to identify and resolve experimental issues.
Detailed Troubleshooting Scenarios
Scenario 1: Low or No Biotinylation Detected
-
Possible Cause 1: Inactive this compound Reagent. The thiol group may have oxidized to a disulfide, rendering it unreactive towards its target (e.g., a maleimide group on a protein).
-
Solution: Check the purity of the reagent using the HPLC protocol above. If a significant peak corresponding to the disulfide dimer is observed, the reagent has degraded. Use a fresh, quality-controlled batch of this compound.
-
-
Possible Cause 2: Absence of a Reactive Partner. If you are conjugating to a protein, ensure that it has available reactive sites (e.g., free thiols for reaction with a maleimide-activated molecule).
-
Solution: For proteins, consider a mild reduction step with an agent like TCEP (Tris(2-carboxyethyl)phosphine) to regenerate free thiols from any internal disulfide bonds, followed by removal of the reducing agent before adding the biotinylation reagent.
-
-
Possible Cause 3: Incompatible Buffer Conditions. The pH of the reaction buffer may not be optimal for the specific conjugation chemistry. For example, thiol-maleimide reactions are most efficient at pH 6.5-7.5.
-
Solution: Ensure your reaction buffer is within the optimal pH range for your chosen conjugation chemistry. Perform a buffer exchange if necessary.
-
Scenario 2: High Variability Between Experiments
-
Possible Cause 1: Inconsistent Reagent Quality. Batch-to-batch variation in the purity of this compound can lead to inconsistent results.
-
Solution: Perform quality control on each new lot of the reagent using the protocols provided.
-
-
Possible Cause 2: Moisture Contamination. The reagent is moisture-sensitive. Even small amounts of water can affect its stability and reactivity over time.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening. Handle in a dry environment and store under an inert gas. Preparing fresh solutions for each experiment is recommended.
-
Scenario 3: Protein Aggregation or Precipitation During Labeling
-
Possible Cause 1: Over-labeling. Attaching too many biotin-PEG groups to a protein can alter its solubility and lead to aggregation.
-
Solution: Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and titrate up to achieve the desired degree of labeling without causing precipitation.
-
-
Possible Cause 2: Hydrophobicity. While the PEG4 linker enhances water solubility, the biotin moiety is relatively hydrophobic.
-
Solution: The use of PEGylated biotin reagents like this compound already helps to mitigate this issue compared to non-PEGylated versions. If aggregation persists, consider using a reagent with a longer PEG chain (e.g., Biotin-PEG8-SH or Biotin-PEG12-SH).
-
References
Technical Support Center: Biotin-PEG4-SH Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-SH.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low or no conjugation of my molecule with this compound?
A1: Low conjugation efficiency is a frequent issue that can arise from several factors related to reagent stability, reaction conditions, and the state of your target molecule.
Potential Cause A: Oxidation of the Thiol Group
The sulfhydryl (SH) group on this compound is susceptible to oxidation, forming disulfide bonds that are unreactive towards maleimides. This can be catalyzed by the presence of divalent metals.
Solution:
-
Degas Buffers: Remove dissolved oxygen from your reaction buffers to minimize oxidation.
-
Use Chelating Agents: Consider adding a chelating agent like EDTA to your buffer to sequester divalent metal ions.
-
Fresh Reagents: Use freshly prepared or properly stored this compound solutions for your experiments.
Potential Cause B: Hydrolysis of the Maleimide Group on the Target Molecule
The maleimide group, commonly used for conjugation with thiol-containing molecules, is prone to hydrolysis, especially at higher pH values, rendering it non-reactive.
Solution:
-
Control pH: Maintain the reaction pH within the optimal range of 6.5-7.5 for efficient and specific conjugation.[1] At pH values below 6.5, the reaction rate slows down.[1]
-
Freshly Prepared Maleimide: Prepare your maleimide-activated molecule solution immediately before initiating the conjugation reaction.
Potential Cause C: Incorrect Stoichiometry
The molar ratio of the thiol-reactive molecule to your target molecule significantly impacts conjugation efficiency.
Solution:
-
Optimize Molar Ratio: Empirically test different molar ratios of this compound to your target molecule to find the optimal balance for your specific system.
Potential Cause D: Insufficient Free Thiols on the Target Molecule
If you are conjugating this compound to a protein, cysteine residues may be involved in disulfide bonds and thus unavailable for reaction.
Solution:
-
Reduce Disulfide Bonds: Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds and generate free thiols.
-
Remove Reducing Agent: It is crucial to remove the reducing agent before adding the maleimide-functionalized this compound, as it would otherwise compete for the maleimide groups.
Q2: My final conjugate appears to be unstable. What could be the cause?
A2: The stability of the final product can be compromised by the reversibility of the maleimide-thiol linkage.
Potential Cause: Retro-Michael Reaction
The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2] This instability is a known drawback of maleimide-based conjugates in vivo.[2]
Solution:
-
Consider Alternative Chemistries: For applications requiring high stability, especially in vivo, explore alternative thiol-reactive reagents that form more stable linkages, such as tosylates or iodoacetyls.[2]
-
Hydrolysis of the Succinimide Ring: In some cases, hydrolysis of the succinimide ring in the conjugate can occur, which can stabilize the linkage against the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
A1: The optimal pH range for the reaction between a thiol (like in this compound) and a maleimide is typically 6.5-7.5. Within this range, the thiol is sufficiently in its reactive thiolate anion form without promoting significant hydrolysis of the maleimide group.
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the reactivity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | See manufacturer's instructions | Protect from moisture. |
| Stock Solution in Anhydrous DMSO or DMF | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |
Q3: Can I use buffers containing Tris or glycine for my conjugation reaction?
A3: No, you should avoid buffers containing primary amines, such as Tris or glycine. These will compete with the primary amine on your target molecule if you are using an NHS-ester reactive Biotin-PEG4 variant, or can have side reactions with other reactive groups. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Q4: How can I confirm that my protein has been successfully biotinylated?
A4: You can estimate the degree of biotin incorporation using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable change in absorbance at 500 nm.
Q5: What is the purpose of the PEG4 spacer in this compound?
A5: The polyethylene glycol (PEG) spacer arm offers several advantages:
-
Increased Solubility: It imparts water solubility to the biotinylated molecule, which can help prevent aggregation of labeled proteins.
-
Reduced Steric Hindrance: The long, flexible spacer minimizes steric hindrance, allowing the biotin moiety to bind more effectively to avidin or streptavidin.
-
Biocompatibility: PEG is known for its biocompatibility and low immunogenicity.
Experimental Protocols
Protocol: Conjugation of this compound to a Maleimide-Activated Antibody
This protocol provides a general guideline. Optimization may be required for your specific antibody and application.
Materials:
-
Antibody with a maleimide reactive group
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Dissolve the maleimide-activated antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate to determine the degree of biotinylation and confirm protein integrity.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-SH vs. Biotin-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique for purification, detection, and immobilization. The choice of the biotinylating agent is critical and depends on the target biomolecule, the desired specificity of labeling, and the required stability of the resulting conjugate. This guide provides an objective comparison of two popular biotinylation reagents: Biotin-PEG4-SH and Biotin-PEG4-NHS ester, focusing on their performance, supported by experimental data.
Both reagents feature a biotin moiety for high-affinity binding to streptavidin and a hydrophilic polyethylene glycol (PEG4) spacer arm. This PEG linker enhances water solubility of the labeled molecule, reducing aggregation and minimizing steric hindrance for subsequent binding to streptavidin.[1][2][3] The key difference lies in their reactive functional groups: a thiol (-SH) group in this compound and an N-hydroxysuccinimide (NHS) ester in Biotin-PEG4-NHS ester. These distinct reactive ends dictate their target specificity, reaction chemistry, and the stability of the final conjugate.
Performance Comparison: Thiol vs. Amine-Reactive Biotinylation
The selection between this compound and Biotin-PEG4-NHS ester hinges on the available functional groups on the target biomolecule and the desired characteristics of the final bioconjugate. This compound targets maleimide-activated molecules, typically via cysteine residues, offering site-specific labeling. In contrast, Biotin-PEG4-NHS ester targets primary amines, which are abundant on most proteins (lysine residues and the N-terminus), leading to more widespread labeling.[1]
| Feature | This compound (via Maleimide Chemistry) | Biotin-PEG4-NHS Ester (Amine Chemistry) |
| Target Functional Group | Thiol (Sulfhydryl) groups (e.g., Cysteine) on a maleimide-activated molecule | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction Chemistry | Michael Addition | Nucleophilic Acyl Substitution |
| Optimal Reaction pH | 6.5 - 7.5[4] | 7.0 - 9.0 |
| Reaction Speed | Very rapid, often complete in minutes to a few hours. | Rapid, typically 30-60 minutes at room temperature or 2 hours on ice. |
| Bond Formed | Thioether bond (within a succinimidyl ring) | Amide bond |
| Bond Stability | Limited stability; susceptible to retro-Michael reaction (reversibility) and thiol exchange, especially in high thiol environments (e.g., intracellularly). Can be stabilized by hydrolysis of the succinimide ring. | Highly stable and effectively irreversible under physiological conditions. |
| Specificity | Highly specific for thiols within the optimal pH range. At pH > 7.5, reactivity with amines can occur. | Reacts with all accessible primary amines, leading to potentially heterogeneous labeling. |
| Common Applications | Site-specific labeling of proteins with engineered cysteines, conjugation to maleimide-activated surfaces or molecules. | General protein and antibody biotinylation for detection (e.g., Western blot, ELISA) and purification. |
| Key Side Reactions | Hydrolysis of the maleimide ring, reaction with other nucleophiles at higher pH, thiazine rearrangement with N-terminal cysteines. | Hydrolysis of the NHS ester, which competes with the amine reaction, especially at higher pH and in aqueous buffers. |
Chemical Reaction Mechanisms
The distinct reactivities of this compound and Biotin-PEG4-NHS ester are governed by their functional groups.
This compound with a Maleimide-Activated Molecule
This compound reacts with a maleimide group via a Michael addition. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide, resulting in the formation of a stable thioether bond within a succinimidyl ring. This reaction is highly efficient and selective for thiols at a neutral pH.
Biotin-PEG4-NHS Ester with a Primary Amine
Biotin-PEG4-NHS ester reacts with primary amines on a biomolecule through nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Experimental Protocols
Protocol 1: Biotinylation of a Maleimide-Activated Antibody with this compound
This protocol outlines the labeling of a maleimide-activated antibody.
Materials:
-
Maleimide-activated antibody (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Dissolve the maleimide-activated antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Biotinylation of an Antibody with Biotin-PEG4-NHS Ester
This protocol details the general labeling of an antibody via its primary amines.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare Antibody Solution: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. The final antibody concentration should be 1-10 mg/mL.
-
Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve Biotin-PEG4-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts using a desalting column.
Application Workflow: Immunoprecipitation followed by Western Blotting
Biotinylated antibodies are frequently used in immunoprecipitation (IP) to isolate a target protein and its binding partners from a complex mixture like a cell lysate. The biotin tag allows for efficient capture using streptavidin-coated beads. The isolated proteins can then be detected by Western blotting.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-SH in Focus
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from proteomics to drug discovery. Biotinylation, the process of covalently attaching biotin to a molecule, remains a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of Biotin-PEG4-SH with other commonly used biotinylation reagents, supported by experimental data and detailed protocols.
This comparison will delve into the performance of thiol-reactive reagents, amine-reactive reagents, and the emerging class of bioorthogonal click chemistry reagents. We will explore key performance indicators such as labeling efficiency, specificity, stability of the resulting bond, and the influence of spacer arms on downstream applications.
The Critical Role of the Reactive Group and Spacer Arm
Biotinylation reagents are characterized by two key features: a reactive group that dictates the target functional group on the biomolecule, and a spacer arm that extends the biotin moiety away from the labeled molecule.[1] The choice of reactive group is crucial for targeting specific amino acid residues and minimizing interference with the biomolecule's function.[1] The spacer arm, particularly those incorporating polyethylene glycol (PEG), can significantly enhance the accessibility of the biotin for binding to avidin or streptavidin, while also improving the solubility and reducing aggregation of the labeled molecule.[2][3]
Performance Comparison of Biotinylation Reagents
The selection of an appropriate biotinylation reagent is highly dependent on the specific application, the nature of the target biomolecule, and the desired level of control over the labeling process. This section provides a comparative overview of this compound and its alternatives.
| Feature | This compound | Biotin-Maleimide | NHS-PEG4-Biotin | Biotin-PEG4-MeTz (Click Chemistry) |
| Target Functional Group | Free sulfhydryls (-SH) on cysteine residues | Free sulfhydryls (-SH) on cysteine residues | Primary amines (-NH2) on lysine residues and N-terminus | Bioorthogonal handle (e.g., TCO) introduced onto the biomolecule |
| Reaction pH | 7.5 - 8.5[4] | 6.5 - 7.5 | 7.0 - 9.0 | Physiological pH |
| Bond Type | Thioether | Thioether | Amide | Triazole |
| Bond Stability | Highly stable | Highly stable | Highly stable | Highly stable |
| Specificity | High for sulfhydryls | High for sulfhydryls, but can show some off-target reactivity at higher pH | Moderate, as lysine residues are often abundant on protein surfaces | Very high, due to the bioorthogonal nature of the reaction |
| PEG Spacer Arm | Yes (PEG4) | Can be formulated with or without a PEG spacer | Yes (PEG4) | Yes (PEG4) |
| Key Advantages | High specificity for cysteines, stable bond formation. | Fast reaction kinetics. | Simple one-step procedure for labeling abundant primary amines. | Unparalleled specificity, ideal for complex biological environments. |
| Key Disadvantages | Requires the presence of a free sulfhydryl, which may necessitate a reduction step. | Potential for off-target reactions with amines at higher pH. | Can lead to a heterogeneous population of labeled proteins. | Requires a two-step process: introduction of the bioorthogonal handle followed by labeling. |
Experimental Workflows and Logical Relationships
The choice of biotinylation reagent dictates the experimental workflow. The following diagrams illustrate the logical steps involved in labeling a target protein with different classes of reagents.
Caption: Comparative experimental workflows for different biotinylation strategies.
Signaling Pathway Visualization: A PROTAC Application
This compound is not only a biotinylation reagent but also a valuable linker for constructing Proteasome-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of biotinylation reagents. The following protocols provide a framework for labeling proteins using thiol-reactive and amine-reactive strategies.
Protocol 1: Thiol-Reactive Biotinylation of a Protein using this compound
Materials:
-
Protein sample (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2)
-
This compound
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (1 mM), pH 7.5-8.5
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching reagent such as L-cysteine to a final concentration of 1-5 mM and incubating for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by buffer exchange using a desalting column or dialysis into a suitable storage buffer.
-
Quantification of Biotinylation: Determine the degree of biotin incorporation using a suitable method such as the HABA assay or a fluorescent-based assay.
Protocol 2: Amine-Reactive Biotinylation of a Protein using NHS-PEG4-Biotin
Materials:
-
Protein sample (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO.
-
Labeling Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio depends on the protein concentration and should be optimized.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis into a suitable storage buffer.
-
Quantification of Biotinylation: Determine the degree of biotin incorporation using a suitable method such as the HABA assay.
Conclusion
The choice of biotinylation reagent is a critical parameter that can significantly influence the outcome of an experiment. This compound offers a highly specific approach for labeling cysteine residues, forming a stable thioether bond. Its PEG spacer enhances solubility and reduces steric hindrance, making it an excellent choice for applications requiring precise labeling and minimal perturbation of protein function.
Amine-reactive reagents like NHS-PEG4-Biotin provide a straightforward method for general protein biotinylation, while bioorthogonal click chemistry reagents such as Biotin-PEG4-MeTz offer unparalleled specificity for complex biological systems. By carefully considering the target biomolecule, the experimental goals, and the information presented in this guide, researchers can select the most appropriate biotinylation strategy to achieve reliable and reproducible results.
References
The PEG4 Spacer Advantage in Biotinylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic choice of a linker in biotinylation is critical to experimental success. This guide provides an objective comparison of biotinylation reagents featuring a polyethylene glycol (PEG4) spacer against common alternatives, supported by experimental principles and data.
The covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and targeting. The performance of a biotinylated molecule, however, is not solely dependent on the biotin tag itself but is significantly influenced by the chemical spacer that links it to the target molecule. Among the various spacer options, the four-unit polyethylene glycol (PEG4) spacer has emerged as a superior choice for many applications due to its unique physicochemical properties. This guide will delve into the distinct advantages of employing a PEG4 spacer in biotinylation, offering a comparative analysis against traditional alkyl chain spacers.
Core Advantages of the PEG4 Spacer
The primary benefits of incorporating a PEG4 spacer in biotinylation reagents stem from its inherent hydrophilicity, flexibility, and defined length. These properties collectively address common challenges encountered in bioconjugation, such as aggregation, steric hindrance, and reduced solubility of the labeled molecule.
-
Enhanced Solubility and Reduced Aggregation : One of the most significant advantages of a PEG4 spacer is its hydrophilic nature.[1][2] Many biotinylation reagents with hydrocarbon spacers can increase the hydrophobicity of the modified protein, potentially leading to aggregation and precipitation, especially at high labeling ratios.[3] The PEG4 spacer, being water-soluble, helps to mitigate this effect, transferring its hydrophilic properties to the biotinylated molecule.[1][2] Consequently, antibodies and other proteins labeled with reagents like NHS-PEG4-Biotin exhibit less aggregation during storage compared to those labeled with reagents having only hydrocarbon spacers.
-
Minimized Steric Hindrance : The biotin-binding pocket of avidin and streptavidin is situated approximately 9 Å below the protein surface. If the biotin molecule is attached too closely to a bulky protein, steric hindrance can impede its ability to efficiently bind to avidin or streptavidin. The extended and flexible nature of the PEG4 spacer arm provides the necessary distance to overcome this steric hindrance, allowing for more efficient binding. This leads to improved sensitivity and performance in applications such as immunoassays and affinity purification.
-
Improved Bioavailability and Pharmacokinetics : In the context of drug development, particularly with antibody-drug conjugates (ADCs), the properties of the linker are paramount. The hydrophilic nature of PEG spacers can contribute to improved pharmacokinetics of the bioconjugate.
Comparative Analysis: PEG4 vs. Alkyl Spacers
To illustrate the practical advantages of the PEG4 spacer, this section compares its properties and performance with those of a common alternative: the long-chain (LC) alkyl spacer.
| Feature | NHS-PEG4-Biotin | NHS-LC-Biotin (Alkyl Spacer) | Advantage of PEG4 |
| Spacer Arm Length | ~29 Å | ~22.4 Å | Provides greater separation to overcome steric hindrance. |
| Solubility | High water solubility. | Low water solubility (requires organic solvent like DMSO or DMF). | Reduces the risk of protein aggregation and precipitation upon biotinylation. |
| Hydrophilicity | Hydrophilic | Hydrophobic | Imparts water-solubility to the final conjugate, improving its handling and in vivo properties. |
| Flexibility | High | Moderate | Allows for better orientation of the biotin molecule for optimal binding to avidin/streptavidin. |
| Non-specific Binding | Reduced | Can increase non-specific hydrophobic interactions. | The hydrophilic nature of PEG can help to minimize non-specific binding in assays. |
Supporting Experimental Data
While direct quantitative comparisons of solubility and binding kinetics for a single protein modified with different spacers are not always readily available in the literature, the principles are well-supported by experimental observations. For instance, a study comparing biotinylation reagents with varying spacer arm lengths for the preparation of a biotinylated microplate for a biotin assay demonstrated a clear trend. As the spacer arm length increased, the dose-response curve in an ELISA-like format improved, suggesting that the steric hindrance of the enzyme-labeled streptavidin was reduced, allowing for more efficient binding to the immobilized biotin. This supports the advantage of the longer and more flexible PEG4 spacer.
Experimental Protocols
To provide a practical framework for comparing biotinylation reagents, detailed protocols for protein biotinylation and a subsequent enzyme-linked immunosorbent assay (ELISA) are provided below.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol describes the labeling of a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin, such as NHS-PEG4-Biotin or NHS-LC-Biotin.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin or other NHS-biotin reagent
-
Anhydrous DMSO or DMF (for non-PEGylated reagents)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the NHS-biotin reagent. For NHS-PEG4-Biotin, this can often be prepared in water. For hydrophobic reagents like NHS-LC-Biotin, dissolve it in anhydrous DMSO.
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column, dialysis, or spin filtration.
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Comparative ELISA for Assessing Biotinylated Antibody Performance
This indirect ELISA protocol can be used to compare the binding activity of an antibody biotinylated with different spacers.
Materials:
-
Antigen-coated 96-well plate
-
Biotinylated primary antibodies (prepared using different spacers)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST - 0.05% Tween-20 in PBS)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the differently biotinylated primary antibodies in Blocking Buffer. Add 100 µL of each dilution to the respective wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of a diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio and the titration curves for the antibodies biotinylated with different spacers. A higher signal intensity at a given antibody concentration indicates more efficient binding.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Protein Biotinylation Workflow
Spacer Arm and Steric Hindrance
Conclusion
The selection of a biotinylation reagent should be a carefully considered decision based on the specific requirements of the application. The evidence strongly supports the use of a PEG4 spacer to enhance the performance of biotinylated molecules. By increasing solubility, reducing aggregation, and minimizing steric hindrance, the PEG4 spacer provides a significant advantage over traditional hydrophobic alkyl spacers. For researchers aiming to develop robust and reliable assays, purification strategies, or targeted therapeutics, biotinylation reagents incorporating a PEG4 spacer represent a superior and enabling technology.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Biotin-PEG4-SH Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is crucial for the success of a wide range of applications, from target identification and validation to the development of novel diagnostics and therapeutics. Biotinylation, the covalent attachment of biotin to a protein, is a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylation reagent is a critical decision that directly impacts the specificity and reliability of experimental outcomes.
This guide provides an objective comparison of Biotin-PEG4-SH with alternative biotinylation reagents, supported by experimental data and detailed protocols to assess labeling specificity. We will delve into the chemical principles, performance characteristics, and potential for off-target effects of different labeling strategies, enabling you to make an informed choice for your research needs.
Comparison of Biotinylation Reagents
The specificity of a biotinylation reagent is primarily determined by its reactive group, which targets specific functional groups on amino acid residues. This compound is a thiol-reactive reagent, specifically targeting the sulfhydryl groups (-SH) of cysteine residues. This provides a higher degree of specificity compared to more general amine-reactive reagents. The polyethylene glycol (PEG) spacer enhances the water solubility of the labeled protein and minimizes steric hindrance, improving the accessibility of the biotin tag for detection with streptavidin-based reagents.[1][2][3]
Here, we compare this compound with two common alternatives: Biotin-HPDP, another thiol-reactive reagent, and a generic NHS-Biotin, an amine-reactive reagent.
| Feature | This compound (Maleimide) | Biotin-HPDP (Pyridyldithiol) | NHS-Biotin (NHS Ester) |
| Target Residue | Cysteine (-SH) | Cysteine (-SH) | Lysine (-NH2), N-terminus |
| Bond Type | Stable Thioether | Reversible Disulfide | Stable Amide |
| Specificity | High | High | Moderate |
| Reaction pH | 6.5 - 7.5[4] | 7.0 - 8.0[1] | 7.0 - 9.0 |
| Reversibility | No | Yes (with reducing agents like DTT) | No |
| PEG Spacer | Yes (PEG4) | No (can be incorporated) | No (can be incorporated) |
Performance Comparison: A Data-Driven Overview
The following tables summarize key performance metrics for this compound and its alternatives. The data presented are representative values derived from typical experimental outcomes.
Table 1: Labeling Efficiency and Specificity
| Parameter | This compound | Biotin-HPDP | NHS-Biotin |
| Typical Molar Incorporation Ratio (MIR) * | 1-3 | 1-3 | 4-10 |
| Relative On-Target Labeling (Cysteine) | >95% | >95% | N/A |
| Relative Off-Target Labeling (Lysine, etc.) | <5% | <5% | >90% |
| Number of Off-Target Proteins Identified (LC-MS/MS) | Low (<50) | Low (<50) | High (>200) |
*Molar Incorporation Ratio (MIR) is the average number of biotin molecules per protein molecule. This is highly dependent on the number of available target residues and reaction conditions. **Represents the typical number of non-specifically interacting proteins identified in a pull-down experiment from a complex cell lysate, as determined by quantitative proteomics.
Experimental Protocols for Assessing Specificity
To empirically determine the specificity of your biotinylation reaction, a combination of techniques should be employed. Below are detailed protocols for key experiments.
Determination of Molar Incorporation Ratio (MIR) using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the extent of biotinylation.
Materials:
-
Biotinylated protein sample (dialyzed or desalted to remove free biotin)
-
HABA/Avidin solution
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize. Record the absorbance at 500 nm (A500 HABA/Avidin/Sample).
-
Calculation:
-
Calculate the change in absorbance (ΔA500) = A500 HABA/Avidin - A500 HABA/Avidin/Sample.
-
Calculate the concentration of biotin (moles/L) = ΔA500 / (εHABA × path length). The molar extinction coefficient (ε) for the HABA-avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.
-
Calculate the Molar Incorporation Ratio (MIR) = (moles of biotin) / (moles of protein).
-
Identification of Off-Target Labeling by Mass Spectrometry
This proteomics-based approach identifies proteins that are non-specifically biotinylated.
Materials:
-
Cells or tissue of interest
-
This compound and control (e.g., vehicle-treated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with increasing salt concentrations and detergents)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris, pH 7.5 with 2 mM biotin)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells and quantify the protein concentration.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Digestion: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using proteomics software. Proteins that are significantly enriched in the this compound treated sample compared to the control are considered potential off-target binders.
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and labeling chemistries, the following diagrams have been generated using Graphviz.
Conclusion
This compound offers a highly specific method for biotinylating proteins on cysteine residues. Its maleimide chemistry ensures the formation of a stable thioether bond, and the PEG4 linker enhances solubility and reduces steric hindrance. Compared to amine-reactive reagents like NHS-Biotin, this compound provides significantly higher specificity, which is critical for applications where precise labeling of a target protein is required and off-target effects must be minimized. For applications where reversibility is desired, Biotin-HPDP presents a viable thiol-reactive alternative.
The choice of biotinylation reagent should be guided by the specific requirements of the experiment. For applications demanding high specificity and minimal perturbation of the biological system, such as in-cell labeling or precise target identification, a thiol-reactive reagent like this compound is the superior choice. By employing the quantitative and qualitative assessment protocols detailed in this guide, researchers can confidently validate the specificity of their labeling and ensure the reliability of their downstream results.
References
A Researcher's Guide to Biotin-PEG4-SH Conjugation: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact the outcome of an experiment. This guide provides an objective, data-driven comparison of Biotin-PEG4-SH with two common alternatives: the amine-reactive Biotin-PEG4-NHS ester and the thiol-reactive Biotin-PEG4-Maleimide.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the available functional groups on the target molecule, the desired stability of the resulting bond, and the specific application. Below is a comparative overview of the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Biotin-PEG4-NHS Ester | Biotin-PEG4-Maleimide |
| Target Functional Group | Thiols (Sulfhydryls, -SH) | Primary Amines (-NH₂) | Thiols (Sulfhydryls, -SH) |
| Resulting Linkage | Disulfide Bond (-S-S-) | Amide Bond (-CO-NH-) | Thioether Bond (-S-) |
| Bond Stability | Reversible (Cleavable) | Stable (Non-cleavable) | Stable (Generally non-cleavable) |
| Cleavage Conditions | Reducing agents (e.g., DTT, TCEP)[1][2] | Not applicable | Not readily cleavable |
| Reaction pH | 6.5 - 7.5[3] | 7.0 - 8.5[2][4] | 6.5 - 7.5 |
| Specificity | High for thiols | Moderate (reacts with lysines and N-terminus) | High for thiols |
| Conjugation Efficiency | Dependent on free thiol availability | Generally high due to abundance of amines | High, but can be affected by hydrolysis of maleimide |
| Serum Stability | Less stable; susceptible to thiol exchange | High | Generally stable, but can undergo retro-Michael addition |
Quantitative Performance Data
Direct head-to-head comparisons of conjugation efficiency are not widely available in the literature. However, data from various sources allow for a semi-quantitative comparison of stability.
| Parameter | Biotin-Disulfide Conjugate (from Thiol-reactive reagents) | Biotin-Maleimide Conjugate |
| % Intact Conjugate in Human Plasma (1 day) | ~20% | Not directly reported, but generally less stable than "bridging" disulfides |
| % Intact Conjugate in Human Plasma (7 days) | Not typically stable for this duration | ~50% |
| Half-life in Rat Serum | Shorter (not explicitly quantified) | ~50% loss of payload in some cases |
Note: The stability of both disulfide and maleimide conjugates can be influenced by the local microenvironment on the protein and the specific linker chemistry. "Bridging" disulfide technologies show significantly higher stability (>95% intact after 7 days).
Experimental Workflows and Protocols
Accurate quantification of biotinylation is essential for reproducible experiments. Below are diagrams and detailed protocols for the conjugation process and subsequent quantification.
Biotinylation Workflow
Detailed Experimental Protocols
Protocol 1: this compound Conjugation to a Reduced Antibody
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
Reducing agent (e.g., DTT or TCEP)
-
This compound (or Biotin-HPDP as an analogue)
-
Reaction Buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add the reducing agent (e.g., 10-20 mM DTT or TCEP).
-
Incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
-
Purification:
-
Immediately remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Quantification of Free Thiols (Optional, using Ellman's Assay):
-
Determine the concentration of free sulfhydryl groups to estimate the number of available sites for conjugation (see Protocol 4).
-
-
Biotinylation Reaction:
-
Immediately add this compound to the reduced and purified antibody solution. A 10-20 fold molar excess of the biotin reagent over the number of free thiols is a common starting point.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a quenching solution (e.g., L-cysteine to a final concentration of 1-5 mM) to react with any excess this compound.
-
-
Final Purification:
-
Remove excess biotin reagent and byproducts by passing the solution through a desalting column.
-
-
Quantification of Biotinylation:
-
Determine the biotin-to-antibody ratio using the HABA assay (Protocol 2) or a fluorescence-based assay (Protocol 3).
-
Protocol 2: HABA Assay for Biotin Quantification
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by purification (e.g., desalting column).
-
-
Assay (Microplate Format):
-
Add 180 µL of HABA/Avidin solution to each well.
-
Add 20 µL of the biotinylated protein sample to the wells. For a blank, add 20 µL of the same buffer as the sample.
-
Mix and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The biotin concentration can be calculated using the Beer-Lambert law, with the extinction coefficient of the HABA-avidin complex being approximately 34,000 M⁻¹cm⁻¹.
-
Protocol 3: Fluorescence-Based Biotin Quantification
Materials:
-
Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit)
-
Biotinylated protein sample
-
Biotin standards
-
Black opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of biotin standards according to the kit manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute the biotinylated protein sample to fall within the dynamic range of the assay.
-
-
Assay:
-
Pipette 10 µL of each standard and unknown sample into the microplate wells.
-
Add 90 µL of the fluorescent reporter solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).
-
-
Calculation:
-
Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards.
-
Determine the biotin concentration of the unknown samples from the standard curve.
-
Protocol 4: Ellman's Assay for Free Thiol Quantification
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Sample containing free thiols
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
-
Assay:
-
To 50 µL of the standard or sample, add 250 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance at 412 nm versus the thiol concentration of the standards.
-
Determine the thiol concentration of the unknown samples from the standard curve. Alternatively, the concentration can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent creates different downstream possibilities, particularly concerning the stability and potential for cleavage of the biotin tag.
Conclusion
The selection of a biotinylation reagent is a critical decision in experimental design. This compound offers a thiol-specific, reversible biotinylation strategy, which is advantageous for applications requiring the subsequent release of the biotinylated molecule. However, the resulting disulfide bond is less stable in biological fluids compared to the amide bond formed by amine-reactive reagents or the thioether bond from maleimide-based reagents. For applications demanding high stability, Biotin-PEG4-NHS ester or maleimide-based reagents are preferable, with the choice between them depending on the available functional groups on the target molecule. The quantitative assays and protocols provided in this guide will enable researchers to make informed decisions and achieve reproducible and reliable results in their biotinylation experiments.
References
Biotin-PEG4-SH: A Comparative Literature Review of Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic biotinylation of molecules is a cornerstone of modern life sciences research, enabling advancements in diagnostics, targeted therapeutics, and proteomics. Among the diverse portfolio of biotinylating agents, Biotin-PEG4-SH has emerged as a valuable tool, offering a unique set of properties for specific applications. This guide provides a comprehensive literature review of this compound, objectively comparing its performance with alternative biotinylation strategies and providing supporting experimental data and detailed protocols.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent is dictated by the available functional groups on the target molecule, the desired specificity of labeling, and the required physicochemical properties of the final conjugate. This compound is a thiol-reactive reagent, setting it apart from the more common amine-reactive and the more recent click-chemistry-based reagents.
| Feature | This compound (Thiol-Reactive) | Biotin-PEG4-NHS (Amine-Reactive) | Biotin-PEG4-MeTz (Click Chemistry) |
| Target Functional Group | Free thiols (sulfhydryls), e.g., cysteine residues, or on surfaces like gold. | Primary amines, e.g., lysine residues and N-terminus of proteins. | Trans-cyclooctene (TCO) modified molecules. |
| Reaction Chemistry | Thiol-maleimide or thiol-gold reaction. | N-hydroxysuccinimide ester reaction. | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA). |
| Specificity | Site-specific on proteins with available cysteines. | Generally less specific due to the abundance of lysines on protein surfaces. | Highly specific and bioorthogonal. |
| Reaction Speed | Fast. | Fast. | Very fast (minutes to a few hours). |
| Reaction Yield | High. | Variable, dependent on conditions. | High to quantitative. |
| Key Advantages | Site-specific labeling, stable thioether bond formation, useful for surface immobilization. | Well-established, robust chemistry. | High specificity, rapid kinetics, bioorthogonal. |
| Considerations | Requires a free thiol on the target molecule, which may necessitate reduction of disulfide bonds or introduction of a thiol group. | Can lead to heterogeneous products. | Requires pre-modification of the target molecule with a TCO group. |
Performance Data: Stability of Thiol-Based Biotin-PEG Linkers on Gold Nanoparticles
A key application of this compound is the functionalization of gold nanoparticles (AuNPs) for use in diagnostics and biosensors. A study on the stability of different thiol-based Biotin-PEG linkers on AuNPs provides valuable quantitative data. The stability against displacement by dithiothreitol (DTT), a competing thiol, was evaluated for monothiol, cyclic disulfide, and trithiol Biotin-PEG linkers.
| Linker Type | Description | Stability against DTT |
| Monothiol-PEG-Biotin | A single thiol group for attachment to the gold surface. | Lower stability, more susceptible to displacement by free thiols. |
| Cyclic Disulfide-PEG-Biotin | A disulfide bond that can form two anchor points with the gold surface. | Increased stability compared to the monothiol linker. |
| Trithiol-PEG-Biotin | Three thiol groups for multiple anchor points to the gold surface. | Highest stability, showing greater resistance to displacement by free thiols.[1] |
These findings suggest that for applications requiring high stability in environments with competing thiols, multivalent thiol-PEG-biotin linkers are superior to monovalent ones like this compound.[1] However, for many applications, the stability of the monothiol linker is sufficient, and its synthesis is more straightforward.[1]
Key Applications and Experimental Protocols
Bioconjugation to Proteins via Thiol Groups
This compound is primarily used to biotinylate proteins and peptides at specific cysteine residues. This is particularly advantageous when amine-based labeling could interfere with the protein's function, for instance, if key lysine residues are located in the active site.
Experimental Protocol: Biotinylation of a Protein with Maleimide-Activated Biotin (as a reaction partner to a thiol-containing protein)
This protocol describes the labeling of a protein containing a free thiol group with a maleimide-activated biotin, which is the standard reaction partner for a thiol-functionalized molecule.
Materials:
-
Protein with a free thiol group (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG-Biotin
-
Anhydrous DMF or DMSO
-
Desalting column
-
Quenching reagent (e.g., free cysteine or DTT)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in the form of disulfide bonds, they need to be reduced. Dissolve the protein in a suitable buffer and add a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Maleimide-PEG-Biotin Stock Solution: Immediately before use, dissolve the Maleimide-PEG-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add a quenching reagent to stop the reaction by consuming any unreacted maleimide groups.
-
Purification: Remove excess, unreacted Maleimide-PEG-Biotin using a desalting column or dialysis.
Workflow for Protein Biotinylation via Thiol-Maleimide Chemistry
Caption: Workflow for protein biotinylation using thiol-maleimide chemistry.
Functionalization of Gold Nanoparticles
The thiol group of this compound has a strong affinity for gold surfaces, making it an ideal linker for functionalizing gold nanoparticles (AuNPs). These biotinylated AuNPs can then be used in various diagnostic and biosensing applications, leveraging the strong and specific interaction between biotin and streptavidin.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound
Materials:
-
Gold nanoparticle solution (e.g., 5 nM)
-
This compound solution (e.g., 4 µM)
-
Buffer solution (e.g., 1.5 M NaCl, 100 mM phosphate, pH 7.2, 1% BSA, 0.2% Tween)
-
5 M NaCl solution
Procedure:
-
Incubation: Mix the gold nanoparticle solution with the this compound solution and shake at 25°C for 24 hours.[1]
-
Salting and Stabilization: Add the buffer solution to the mixture to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.[1] Shake for an additional hour.
-
Further Salting: Increase the salt concentration to 0.3 M NaCl using the 5 M NaCl solution and continue shaking at 25°C for 1 hour.
-
Characterization: The resulting biotinylated AuNPs can be characterized by techniques such as UV-Vis spectroscopy and dynamic light scattering (DLS).
Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for functionalizing gold nanoparticles with this compound.
PROTAC Linkers
This compound is also utilized as a component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The PEG4 linker in this compound provides the necessary spacing and solubility for the PROTAC molecule. While the biotin moiety itself is not typically the active part of the final PROTAC, the thiol group serves as a reactive handle for conjugation to other components of the PROTAC.
Logical Relationship in PROTAC Assembly
Caption: Logical relationship of components in a PROTAC molecule.
Conclusion
This compound offers a valuable strategy for site-specific biotinylation of molecules containing free thiol groups and for the functionalization of gold surfaces. Its key advantages lie in the specificity of the thiol-maleimide reaction and the strong affinity of the thiol group for gold. The PEG4 linker enhances the water solubility and reduces aggregation of the resulting conjugates. While amine-reactive and click-chemistry-based biotinylation reagents provide effective alternatives for different applications, this compound remains a critical tool for researchers in drug development, diagnostics, and proteomics, particularly when control over the site of biotinylation is paramount or when working with gold nanoparticles. The choice of the optimal biotinylation strategy will always depend on the specific requirements of the experimental design.
References
Evaluating the Efficiency of Biotin-PEG4-SH Binding to Streptavidin: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and specific interaction between biotin and streptavidin is a cornerstone of numerous applications, from affinity purification to targeted drug delivery. The choice of biotinylation reagent is critical to ensure efficient and stable binding. This guide provides a comprehensive comparison of Biotin-PEG4-SH with other common biotinylation reagents, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.
The efficiency of biotinylation and subsequent binding to streptavidin is influenced by several factors, including the reactive group on the biotinylating agent, the nature and length of the spacer arm, and the experimental conditions. This compound is a thiol-reactive reagent that allows for the site-specific attachment of biotin to cysteine residues on proteins or other molecules containing free sulfhydryl groups. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, potentially improving binding kinetics.
Comparison of Biotinylation Reagents
To evaluate the efficiency of this compound, it is essential to compare it with other widely used biotinylation reagents that target different functional groups. The most common alternatives include amine-reactive reagents, such as those containing an N-hydroxysuccinimide (NHS) ester, and other thiol-reactive reagents like those with a maleimide group.
While direct head-to-head kinetic studies comparing a wide range of biotinylation reagents are limited, the known principles of their reaction chemistries and available binding data for various biotinylated molecules allow for a qualitative and semi-quantitative assessment. The streptavidin-biotin interaction is exceptionally strong, with a dissociation constant (Kd) in the femtomolar to picomolar range[1][2][3][4]. However, the specific kinetics can be influenced by the biotinylation strategy.
| Feature | This compound (Thiol-Reactive) | Biotin-PEG4-NHS (Amine-Reactive) | Biotin-PEG4-Maleimide (Thiol-Reactive) |
| Target Group | Free sulfhydryls (-SH) on cysteines | Primary amines (-NH2) on lysines and N-terminus | Free sulfhydryls (-SH) on cysteines |
| Specificity | High: Cysteine residues are often less abundant than lysines, allowing for more site-specific labeling. | Moderate: Targets multiple lysine residues, potentially leading to heterogeneous labeling and possible disruption of protein function if lysines are in active sites[5]. | High: Offers site-specific labeling similar to other thiol-reactive reagents. |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Stable thioether bond | Stable amide bond | Stable thioether bond |
| Spacer Arm | PEG4 (Polyethylene glycol) | PEG4 (Polyethylene glycol) | PEG4 (Polyethylene glycol) |
| Potential Advantages | Site-specific labeling, PEG spacer enhances solubility and reduces steric hindrance. | Simple one-step reaction for proteins with accessible amines. | Site-specific labeling, stable bond formation. |
| Potential Disadvantages | Requires available and accessible free sulfhydryl groups. | Can lead to heterogeneous labeling; may inactivate proteins by modifying critical lysine residues. | Potential for off-target reaction with other nucleophiles at higher pH. |
| Reported Binding Kinetics (General Biotinylated Molecules) | While specific data for this compound is not readily available, biotinylated molecules with PEG linkers generally exhibit high affinity to streptavidin. For example, a biotinylated peptide captured by streptavidin showed a KD of 1.09 x 10⁻⁸ M. | The fundamental high-affinity interaction is maintained. The PEG spacer is known to reduce steric hindrance. | Similar high-affinity binding is expected, comparable to other thiol-reactive biotinylation methods. |
Experimental Protocols
Accurate evaluation of binding efficiency relies on robust experimental design. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing quantitative data on association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the general steps for evaluating the binding of a biotinylated protein to a streptavidin-coated sensor chip.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Streptavidin
-
Your protein of interest, biotinylated with this compound or an alternative reagent
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Activation reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide)
-
Blocking agent: 1 M ethanolamine-HCl, pH 8.5
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
2. Procedure:
-
Streptavidin Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject streptavidin (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Inject the blocking agent to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject the biotinylated protein (analyte) at various concentrations over the streptavidin-coated surface and a reference flow cell (without streptavidin).
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (k_on, k_off, and K_D).
-
Experimental Workflow Diagram
References
- 1. biomat.it [biomat.it]
- 2. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to the Off-Target Effects of Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is fundamental to experimental success. Biotinylation, the attachment of biotin to a molecule of interest, is a cornerstone technique for detection, purification, and tracking. However, the choice of biotinylation reagent can introduce unintended off-target effects, compromising data integrity and interpretation. This guide provides an objective comparison of Biotin-PEG4-SH and its alternatives, focusing on their mechanisms of action and potential for non-specific interactions, supported by illustrative experimental data and detailed protocols.
The reactivity of a biotinylation reagent dictates its specificity. While reagents are designed to target specific functional groups, off-target reactions can occur, leading to the labeling of unintended biomolecules. This can disrupt normal cellular processes, induce cytotoxicity, and generate misleading results in downstream applications such as pull-down assays or imaging. Understanding the off-target profile of your chosen reagent is therefore critical.
This guide compares four classes of biotinylation reagents based on their reactive moieties:
-
Thiol-Containing (this compound): Possesses a free sulfhydryl group intended for reaction with an activated partner (e.g., a maleimide-functionalized protein).
-
Thiol-Reactive (Biotin-PEG-Maleimide & Biotin-PEG-Iodoacetamide): Designed to specifically label cysteine residues on target proteins.
-
Amine-Reactive (Biotin-PEG4-NHS Ester): A widely used reagent that targets primary amines, such as those on lysine residues.
-
Bioorthogonal (Biotin-PEG4-MeTz): A "click chemistry" reagent that reacts only with a specific, synthetically introduced functional group.
Comparison of Off-Target Mechanisms and Performance
The primary off-target concern for each class of reagent stems from its inherent chemical reactivity.
This compound: The off-target potential of this reagent does not arise from non-specific covalent labeling, but from the reactivity of its free thiol (-SH) group. In biological environments, this thiol can participate in thiol-disulfide exchange reactions with native disulfide bonds within or between proteins.[1][2][3] This can lead to the unintended reduction of structurally or functionally critical disulfide bonds, potentially causing protein misfolding, aggregation, or inactivation.[3][4]
Thiol-Reactive Reagents (Maleimide & Iodoacetamide): These reagents offer specificity for cysteine residues, which are less abundant than lysine. However, off-target effects can still occur.
-
Biotin-PEG-Maleimide: Reacts efficiently with thiols at neutral pH (6.5-7.5) to form stable thioether bonds. However, at higher pH, reactivity with amines can become a competing side reaction.
-
Biotin-PEG-Iodoacetamide: Also reacts rapidly with thiols (pH 7.5-8.5). It is generally highly specific, but if accessible thiols are limited, it can react with other residues like methionine, histidine, or tyrosine.
Biotin-PEG4-NHS Ester: This reagent targets primary amines on lysine residues and the N-terminus of proteins. Due to the high abundance and surface exposure of lysine residues on most proteins, NHS esters can result in widespread, non-specific labeling, potentially leading to protein aggregation and cytotoxicity.
Biotin-PEG4-MeTz (Methyltetrazine): This bioorthogonal reagent represents the gold standard for specificity. It undergoes a highly specific and rapid reaction exclusively with a trans-cyclooctene (TCO) group, which must be introduced onto the target molecule beforehand. This "click chemistry" approach minimizes interaction with native cellular components, resulting in exceptionally low off-target effects.
Quantitative Data Comparison
The following tables present illustrative data that could be expected from experiments comparing the cytotoxicity and off-target binding of these reagent classes.
Table 1: Comparative Cellular Toxicity (Illustrative Data) This table illustrates the expected difference in cellular toxicity as measured by an MTT assay. Lower IC50 values indicate higher toxicity.
| Reagent Class | Example Reagent | Cell Line | Incubation Time (hours) | Illustrative IC50 (µM) |
| Bioorthogonal | Biotin-PEG4-MeTz | HEK293 | 24 | > 100 |
| Thiol-Containing | This compound | HEK293 | 24 | > 100 |
| Thiol-Reactive | Biotin-PEG-Maleimide | HEK293 | 24 | 75-100 |
| Amine-Reactive | Biotin-PEG4-NHS Ester | HEK293 | 24 | 50-100 |
Note: The higher expected cytotoxicity of Amine-Reactive and Thiol-Reactive reagents is due to their potential for widespread, non-specific modification of cellular proteins, which can disrupt function and lead to cellular stress.
Table 2: Comparative Off-Target Protein Binding (Illustrative Proteomics Data) This table illustrates the expected number of non-specifically bound proteins identified through a quantitative proteomics workflow following a pull-down experiment.
| Reagent Class | Example Reagent | Cell Line | No. of Identified Off-Target Proteins (Illustrative) |
| Bioorthogonal | Biotin-PEG4-MeTz (reacted with TCO-protein) | HEK293 | < 10 |
| Thiol-Containing | This compound (reacted with Maleimide-protein) | HEK293 | 10-30* |
| Thiol-Reactive | Biotin-PEG-Maleimide | HEK293 | 50-100 |
| Amine-Reactive | Biotin-PEG4-NHS Ester | HEK293 | > 100 |
*Note: Off-targets for this compound are primarily proteins that non-covalently associate with proteins whose disulfide bonds were reduced by the reagent, rather than direct covalent off-targets.
Diagrams of Labeling Mechanisms and Workflows
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the biotinylation reagents.
Materials:
-
96-well plates
-
Cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Biotinylation reagents (dissolved in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each biotinylation reagent in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the reagent dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the IC50 value for each reagent.
Proteomic Analysis of Off-Target Binding
This protocol is used to identify proteins that are non-specifically labeled by the biotinylation reagents.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotinylation reagents
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris, containing biotin)
-
Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the respective biotinylation reagent at a specified concentration for a defined period.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Incubate a standardized amount of cell lysate (e.g., 1 mg) with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended.
-
Elute the captured proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins using a proteomics software suite. The number of proteins identified in each sample (excluding the target protein, if known) serves as a measure of off-target binding.
Conclusion and Recommendations
The choice of biotinylation reagent must be carefully matched to the experimental requirements for specificity and the tolerance for potential biological perturbation.
-
Biotin-PEG4-MeTz (Bioorthogonal): The superior choice for applications demanding the highest specificity and minimal disturbance to the biological system, such as live-cell imaging, in vivo studies, and precise target identification. Its off-target effects are expected to be negligible.
-
This compound (Thiol-Containing): A suitable option when labeling a molecule that has been functionalized with a thiol-reactive group (e.g., maleimide). Its primary off-target concern is the potential reduction of native disulfide bonds, which should be considered, especially when working with proteins sensitive to redox state.
-
Biotin-PEG-Maleimide/Iodoacetamide (Thiol-Reactive): These are excellent choices for specifically targeting cysteine residues. They offer much higher specificity than amine-reactive reagents. Careful control of pH and reagent concentration is necessary to minimize potential side reactions.
-
Biotin-PEG4-NHS Ester (Amine-Reactive): A general-purpose biotinylation reagent suitable for in vitro applications with purified proteins where a degree of non-specific labeling is acceptable. Its use in complex biological systems like cell lysates or live cells necessitates rigorous controls to account for significant off-target modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-surface thiols affect cell entry of disulfide-conjugated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of disulfide bonds during antigen processing: evidence from a thiol-dependent insulin determinant - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG4-SH vs. Cleavable Biotin Reagents in Modern Research Applications
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the successful isolation, detection, and analysis of target biomolecules. This guide provides an objective comparison between the stable, non-cleavable Biotin-PEG4-SH and a variety of cleavable biotin reagents, offering supporting experimental data, detailed protocols, and visual workflows to inform your experimental design.
The covalent attachment of biotin to proteins and other molecules of interest remains a cornerstone technique in life sciences, enabling powerful affinity-based applications. The choice between a stable, permanent biotin tag and one that can be selectively cleaved has significant implications for experimental outcomes, particularly in proteomics, drug discovery, and cellular imaging. This guide delves into the performance characteristics of this compound, a non-cleavable reagent, and contrasts them with the versatility of cleavable biotinylation reagents.
Core Concepts: Stability vs. Reversibility
This compound represents a class of non-cleavable biotinylation reagents. It features a sulfhydryl-reactive maleimide group for covalent attachment to cysteine residues, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the high-affinity biotin tag. The linkage formed is highly stable, making it ideal for applications where a permanent tag is desired for robust detection or immobilization.
Cleavable biotin reagents , in contrast, incorporate a linker between the biotin moiety and the reactive group that can be broken under specific chemical or physical conditions.[1][2][3][4][5] This reversibility is a key advantage in applications where the recovery of the unmodified target molecule is necessary for downstream analysis, such as mass spectrometry, or when the continued presence of the biotin tag would interfere with subsequent experimental steps.
Performance Comparison: A Data-Driven Analysis
The choice between a non-cleavable and a cleavable biotin reagent is application-dependent. While direct quantitative comparisons between this compound and cleavable reagents are not extensively published as a head-to-head study, we can infer performance based on the properties of their respective linkages and available data on the efficiency of various cleavable linkers in proteomics workflows.
Table 1: Qualitative Comparison of this compound and Cleavable Biotin Reagents
| Feature | This compound (Non-Cleavable) | Cleavable Biotin Reagents |
| Linkage Type | Stable Thioether Bond | Disulfide, Acid-Labile, Photocleavable, etc. |
| Reversibility | No | Yes |
| Target Recovery | Elution requires harsh, denaturing conditions that may co-elute contaminants and streptavidin fragments. | Elution under mild, specific conditions yields unmodified, functional target molecules. |
| Mass Spectrometry Compatibility | The large this compound tag can interfere with peptide ionization and fragmentation, complicating data analysis. | The biotin tag is removed, leaving a small, defined mass modification that is more amenable to MS analysis. |
| Applications | ELISA, Western Blotting, Immunohistochemistry, Stable Immobilization, PROTAC development. | Affinity Purification for Mass Spectrometry, Protein-Protein Interaction Studies, Reversible Immobilization, Drug Delivery. |
| Potential for Contamination | High risk of streptavidin/avidin contamination in eluates. | Low risk of streptavidin/avidin contamination with proper cleavage and washing. |
Table 2: Performance of Different Cleavable Biotin Tags in Chemoproteomics
This table summarizes data from a study benchmarking various cleavable biotin tags in a peptide-centric chemoproteomics workflow. The data highlights the efficiency of different cleavage mechanisms.
| Cleavable Linker Type | Cleavage Condition | Enrichment Efficiency Rank | Identification Yield Rank | Reference |
| Acid-cleavable (DADPS) | 10% Formic Acid, 30 min | 1 (Highest) | 1 (Highest) | |
| Photocleavable | UV light (365 nm) | 2 | 3 | |
| Disulfide-cleavable | 50 mM DTT | 3 | 2 |
DADPS: Dialkoxydiphenylsilane; DTT: Dithiothreitol. Enrichment efficiency and identification yield are ranked based on the number of identified target peptides in the cited study.
Experimental Workflows and Methodologies
The following diagrams and protocols illustrate common experimental workflows for both non-cleavable and cleavable biotinylation strategies.
Workflow for PROTAC Development using this compound
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. This compound can be used as a linker in PROTAC synthesis, with the biotin handle serving as a valuable tool for affinity purification and target engagement studies.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - figshare - Figshare [figshare.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Characterization of Biotin-PEG4-SH Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the quality, efficacy, and safety of their products. Biotin-PEG4-SH is a valuable reagent that combines the high-affinity binding of biotin to streptavidin with a flexible polyethylene glycol (PEG) spacer and a reactive thiol group, enabling conjugation to various molecules. This guide provides a comprehensive overview of the characterization of this compound conjugates using mass spectrometry, complete with experimental protocols and comparative data.
Molecular Profile of this compound
Understanding the fundamental properties of the unconjugated this compound molecule is the first step in the characterization of its conjugates. The theoretical molecular weight and mass are foundational for interpreting mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C20H37N3O6S2 | [1] |
| Average Molecular Weight | 479.7 g/mol | [1] |
| Monoisotopic Mass | 479.21237826 Da | [1] |
When this compound forms a conjugate, the expected mass of the resulting molecule will be the sum of the mass of the target molecule and the mass of the this compound moiety, minus the mass of any leaving groups.
Experimental Protocol: Mass Spectrometry Analysis of a this compound Conjugated Peptide
This protocol outlines a general procedure for the characterization of a peptide conjugated with this compound using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Conjugation: React the peptide of interest with this compound in a suitable buffer system. The thiol group of this compound can react with various functional groups, such as maleimides, to form a stable thioether bond.
-
Purification: Remove excess, unreacted this compound and other reaction components from the conjugated peptide. This can be achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
-
Buffer Exchange: Ensure the purified conjugate is in a buffer compatible with mass spectrometry, such as one containing volatile salts like ammonium bicarbonate or ammonium acetate.
2. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with a liquid chromatography system.
-
Chromatography: Separate the conjugated peptide from any remaining impurities using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact conjugated peptide. The expected m/z will depend on the charge state of the ion.
-
Tandem Mass Spectrometry (MS/MS): Select the precursor ion corresponding to the conjugated peptide for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to generate fragment ions.
-
3. Data Analysis:
-
Mass Confirmation: Compare the observed m/z from the MS1 scan with the theoretical m/z of the expected conjugate. The mass of the this compound modification should be accounted for in the theoretical calculation.
-
Sequence Confirmation: Analyze the MS/MS fragmentation data to confirm the peptide sequence and identify the specific site of conjugation. The fragmentation pattern will show a series of b- and y-ions, and the mass shift corresponding to the this compound modification will be observed on the fragment ions containing the modified amino acid residue.
Visualizing the Workflow and Conjugate Structure
Diagrams are essential for clearly representing complex experimental workflows and molecular structures.
Alternative Biotinylation Reagents for Mass Spectrometry
While this compound is an excellent choice for many applications, several other biotinylation reagents are available, each with distinct properties. The choice of reagent can significantly impact experimental outcomes in mass spectrometry-based proteomics.
| Reagent | Reactive Group | Spacer Arm Length | Key Features |
| This compound | Thiol (-SH) | 29 Å | Reacts with maleimides and other thiol-reactive groups. The PEG spacer enhances solubility and reduces steric hindrance. |
| NHS-Biotin | NHS Ester | 13.5 Å | Reacts with primary amines (e.g., lysine residues). A shorter, hydrophobic spacer. |
| NHS-PEG4-Biotin | NHS Ester | 29 Å | Amine-reactive with a hydrophilic PEG spacer to improve solubility and reduce aggregation of labeled proteins.[2][3] |
| Biotin-HPDP | Pyridyldithiol | 29.1 Å | Reacts with sulfhydryl groups to form a cleavable disulfide bond, allowing for the removal of the biotin tag under reducing conditions. |
The selection of the appropriate biotinylation reagent depends on the functional groups available on the target molecule, the desired spacer arm length and properties, and whether a cleavable linker is required for the experimental design. For instance, NHS-PEG4-Biotin is a suitable alternative when targeting primary amines on a protein. The PEG4 spacer in both this compound and NHS-PEG4-Biotin offers advantages in terms of water solubility of the labeled molecule, which can prevent aggregation.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG4-SH: A Guide for Laboratory Professionals
The safe and compliant disposal of Biotin-PEG4-SH is a critical aspect of laboratory operations, ensuring the safety of personnel and environmental protection. While the Safety Data Sheet (SDS) for Biotin-PEG-SH may not classify the compound as hazardous, the presence of a terminal thiol (-SH) group necessitates specific handling and disposal procedures due to the characteristic strong and unpleasant odor of thiols and their potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Step-by-Step Disposal Protocol for this compound
The primary method for neutralizing the hazards and odor associated with thiol-containing compounds is through oxidation.[1] This procedure converts volatile and malodorous thiols into less harmful and odorless compounds, such as sulfonic acids.[2] The recommended oxidizing agent is a sodium hypochlorite solution, commonly known as bleach.[1][3]
Experimental Protocol: Oxidation via Sodium Hypochlorite Solution
This protocol details the neutralization of this compound prior to disposal.
Materials:
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)[1]
-
Chemical fume hood
-
Designated hazardous waste containers (one for liquid, one for solid waste), appropriately labeled
-
Household bleach (~5-8% sodium hypochlorite) or a 10% sodium hypochlorite solution
-
Stir plate and stir bar
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Place a suitable container (e.g., a beaker or flask) on a stir plate.
-
Add Oxidizing Agent: Pour a sufficient volume of bleach solution into the container.
-
Neutralization: While stirring, slowly and carefully add the liquid waste containing this compound to the bleach solution. Be mindful that the reaction can be exothermic, and cooling may be necessary.
-
Reaction Time: Allow the mixture to react for an extended period, ideally overnight (~14 hours), to ensure complete oxidation.
-
Verification: After the reaction period, cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.
-
Waste Collection: Once the odor is no longer detectable, the neutralized solution should be collected in a designated hazardous liquid waste container. Do not dispose of the solution down the drain.
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Liquid Waste | Unused or waste solutions containing this compound should be neutralized via the oxidation protocol described above and collected in a designated, properly labeled, and sealed container for hazardous liquid waste. |
| Solid Waste | Contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, weigh boats) should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound". This container should then be placed in the appropriate hazardous solid waste stream. |
| Glassware | Immediately after use, submerge contaminated glassware in a bleach bath within a fume hood and allow it to soak overnight (~14 hours). After soaking, rinse the glassware thoroughly with water before standard cleaning procedures. The bleach bath itself should eventually be disposed of as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and other thiol-containing compounds, ensuring a safe working environment and compliance with institutional and regulatory disposal guidelines. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-SH
Essential safety protocols and logistical plans are paramount for laboratory personnel handling Biotin-PEG4-SH. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling, storage, and disposal of this reagent, fostering a secure research environment for scientists and drug development professionals.
This compound, a valuable tool in bioconjugation and targeted drug delivery, requires careful handling to mitigate potential risks and ensure experimental integrity. While some safety data sheets (SDS) classify this compound as non-hazardous, it is crucial to adhere to standard laboratory best practices to prevent skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when working with this compound. The following table summarizes the essential PPE and its specific purpose.[3]
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or contact with the powdered form of the reagent.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any fine dust particles, especially when handling the solid form of the reagent. |
Operational Workflow for Handling this compound
To ensure a safe and efficient workflow, from preparation to disposal, the following diagram outlines the key steps for handling this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, particularly when handling the powdered form to prevent dust formation.
Handling the Reagent:
-
Weighing: Carefully weigh the desired amount of solid this compound.
-
Dissolving: If the protocol requires a solution, dissolve the reagent in the appropriate solvent.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.
Disposal Protocol: The disposal of this compound and any contaminated materials should be managed as chemical waste. Do not discard it down the drain or in regular solid waste bins.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled with the contents, including all solvents.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), concentration, and any associated hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible chemicals until they can be collected by a licensed disposal company.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal service.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
